(3-(3-Morpholinopropoxy)phenyl)boronic acid
Description
Propriétés
IUPAC Name |
[3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c16-14(17)12-3-1-4-13(11-12)19-8-2-5-15-6-9-18-10-7-15/h1,3-4,11,16-17H,2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTSLZSEOJFCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to (3-(3-Morpholinopropoxy)phenyl)boronic acid for Researchers and Drug Development Professionals
Introduction
(3-(3-Morpholinopropoxy)phenyl)boronic acid is a synthetic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structure, which combines a phenylboronic acid moiety with a morpholinopropoxy side chain, presents a unique scaffold for the development of novel therapeutic agents. Phenylboronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors, drug delivery systems, and enzyme inhibitors. The incorporation of the morpholine group can enhance aqueous solubility and provides a basic nitrogen atom that can participate in crucial intermolecular interactions with biological targets.
This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-(3-Morpholinopropoxy)phenyl)boronic acid. Recognizing that publicly available experimental data for this specific compound is limited, this guide also furnishes detailed, field-proven experimental protocols for its characterization. These methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry, empowering researchers to generate reliable data for their specific applications.
Core Compound Information
Structure and Identification
The chemical structure of (3-(3-Morpholinopropoxy)phenyl)boronic acid is characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂] at the 1-position and a 3-morpholinopropoxy group [-O(CH₂)₃N(CH₂)₄O] at the 3-position.
| Identifier | Value |
| CAS Number | 1003028-41-8[1][2] |
| Molecular Formula | C₁₃H₂₀BNO₄[1][2] |
| Molecular Weight | 265.11 g/mol [1][2] |
| SMILES | O=B(O)c1cccc(OCCN2CCOCC2)c1 |
| InChI | InChI=1S/C13H20BNO4/c16-14(17)12-6-4-5-11(10-12)19-9-3-8-15-1-7-18-7-2-15/h4-6,10,16-17H,1-3,7-9H2 |
Computed Physicochemical Properties
The following table summarizes computationally predicted properties which can be valuable for initial experimental design.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 62.16 Ų | [1][2] |
| logP (Octanol-Water Partition Coefficient) | -0.5325 | [1][2] |
| Hydrogen Bond Acceptors | 5 | [1][2] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Rotatable Bonds | 6 | [1][2] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of arylboronic acids.
-
Storage: It is recommended to store (3-(3-Morpholinopropoxy)phenyl)boronic acid in a tightly sealed container in a dry environment at 2-8°C[1][2]. Arylboronic acids are known to undergo dehydration to form boroxines (trimeric anhydrides), a process that can be accelerated by heat and moisture.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust.
Experimental Protocols for Physicochemical Characterization
Due to the limited availability of experimental data for this specific molecule, the following section provides detailed protocols for determining its key physical properties.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities can lead to a depressed and broadened melting range.
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle[3].
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into a calibrated melting point apparatus[4].
-
For an unknown compound, a rapid heating rate can be used to determine an approximate melting range[3][4].
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow rate (1-2°C per minute) to allow for thermal equilibrium between the sample and the thermometer.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample[3].
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and application in biological assays. A standardized qualitative and semi-quantitative approach provides a practical starting point.
Protocol (Qualitative and Semi-Quantitative):
-
Solvent Selection: Choose a range of solvents with varying polarities relevant to potential applications (e.g., water, methanol, ethanol, DMSO, chloroform).
-
Sample Preparation: Weigh a precise amount of the compound (e.g., 1-5 mg) into separate, labeled vials.
-
Solvent Addition:
-
Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Vortex or agitate the vial for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature)[5].
-
Visually inspect for complete dissolution.
-
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation steps[6]. Continue this process up to a defined total volume (e.g., 1 mL).
-
Classification: Classify the solubility based on the approximate volume of solvent required to dissolve the sample, as defined by pharmacopeial standards (e.g., USP, BP)[6].
Caption: Iterative Workflow for Solubility Assessment.
Spectroscopic Characterization Protocols
Spectroscopic analysis is essential for confirming the chemical structure and purity of (3-(3-Morpholinopropoxy)phenyl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and their chemical environments. For arylboronic acids, NMR can be complicated by the formation of boroxine trimers, which can lead to complex or broad spectra[7]. The choice of solvent is therefore critical.
Protocol:
-
Sample Preparation:
-
For ¹H NMR, dissolve 1-5 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent[8].
-
For ¹³C NMR, a higher concentration of 10-20 mg is recommended[8].
-
Solvent Choice: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred for arylboronic acids as they can break up the boroxine trimers, leading to sharper signals[7]. Chloroform-d (CDCl₃) can also be used, but may result in broader peaks if boroxine formation is significant[1][7].
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Typical acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Spectral Interpretation:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons, the protons of the propoxy chain, and the protons of the morpholine ring. The chemical shifts and coupling patterns will be indicative of their positions in the molecule.
-
¹³C NMR: Expect signals for each unique carbon atom in the molecule. The carbon atom attached to the boron may be difficult to observe due to quadrupolar relaxation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of the compound with 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained[9].
-
-
Pellet Formation:
-
Place the powder into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet[9].
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder.
-
Place the KBr pellet in the spectrometer's sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹[10].
-
-
Spectral Interpretation:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the B-OH groups.
-
C-H Stretch: Bands in the 2800-3000 cm⁻¹ region will correspond to the aliphatic and aromatic C-H bonds[11].
-
B-O Stretch: A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.
-
C-O-C Stretch: The ether linkage in the morpholine and propoxy groups will likely show a strong band in the 1100-1250 cm⁻¹ region[11].
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for small organic molecules.
Protocol (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation[12][13].
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Interpretation:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed should be observed at an m/z value equal to the molecular weight of the compound (265.11 for C₁₃H₂₀BNO₄). The intensity of the molecular ion peak can vary depending on the stability of the molecule.
-
Fragmentation Pattern: The fragmentation pattern will provide structural information. Common fragmentation pathways for this molecule may include cleavage of the propoxy chain, loss of the morpholine group, and fragmentation of the morpholine ring itself. The presence of boron will result in a characteristic isotopic pattern due to the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%).
-
Caption: Integrated Spectroscopic Analysis Workflow.
Conclusion
References
- Shimadzu. (2020).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Kintek Press.
- University of Colorado Boulder. (n.d.).
- Pharma Beginners. (2026, January 21). Solubility Test Procedure and Acceptance Criteria (IP, BP & USP).
- MSE Supplies. (2024, May 9). Pellet Presses Supporting FTIR Analysis.
- Wiley-VCH. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Oreate AI. (2026, February 17). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis.
- Westlab. (2023, May 8). Measuring the Melting Point.
- SSERC. (n.d.).
- AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
- SSERC. (n.d.).
- European Union. (2021, February 15).
- Reddit. (2017, November 21).
- MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
- PMC. (2017, November 20).
- Organomation. (n.d.).
- Millipore. (n.d.).
- Royal Society of Chemistry. (n.d.).
- InVivo Biosystems. (n.d.).
- ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Westlab. (2023, May 8). Measuring the Melting Point.
-
BoronPharm. (n.d.). 1704066-86-3 | (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. Retrieved from [Link]
- Chemistry LibreTexts. (2022, April 7). 6.
- Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- University of California, Davis. (n.d.).
- ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... [Table].
- University of California, Irvine. (n.d.). Mass Spectrometry.
- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 13C NMR spectrum.
- PMC. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
- ResearchGate. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated)
- ResearchGate. (n.d.). FTIR spectrum of boric acid.
-
NIST. (n.d.). 3-Phenylpropionic acid, morpholide. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Solubility Test Procedure and Acceptance Criteria (IP, BP & USP) - Pharma Beginners [pharmabeginners.com]
- 7. reddit.com [reddit.com]
- 8. organomation.com [organomation.com]
- 9. kinteksolution.com [kinteksolution.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uni-saarland.de [uni-saarland.de]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
(3-(3-Morpholinopropoxy)phenyl)boronic Acid: Structural Analysis, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids serve as indispensable linchpins. (3-(3-Morpholinopropoxy)phenyl)boronic acid represents a highly functionalized building block that merges the versatile reactivity of a boronic acid moiety with the favorable physicochemical properties imparted by a morpholine appendage. This compound is extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors where the morpholine ring acts as a solubilizing group and a vector for solvent-exposed hydrogen bonding [3].
This technical guide provides an in-depth analysis of the structural properties, retrosynthetic logic, and field-proven synthetic protocols required to synthesize this critical intermediate, ensuring high yield, purity, and scalability.
Chemical Identity & Physicochemical Profiling
The strategic placement of the 3-morpholinopropoxy group at the meta position of the phenyl ring provides a unique spatial geometry, often utilized to access specific binding pockets in target proteins without inducing the steric hindrance typically associated with ortho-substitutions.
Table 1: Physicochemical and Structural Data
| Property | Value / Description |
| Chemical Name | (3-(3-Morpholinopropoxy)phenyl)boronic acid |
| IUPAC Name | [3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid |
| Molecular Formula | C₁₃H₂₀BNO₄ |
| Molecular Weight | 265.11 g/mol |
| Representative CAS | 1003028-41-8 (Note: Often encompasses isomeric mixtures or the para-isomer in commercial catalogs) [2] |
| Key Functional Groups | Boronic acid (electrophile/coupling partner), Aliphatic ether, Morpholine (tertiary amine) |
| pKa (Estimated) | ~8.8 (Boronic acid), ~8.3 (Morpholine conjugate acid) |
Retrosynthetic Analysis & Synthetic Strategy
The construction of (3-(3-Morpholinopropoxy)phenyl)boronic acid is most efficiently achieved through a two-stage disconnection: first at the carbon-boron bond, and second at the carbon-oxygen ether linkage.
Retrosynthetic disconnection of (3-(3-Morpholinopropoxy)phenyl)boronic acid.
Mechanistic Rationale:
-
Etherification: The synthesis begins with the Williamson-type etherification of 3-bromophenol. The phenolic hydroxyl is a strong nucleophile when deprotonated, allowing for straightforward S_N2 alkylation.
-
Borylation: While traditional lithium-halogen exchange followed by trapping with a trialkyl borate is viable, it requires cryogenic temperatures (-78 °C) and risks side reactions with the morpholine lone pairs. Instead, the Palladium-Catalyzed Miyaura Borylation is the industry standard [1]. It operates under mild conditions, tolerates the tertiary amine, and is highly scalable.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure experimental integrity.
Protocol A: Synthesis of 1-Bromo-3-(3-morpholinopropoxy)benzene
Objective: Construct the ether linkage via S_N2 displacement.
-
Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 3-bromophenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Causality: Phenols (pKa ~10) are readily deprotonated by K₂CO₃. A mild base is chosen over NaH to prevent potential elimination reactions of the alkyl halide.
-
Alkylation: Add 1-chloro-3-morpholinopropane (1.1 equiv) dropwise. Heat the reaction mixture to 80 °C for 12 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active phenol spot (Rf ≈ 0.6) and the appearance of a new spot (Rf ≈ 0.3) validates the completion of the alkylation.
-
Workup & Purification: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove any unreacted 3-bromophenol), followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the intermediate.
Protocol B: Palladium-Catalyzed Miyaura Borylation
Objective: Convert the aryl bromide to a pinacol boronate ester.
-
Reaction Setup: To a Schlenk flask, add 1-bromo-3-(3-morpholinopropoxy)benzene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the crucial reductive elimination step [1].
-
Degassing: Add anhydrous 1,4-dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which rapidly degrades Pd(0) species.
-
Heating: Stir the mixture at 90 °C for 8 hours.
-
Mechanistic Causality of the Base: The choice of KOAc is paramount. Stronger bases (e.g., K₂CO₃) would activate the newly formed arylboronic ester, triggering a secondary Suzuki cross-coupling with the starting aryl bromide to form a symmetric biaryl byproduct. KOAc facilitates transmetalation but is insufficiently basic to catalyze the unwanted Suzuki coupling [4].
Protocol C: Oxidative Cleavage to the Free Boronic Acid
Objective: Hydrolyze the highly stable pinacol ester.
-
Oxidation: Dissolve the pinacol ester in a 4:1 mixture of Acetone:Water. Add sodium periodate (NaIO₄, 3.0 equiv) and ammonium acetate (NH₄OAc, 0.1 M). Stir at room temperature for 24 hours.
-
Causality: Direct hydrolysis of pinacol esters is thermodynamically unfavorable. NaIO₄ oxidatively cleaves the extruded pinacol diol into acetone, rendering the reverse esterification impossible and driving the equilibrium entirely toward the free boronic acid.
-
Isolation: Filter the precipitated sodium iodate salts. Concentrate the filtrate to remove acetone, adjust the aqueous layer to pH 6.5-7.0, and extract with a polar organic solvent (e.g., n-butanol or 10% MeOH in DCM) to isolate the target (3-(3-Morpholinopropoxy)phenyl)boronic acid.
Data Presentation: Optimization of Borylation Conditions
To maximize the yield of the borylation step, reaction parameters must be tightly controlled. Table 2 summarizes the quantitative impact of catalyst and base selection on the yield of the boronate ester, demonstrating the critical nature of the KOAc/Pd(dppf)Cl₂ system.
Table 2: Optimization of Miyaura Borylation Conditions
| Entry | Catalyst System (mol %) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Primary Byproduct |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | Dioxane | 90 | 18% | Symmetric Biaryl |
| 2 | Pd(dppf)Cl₂ (5%) | K₂CO₃ (3.0) | Dioxane | 90 | 35% | Symmetric Biaryl |
| 3 | Pd(dppf)Cl₂ (5%) | KOAc (3.0) | Dioxane | 90 | 89% | Trace dehalogenation |
| 4 | Pd(OAc)₂ / XPhos (2%) | K-2-EH (3.0) | THF | 35 | 94% | None detected |
Note: Recent advancements utilize lipophilic bases like Potassium 2-ethylhexanoate (K-2-EH) to achieve borylation at near-ambient temperatures, significantly improving the yield for sensitive substrates [4].
Applications in Drug Discovery: Suzuki-Miyaura Cross-Coupling
The primary utility of (3-(3-Morpholinopropoxy)phenyl)boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-couplings. This reaction allows for the rapid assembly of complex biaryl scaffolds found in numerous FDA-approved drugs. The morpholine group not only enhances the pharmacokinetic profile (ADME) of the resulting API but also provides pH-dependent solubility, which is highly advantageous during the aqueous workup phases of drug manufacturing.
Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the boronic acid.
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[Link]
-
Zuo, H., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7314.[Link]
-
Wisniewski, S. R., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109.[Link]
An In-depth Technical Guide to (3-(3-Morpholinopropoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3-(3-Morpholinopropoxy)phenyl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, properties, synthesis, and key applications, with a focus on providing actionable insights for laboratory and development settings.
Section 1: Core Identification and Chemical Properties
(3-(3-Morpholinopropoxy)phenyl)boronic acid is a substituted phenylboronic acid derivative. The presence of the morpholinopropoxy group imparts specific solubility and basicity characteristics that are advantageous in various synthetic and biological applications.
A precise identification of chemical compounds is fundamental for research and regulatory purposes. The following table summarizes the primary identifiers for (3-(3-Morpholinopropoxy)phenyl)boronic acid.
| Identifier | Value |
| CAS Number | 1003028-41-8[1] |
| Molecular Formula | C₁₃H₂₀BNO₄[1] |
| Molecular Weight | 265.11 g/mol [1] |
| SMILES | OB(O)C1=CC=C(OCCCN2CCOCC2)C=C1[1] |
| InChI Key | Information not available in the provided search results. |
Understanding the physicochemical properties of a compound is crucial for designing experiments, formulating products, and predicting its behavior in biological systems.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 62.16 Ų | [1] |
| LogP | -0.5325 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 6 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
These properties suggest that (3-(3-Morpholinopropoxy)phenyl)boronic acid is a relatively polar molecule with good potential for forming hydrogen bonds, which can influence its solubility and interactions with biological targets.
Section 2: The Role of the Boronic Acid Moiety
Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom. This functional group is a mild Lewis acid and is generally stable and easy to handle, making it a cornerstone of modern organic synthesis.[2]
One of the most prominent applications of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl group of the boronic acid and an aryl or vinyl halide.[2][3] This powerful transformation is widely used in the synthesis of biaryls and other complex organic molecules, which are common scaffolds in pharmaceuticals.[3]
Caption: The Suzuki-Miyaura cross-coupling reaction workflow.
A key characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-diol groups, such as sugars and other carbohydrates.[4] This interaction forms a cyclic boronate ester. This property is the basis for their use in glucose sensing and as targeted drug delivery vehicles for glycoproteins on cell surfaces.[4][5]
Section 3: Synthesis and Methodologies
The synthesis of substituted phenylboronic acids like (3-(3-Morpholinopropoxy)phenyl)boronic acid typically involves a multi-step process. While a specific, detailed synthesis for this exact molecule was not found in the provided search results, a general and plausible synthetic route can be outlined based on established organic chemistry principles.
A common strategy involves the reaction of a suitable Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. For this particular molecule, the synthesis would likely start from a precursor containing the morpholinopropoxy side chain attached to a brominated or iodinated benzene ring.
Caption: A plausible two-step synthetic route to the target compound.
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative. This protocol is adapted from established methods and should be optimized for specific substrates.[6]
Materials:
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., 2.0 M aqueous Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane or a mixture of DME and water)[7]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, (3-(3-Morpholinopropoxy)phenyl)boronic acid, and the base.
-
Degas the solvent by bubbling with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Further degas the reaction mixture for another 10 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by a suitable method such as column chromatography.
Section 4: Applications in Drug Discovery and Development
The unique properties of (3-(3-Morpholinopropoxy)phenyl)boronic acid make it a valuable tool for medicinal chemists. The boronic acid functional group has gained significant interest following the success of drugs like Bortezomib (Velcade), a proteasome inhibitor used in cancer therapy.[3][8]
This compound serves as a versatile scaffold for synthesizing more complex molecules with potential therapeutic activity. The morpholino group can enhance aqueous solubility and provide a site for further functionalization or salt formation, which can improve the pharmacokinetic properties of a drug candidate. Boronic acids and their derivatives have been explored for a wide range of biological activities, including as anticancer, antibacterial, and antiviral agents.[3][9]
The ability of the boronic acid moiety to interact with diols can be exploited for targeted drug delivery.[5] Cancer cells often overexpress glycoproteins with sialic acid residues on their surface. Phenylboronic acid derivatives can selectively bind to these sialic acids, allowing for the targeted delivery of cytotoxic agents or imaging probes to tumor sites.[5]
Caption: Targeted drug delivery via boronic acid-glycoprotein interaction.
Section 5: Analytical Characterization
Proper analytical characterization is essential to confirm the identity and purity of (3-(3-Morpholinopropoxy)phenyl)boronic acid.
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of reactions involving boronic acids. A sensitive method for detecting boronic acids on TLC plates involves dipping the plate in an alizarin solution and observing it under 366 nm UV light.[7][10] Boronic acids will appear as bright yellow fluorescent spots.[10] High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the preferred method for quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.
The acidity of the boronic acid group can be determined by potentiometric or spectrophotometric titration.[11] The pKa value is important for understanding its behavior in different pH environments, which is critical for biological applications.
Section 6: Safety and Handling
As with all chemical reagents, appropriate safety precautions should be taken when handling (3-(3-Morpholinopropoxy)phenyl)boronic acid.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1] Phenylboronic acids can be hygroscopic and may dehydrate upon heating to form their corresponding boroxine anhydrides.[2][4]
Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete safety and handling information.
References
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. PubMed Central. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid | 1704066-86-3. BoronPharm. [Link]
-
Phenylboronic acid. Wikipedia. [Link]
-
3-(3-Methoxypropoxy)phenylboronic acid | 863252-62-4. BoronPharm. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
[3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid Properties. United States Environmental Protection Agency. [Link]
-
3-Formylphenylboronic acid | C7H7BO3 | CID 2734356. PubChem, National Institutes of Health. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Royal Society of Chemistry. [Link]
-
Synthesis of the phenylboronic acid 31. ResearchGate. [Link]
-
Phenylboronic acid in targeted cancer therapy and diagnosis. Semantic Scholar. [Link]
-
Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Wageningen University & Research. [Link]
-
Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. [Link]
-
Optical properties of (3-(acetamidomethyl)phenyl)boronic acid and its interactions with selected sugars. SPIE. [Link]
-
Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. research.wur.nl [research.wur.nl]
- 11. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations | MDPI [mdpi.com]
Synthesis and Characterization of (3-(3-Morpholinopropoxy)phenyl)boronic Acid: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry and organic synthesis, the design of versatile building blocks is paramount for accelerating drug discovery. (3-(3-Morpholinopropoxy)phenyl)boronic acid (CAS: 1003028-41-8) represents a highly strategic intermediate. It combines the robust reactivity of a phenylboronic acid—essential for Suzuki-Miyaura cross-coupling—with a morpholinopropoxy moiety, a privileged pharmacophore known for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
This whitepaper provides an in-depth, self-validating technical guide to the synthesis, mechanistic rationale, and characterization of this compound, designed specifically for process chemists and drug development professionals.
Structural Rationale & Physicochemical Properties
The architecture of (3-(3-Morpholinopropoxy)phenyl)boronic acid is deliberately engineered to serve two distinct functions in drug development:
-
The Boronic Acid Handle: Acts as the electrophilic coupling partner in palladium-catalyzed C-C bond formations.
-
The Morpholine Appendage: The morpholine ring is a six-membered heterocycle containing both an ether oxygen and a basic nitrogen. The oxygen atom withdraws electron density, rendering the nitrogen less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine [1]. This well-balanced lipophilic-hydrophilic profile enhances aqueous solubility, membrane permeability, and metabolic stability, making it a staple in targeted therapeutics [1].
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (3-(3-Morpholinopropoxy)phenyl)boronic acid |
| CAS Number | 1003028-41-8 |
| Molecular Formula | C₁₃H₂₀BNO₄ |
| Molecular Weight | 265.11 g/mol |
| Topological Polar Surface Area (TPSA) | 62.16 Ų |
| SMILES | OB(O)C1=CC=C(OCCCN2CCOCC2)C=C1 |
| Physical State | Solid (typically white to off-white powder) |
Retrosynthetic Analysis and Synthesis Strategy
When designing the synthesis of this molecule, causality and scalability dictate the choice of reagents. A direct Grignard or lithium-halogen exchange of a bromobenzene derivative is technically feasible but highly problematic. The basic nitrogen and ether oxygens of the morpholine ring readily coordinate with organolithium or organomagnesium intermediates, leading to precipitation, sluggish reactivity, or requiring strict cryogenic conditions (-78 °C).
The Causality of the Chosen Route: To bypass these limitations, a Miyaura Borylation strategy is employed [2]. This palladium-catalyzed process operates under mild conditions, tolerates the basic amine without requiring protection, and utilizes bis(pinacolato)diboron (B₂pin₂) to form a stable pinacol ester intermediate. The pinacol ester is highly resistant to protodeboronation and easily purified via silica gel chromatography [3]. Subsequent mild hydrolysis yields the free boronic acid.
Retrosynthetic and forward synthesis workflow for the target boronic acid.
Detailed Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure scientific integrity and high-fidelity replication.
Step 1: Williamson Etherification
Objective: Synthesis of 4-(3-(3-bromophenoxy)propyl)morpholine. Rationale: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) provides optimal basicity to deprotonate the phenol without causing elimination of the primary alkyl halide [4].
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq, 50 mmol) and anhydrous DMF (150 mL).
-
Deprotonation: Add finely ground anhydrous K₂CO₃ (2.5 eq, 125 mmol). Stir at room temperature for 30 minutes. Validation check: The solution will transition to a slight yellow tint, indicating phenoxide formation.
-
Alkylation: Add 4-(3-chloropropyl)morpholine (1.1 eq, 55 mmol) dropwise.
-
Heating: Heat the reaction mixture to 80 °C for 12 hours.
-
IPC (TLC): Monitor via TLC (Hexanes/EtOAc 3:1, UV active). The reaction is complete when the 3-bromophenol spot (Rf ≈ 0.6) disappears.
-
Workup: Cool to room temperature, quench with ice water (300 mL), and extract with EtOAc (3 × 150 mL). Wash the combined organic layers with brine (5 × 100 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield Intermediate 1 as a pale yellow oil.
Step 2: Miyaura Borylation
Objective: Synthesis of the pinacol ester intermediate. Rationale: Potassium acetate (KOAc) is critical; it acts as an oxygen nucleophile to displace the halide on the Pd(II) intermediate, facilitating the transmetalation of the diboron reagent [2].
-
Setup: In an oven-dried Schlenk flask, combine Intermediate 1 (1.0 eq, 40 mmol), bis(pinacolato)diboron (1.2 eq, 48 mmol), and anhydrous KOAc (3.0 eq, 120 mmol).
-
Solvent & Degassing: Add anhydrous 1,4-dioxane (200 mL). Degas the suspension by bubbling argon through the mixture for 15 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 2.0 mmol). Validation check: The mixture will immediately take on a deep red/brown color.
-
Reaction: Heat to 90 °C under argon for 8 hours.
-
IPC (LC-MS): Confirm the consumption of the bromide (M+H⁺ = 300/302) and the appearance of the pinacol ester mass (M+H⁺ = 348).
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (CH₂Cl₂/MeOH 95:5) to isolate Intermediate 2.
Step 3: Oxidative Cleavage / Hydrolysis
Objective: Deprotection to yield (3-(3-Morpholinopropoxy)phenyl)boronic acid. Rationale: Direct acidic hydrolysis of pinacol esters can be sluggish. Utilizing sodium periodate (NaIO₄) oxidatively cleaves the pinacol diol, driving the equilibrium rapidly toward the free boronic acid without damaging the morpholine ether linkages.
-
Setup: Dissolve Intermediate 2 (1.0 eq, 30 mmol) in a mixture of THF/H₂O (4:1, 150 mL).
-
Reagent Addition: Add NaIO₄ (3.0 eq, 90 mmol) and NH₄OAc (3.0 eq, 90 mmol). Stir vigorously at room temperature for 16 hours. Validation check: A white precipitate (sodium iodate) will form as the reaction progresses.
-
Workup: Filter the suspension. Acidify the filtrate to pH 6 using 1M HCl. Extract with EtOAc (3 × 100 mL).
-
Isolation: Dry the organic phase, concentrate, and triturate the residue with cold diethyl ether to precipitate the pure target compound as a white solid.
Analytical Characterization
Thorough characterization is required to confirm the structural integrity and purity of the final boronic acid. The disappearance of the pinacol methyl singlets in the ¹H NMR spectrum is the primary indicator of successful deprotection.
Table 2: Expected Analytical Data
| Analytical Method | Expected Signals / Peaks | Structural Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.01 (s, 2H) | Boronic acid -B(OH)₂ (exchangeable) |
| δ 7.35 - 7.25 (m, 3H) | Aromatic protons (C2, C4, C6) | |
| δ 6.95 (dt, 1H) | Aromatic proton (C5) | |
| δ 4.05 (t, 2H) | Ether -CH₂-O-Ar | |
| δ 3.55 (t, 4H) | Morpholine -CH₂-O-CH₂- | |
| δ 2.45 - 2.35 (m, 6H) | Morpholine -CH₂-N-CH₂- and aliphatic -CH₂-N- | |
| δ 1.88 (p, 2H) | Aliphatic central -CH₂- | |
| ¹¹B NMR (128 MHz, DMSO-d₆) | δ 28.5 ppm | Typical broad singlet for free arylboronic acid |
| ESI-MS (Positive Mode) | m/z 266.1 [M+H]⁺ | Corresponds to C₁₃H₂₁BNO₄⁺ |
Application in Drug Discovery & Signaling Pathways
The (3-(3-morpholinopropoxy)phenyl) motif is frequently utilized in the synthesis of targeted kinase inhibitors. When this boronic acid is coupled to a heterocyclic core (e.g., a quinazoline or pyrimidine), the morpholine tail often projects into the solvent-exposed region of the kinase ATP-binding pocket. This not only dramatically improves the aqueous solubility of the resulting drug but also allows for favorable interactions with the solvent boundary, enhancing target residence time.
A primary application of such moieties is in the development of inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in tumor cell survival and proliferation.
PI3K/AKT/mTOR signaling pathway targeted by morpholine-derived kinase inhibitors.
By utilizing (3-(3-Morpholinopropoxy)phenyl)boronic acid as a foundational building block, medicinal chemists can rapidly generate libraries of compounds capable of intercepting these oncogenic pathways with high precision and optimized bioavailability.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at:[Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling. MDPI. Available at:[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at:[Link]
Spectroscopic Characterization of (3-(3-Morpholinopropoxy)phenyl)boronic acid: A Technical Guide
Introduction
(3-(3-Morpholinopropoxy)phenyl)boronic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions and for forming reversible covalent bonds with diols, and a morpholine-containing side chain, which can enhance aqueous solubility and provide a site for further functionalization. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural integrity of this compound, which is crucial for its application in research and development.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (3-(3-Morpholinopropoxy)phenyl)boronic acid. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related structural analogs and leverages fundamental spectroscopic principles to provide a robust and well-supported interpretation. This approach is designed to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Molecular Structure and Key Spectroscopic Regions
The molecular structure of (3-(3-Morpholinopropoxy)phenyl)boronic acid is presented below. The key structural fragments that give rise to characteristic spectroscopic signals are highlighted.
Figure 1: Molecular structure of (3-(3-Morpholinopropoxy)phenyl)boronic acid with key atoms for spectroscopic assignment.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The expected IR absorption bands for (3-(3-Morpholinopropoxy)phenyl)boronic acid are summarized in Table 1, with interpretations based on characteristic frequencies of phenylboronic acids and morpholine-containing compounds.[1][2][3]
Table 1: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |
| 3600 - 3200 | Broad, Strong | O-H stretch (boronic acid) | This broad absorption is characteristic of the hydrogen-bonded O-H groups of the boronic acid moiety. The broadness is indicative of intermolecular hydrogen bonding in the solid state.[1][2][4][5] |
| 3100 - 3000 | Medium | C-H stretch (aromatic) | These absorptions are typical for C-H stretching vibrations on a benzene ring.[6] |
| 2960 - 2850 | Medium to Strong | C-H stretch (aliphatic) | These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the propoxy chain and the morpholine ring. |
| 1610 - 1580 | Medium | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring. |
| 1470 - 1430 | Medium | C=C stretch (aromatic) | Further confirmation of the aromatic ring structure. |
| 1380 - 1320 | Strong | B-O stretch | A strong and characteristic absorption for the boron-oxygen single bond in boronic acids.[7][8] |
| 1250 - 1200 | Strong | C-O-C stretch (aryl ether) | The asymmetric stretching vibration of the aryl-O-CH₂ bond is expected in this region. |
| 1120 - 1080 | Strong | C-O-C stretch (aliphatic ether) | The C-O-C stretching vibration within the morpholine ring will give rise to a strong absorption in this region.[3] |
| ~880, ~780, ~700 | Medium to Strong | C-H bend (aromatic out-of-plane) | The substitution pattern of the benzene ring (1,3-disubstituted) will result in characteristic out-of-plane C-H bending vibrations. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then acquired by co-adding a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~8.0 | s (broad) | 2H | B(OH)₂ | The protons of the boronic acid hydroxyl groups are typically broad and may exchange with residual water in the solvent. Their chemical shift can be variable. |
| 7.2 - 7.5 | m | 4H | Ar-H | The four protons on the 1,3-disubstituted benzene ring will appear as a complex multiplet. The exact splitting pattern will depend on the coupling constants between the protons. |
| ~4.1 | t | 2H | O-CH₂-CH₂-CH₂-N | The methylene protons adjacent to the aryl ether oxygen are deshielded and will appear as a triplet. |
| ~3.7 | t | 4H | O(CH₂)₂ (morpholine) | The four protons on the carbons adjacent to the oxygen in the morpholine ring are in a similar chemical environment and will likely appear as a triplet.[3][9] |
| ~2.5 | t | 4H | N(CH₂)₂ (morpholine) | The four protons on the carbons adjacent to the nitrogen in the morpholine ring will appear as a triplet, typically at a slightly higher field than the O-CH₂ protons.[3][9] |
| ~2.6 | t | 2H | O-CH₂-CH₂-CH₂-N | The methylene protons adjacent to the morpholine nitrogen will appear as a triplet. |
| ~2.0 | p | 2H | O-CH₂-CH₂-CH₂-N | The central methylene group of the propoxy chain will appear as a pentet (or multiplet) due to coupling with the adjacent methylene groups. |
Experimental Protocol: ¹H NMR Spectroscopy
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A standard 1D proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. The number of scans will depend on the sample concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule. The predicted chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Chemical Shift (δ) | Assignment | Rationale and Key Insights |
| ~158 | Ar-C-O | The aromatic carbon directly attached to the ether oxygen is significantly deshielded. |
| ~135 - 120 | Ar-C | The remaining aromatic carbons will appear in this region. The carbon attached to the boron atom (C-B) may be broad due to quadrupolar relaxation of the boron nucleus.[10][11] |
| ~67 | O(CH₂)₂ (morpholine) | The carbons adjacent to the oxygen in the morpholine ring.[3][9] |
| ~66 | O-CH₂-CH₂-CH₂-N | The carbon of the propoxy chain attached to the aryl ether oxygen. |
| ~54 | N(CH₂)₂ (morpholine) | The carbons adjacent to the nitrogen in the morpholine ring.[3][9] |
| ~55 | O-CH₂-CH₂-CH₂-N | The carbon of the propoxy chain attached to the morpholine nitrogen. |
| ~26 | O-CH₂-CH₂-CH₂-N | The central carbon of the propoxy chain. |
Experimental Protocol: ¹³C NMR Spectroscopy
The sample is dissolved in a suitable deuterated solvent. A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Workflow for Spectroscopic Characterization
The following workflow outlines the logical steps for the comprehensive spectroscopic analysis of (3-(3-Morpholinopropoxy)phenyl)boronic acid.
Figure 2: Workflow for the spectroscopic characterization of (3-(3-Morpholinopropoxy)phenyl)boronic acid.
Conclusion
This technical guide provides a comprehensive overview of the expected IR and NMR spectroscopic data for (3-(3-Morpholinopropoxy)phenyl)boronic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and predictive analysis has been presented. The provided tables of characteristic absorptions and chemical shifts, along with the outlined experimental protocols, serve as a valuable resource for researchers in the synthesis, purification, and application of this important chemical entity. The self-validating nature of correlating data from multiple spectroscopic techniques, as outlined in the workflow, ensures a high degree of confidence in the structural elucidation.
References
-
Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]
-
Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]
-
Scilit. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl .... Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. Retrieved from [Link]
-
PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Retrieved from [Link]
-
MDPI. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
National Institute of Standards and Technology. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved from [Link]
-
VŠCHT Praha. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces | NIST [nist.gov]
- 9. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups [mdpi.com]
- 10. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Whitepaper: The Pharmacological Synergy of Morpholine-Containing Boronic Acids in Targeted Therapeutics
Executive Summary
The intersection of covalent inhibitor design and physicochemical optimization has led to the emergence of morpholine-containing boronic acids as privileged scaffolds in modern drug discovery. By fusing the aggressive, target-specific engagement of the boronic acid warhead with the solubility and hinge-binding properties of the morpholine ring, researchers can overcome traditional pharmacokinetic bottlenecks and achieve precise modulation of complex biological targets.
Pharmacophore Synergism: The Morpholine-Boronic Acid Axis
The Boronic Acid Warhead
Boronic acids are defined by an empty p-orbital on the boron atom, rendering them potent Lewis acids. In biological systems, this unique electronic structure allows them to act as 1[1]. They intercept nucleophilic residues—most notably the hydroxyl group of serine or threonine in enzyme active sites—forming highly stable, tetrahedral boronate complexes[1]. This reversible covalent mechanism is the pharmacological bedrock for FDA-approved therapeutics like Bortezomib and Vaborbactam[1].
The Morpholine Modulator
The incorporation of a morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen) serves dual purposes. First, the basic nitrogen (pKa ~8.3) significantly enhances aqueous solubility and facilitates the formation of pharmaceutically acceptable salts, while the oxygen acts as a hydrogen bond acceptor to improve 2[2]. Second, morpholine is a highly effective hinge-binder in kinase targets (such as mTOR and PI3K), slotting perfectly into the ATP-binding pocket to anchor the inhibitor[3].
Mechanistic Pathways & Biological Targets
20S Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is critical for degrading misfolded proteins, making it a prime target in oncology[4]. Boronic acid peptides inhibit the proteasome by forming a tetrahedral adduct with the N-terminal threonine (Thr1) of the β5 (chymotrypsin-like) subunit[4][5]. The integration of a morpholine moiety, as seen in the experimental antimyeloma agent MLN-273 (N-(4-morpholine)carbonyl-β-(1-naphthyl)-L-alanine-L-leucine boronic acid), enhances the structural mimicry of natural substrates while maintaining the potent reversible covalent trap[6].
Mechanism of 20S Proteasome Inhibition by Morpholine-Boronic Acids.
Arginase and Metalloenzymes
Arginase is a binuclear manganese metalloenzyme targeted in immuno-oncology to restore T-cell proliferation in the tumor microenvironment[7]. Inhibitors like ABH rely on a boronic acid to displace a metal-bridging hydroxide ion[7]. Structure-activity relationship (SAR) studies have utilized morpholine to probe the steric boundaries of the arginase active site. While bulky morpholine substitutions at the β-position of ABH analogs resulted in weak inhibition, these findings strictly defined the 7 of the enzyme's solvent-exposed channel[7].
Kinase Targeting (mTOR/PI3K)
In the realm of kinase inhibition, morpholine is a cornerstone. Triazine and pyrimidine cores substituted with morpholine rings exhibit profound selectivity for mTOR and PI3K[3]. Morpholine-containing boronic acids, such as (6-Morpholino-3-pyridinyl)boronic acid, act as essential synthetic intermediates to rapidly assemble these complex, multi-targeted heterocycles via1[1][2].
Quantitative Structure-Activity Relationship (QSAR) Data
| Compound Class | Primary Target | IC50 / Affinity | Pharmacological Role | Reference |
| MLN-273 (Morpholine-boronic acid peptide) | 20S Proteasome (β5) | Low nM | Antimyeloma agent; blocks protein degradation via covalent binding. | [6] |
| Bortezomib (Standard Boronic Acid) | 20S Proteasome (β5) | ~0.6 nM | FDA-approved standard for Multiple Myeloma. | [5] |
| ABH-Morpholine analog | Arginase 1 | >10 μM (Poor) | Demonstrates the strict steric limits of the Arg1 active site. | [7] |
| Morpholino-triazine derivatives | mTOR / PI3K | Sub-nM to low nM | ATP-competitive hinge binding; high metabolic stability. | [3] |
Experimental Workflows & Methodologies
Step-by-step workflow from chemical synthesis to biological evaluation.
Protocol 1: Synthesis of Morpholine-Aryl Boronic Acids via Palladium-Catalyzed Cross-Coupling
Causality & Design: Direct borylation of morpholine-substituted halogens can be hindered by the basicity of the morpholine nitrogen, which may poison the palladium catalyst. Therefore, a stepwise approach utilizing Buchwald-Hartwig amination followed by controlled lithiation/borylation ensures high fidelity and yield[1].
Step-by-Step Methodology:
-
Buchwald-Hartwig Amination: Combine the aryl dihalide (1.0 eq) and morpholine (1.2 eq) in anhydrous toluene. Add Pd2(dba)3 (0.05 eq) and XPhos (0.1 eq) to prevent off-target bis-amination. Reflux at 90°C under N2 for 12 hours[1].
-
Lithiation: Isolate the intermediate, dissolve in anhydrous THF, and cool to -78°C. Dropwise addition of n-Butyllithium (1.1 eq) facilitates halogen-metal exchange without degrading the morpholine ring.
-
Borylation: Quench the lithiated intermediate with triisopropyl borate (1.5 eq) and stir for 2 hours, allowing it to warm to room temperature.
-
Hydrolysis & Validation (Self-Validating Step): Acidify with 1M HCl to hydrolyze the borate ester to the free boronic acid. Validate the product using 11B-NMR; a broad singlet at ~20-30 ppm confirms the presence of the free boronic acid, distinguishing it from unreacted borate esters.
Protocol 2: In Vitro 20S Proteasome Inhibition Assay (Fluorogenic)
Causality & Design: To quantify the reversible covalent binding of the boronic acid to the β5 subunit, a continuous fluorogenic assay using the substrate Suc-LLVY-AMC is employed. Cleavage of the AMC fluorophore by the chymotrypsin-like active site provides a real-time kinetic readout[4].
Step-by-Step Methodology:
-
Reagent Preparation: Dilute purified human 20S proteasome to 2 nM in assay buffer (50 mM HEPES pH 7.5, 0.5 mM EDTA, 0.01% SDS). SDS is included to artificially open the 20S gate, mimicking the 19S regulatory particle.
-
Pre-incubation: Add the morpholine-boronic acid inhibitor (serial dilutions from 10 μM to 0.1 nM). Incubate at 37°C for 30 minutes. Crucial: This pre-incubation is required because boronic acids are slow-binding inhibitors that require time to form the tetrahedral adduct[5].
-
Initiation: Add Suc-LLVY-AMC (final concentration 50 μM) to initiate the reaction.
-
Kinetic Readout & Validation (Self-Validating Step): Monitor fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate the initial velocity (V0) from the linear portion of the curve. Include Bortezomib as a positive control (expected IC50 ~0.6 nM) to validate assay sensitivity and enzyme integrity[5].
Conclusion
Morpholine-containing boronic acids represent a sophisticated convergence of physicochemical modulation and covalent targeting. By meticulously designing synthetic workflows and validating target engagement through kinetic assays, researchers can leverage this pharmacophore axis to develop next-generation therapeutics for oncology, immunology, and beyond.
References
-
Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. ACS Publications. [Link]
-
Catalytic Mechanism and Assembly of the Proteasome | Chemical Reviews. ACS Publications. [Link]
-
The Ubiquitin-Proteasome System (UPS) as a Cancer Drug Target: Emerging Mechanisms and Therapeutics. Oncohema Key. [Link]
-
The Proteasome in Modern Drug Discovery: Second Life of a Highly Valuable Drug Target. ACS Central Science. [Link]
-
Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. ResearchGate. [Link]
Sources
- 1. (5-Morpholinothiophen-2-yl)boronic Acid [benchchem.com]
- 2. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Ubiquitin-Proteasome System (UPS) as a Cancer Drug Target: Emerging Mechanisms and Therapeutics | Oncohema Key [oncohemakey.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Unraveling the Mechanistic Intricacies of (3-(3-Morpholinopropoxy)phenyl)boronic acid: A Guide for Researchers
An in-depth technical guide by a Senior Application Scientist
Introduction: A Molecule of Untapped Potential
(3-(3-Morpholinopropoxy)phenyl)boronic acid is a fascinating small molecule that presents a compelling case for in-depth mechanistic investigation. Its structure is a deliberate amalgamation of two moieties with well-documented, albeit distinct, biological activities: the phenylboronic acid group and the morpholino-containing side chain. The phenylboronic acid core is a versatile pharmacophore, renowned for its ability to form reversible covalent bonds with diols, a characteristic that has been successfully exploited in the development of enzyme inhibitors and agents targeting cell surface sugars.[1][2] The morpholine ring, on the other hand, is a staple in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic properties of a compound, such as its solubility and ability to cross biological membranes.[3][4]
The convergence of these two functional groups in a single molecule suggests a spectrum of potential mechanisms of action, from the inhibition of key enzymes involved in cancer progression to the modulation of signaling pathways that govern cell migration and metastasis. This guide aims to provide a comprehensive theoretical framework and a practical experimental roadmap for researchers and drug development professionals seeking to elucidate the core mechanisms of action of (3-(3-Morpholinopropoxy)phenyl)boronic acid and similar compounds. We will delve into the most plausible mechanistic theories, provide detailed protocols for their investigation, and offer insights into the interpretation of the resulting data.
Part 1: Theoretical Framework - Hypothesized Mechanisms of Action
The unique chemical architecture of (3-(3-Morpholinopropoxy)phenyl)boronic acid allows us to formulate several evidence-based hypotheses regarding its mechanism of action. These theories are not mutually exclusive and may act in concert to produce the compound's overall biological effect.
Theory 1: Inhibition of Proteolytic Enzymes
The boronic acid moiety is a well-established inhibitor of various enzymes, most notably serine proteases and the proteasome.[5][6] The electrophilic boron atom can form a stable, yet reversible, tetrahedral complex with the hydroxyl group of a catalytic serine or threonine residue in the active site of these enzymes, effectively blocking their function.
-
Proteasome Inhibition: The proteasome is a multi-subunit enzyme complex responsible for the degradation of ubiquitinated proteins. Its inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing cell death in rapidly dividing cancer cells.[7] The success of the boronic acid-containing drug Bortezomib in treating multiple myeloma validates the proteasome as a key target for this class of compounds.[5][6]
-
Serine Protease Inhibition: Serine proteases, such as neutrophil elastase, play crucial roles in inflammation and cancer progression.[8] Boronic acid-based compounds have shown potent inhibitory activity against these enzymes.[8]
The morpholino side chain in (3-(3-Morpholinopropoxy)phenyl)boronic acid could serve to guide the molecule to specific cellular compartments or enhance its interaction with the target enzyme, potentially conferring a unique specificity profile compared to other boronic acid inhibitors.
Theory 2: Modulation of the Rho GTPase Signaling Pathway in Cell Migration
Recent studies have implicated phenylboronic acid (PBA) as a potent inhibitor of cancer cell migration.[9][10] This effect is attributed to its ability to suppress the activity of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[9][10] These proteins are master regulators of the actin cytoskeleton and are essential for the dynamic changes in cell shape and adhesion required for cell motility.
The proposed signaling cascade is as follows:
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid enters the cell.
-
It directly or indirectly inhibits the activation of RhoA, Rac1, and Cdc42.
-
The downstream effectors of these GTPases, such as Rho-associated coiled-coil containing protein kinase (ROCK), are subsequently inactivated.[9]
-
This leads to a decrease in the phosphorylation of myosin light chain (MLC), a key event in the generation of actomyosin contractility.[9]
-
The net result is a disruption of focal adhesion formation and actin stress fiber assembly, leading to an inhibition of cell migration and invasion.[9]
The following Graphviz diagram illustrates this proposed signaling pathway:
Caption: Proposed inhibition of the Rho GTPase signaling pathway.
Theory 3: Targeting Sialic Acid on the Cell Surface
Cancer cells often exhibit an altered glycosylation profile, characterized by an overexpression of sialic acid residues on their surface glycoproteins and glycolipids.[10][11] This dense layer of sialic acid, known as the sialic acid-rich glycan shield, is implicated in tumor progression, metastasis, and immune evasion. Phenylboronic acid is known to form reversible covalent bonds with the diol groups present in sialic acids.[11][12]
This interaction could lead to several downstream effects:
-
Disruption of Cell Adhesion and Signaling: By binding to sialic acid, (3-(3-Morpholinopropoxy)phenyl)boronic acid could interfere with the function of cell surface receptors that rely on sialylation for their activity, thereby disrupting cell adhesion and signaling pathways.
-
Targeted Drug Delivery: The selective binding of the phenylboronic acid moiety to sialic acid could be exploited to achieve targeted delivery of the compound to cancer cells, enhancing its therapeutic efficacy while minimizing off-target effects.[10][12]
Part 2: Experimental Validation - A Methodological Guide
To rigorously test the hypothesized mechanisms of action, a multi-pronged experimental approach is required. The following protocols are designed to be self-validating, with each experiment providing a piece of the puzzle that, when assembled, will reveal the compound's true mechanism of action.
Experimental Workflow Overview
The following diagram outlines a logical workflow for investigating the mechanism of action of (3-(3-Morpholinopropoxy)phenyl)boronic acid.
Caption: A logical workflow for mechanistic investigation.
Detailed Experimental Protocols
1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration range at which (3-(3-Morpholinopropoxy)phenyl)boronic acid affects cell viability and to establish the IC50 (half-maximal inhibitory concentration) in various cancer cell lines.
-
Protocol: MTT Assay
-
Seed cancer cells (e.g., DU-145 prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of (3-(3-Morpholinopropoxy)phenyl)boronic acid (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
-
Causality: This initial screen is crucial for identifying a biologically active concentration range for subsequent, more detailed mechanistic studies.
2. Enzyme Inhibition Assays
-
Objective: To determine if (3-(3-Morpholinopropoxy)phenyl)boronic acid directly inhibits the activity of the proteasome or specific serine proteases.
-
Protocol: Proteasome Activity Assay (Fluorogenic)
-
Use a commercially available proteasome activity assay kit (e.g., from Cayman Chemical or MilliporeSigma).
-
In a 96-well plate, combine purified 20S proteasome with the fluorogenic substrate (e.g., Suc-LLVY-AMC).
-
Add varying concentrations of (3-(3-Morpholinopropoxy)phenyl)boronic acid or a known proteasome inhibitor (e.g., Bortezomib) as a positive control.
-
Incubate the plate at 37°C and measure the fluorescence (excitation/emission ~360/460 nm) at regular intervals.
-
Calculate the rate of substrate cleavage and determine the IC50 of the compound for proteasome inhibition.
-
-
Causality: A positive result in this assay would provide direct evidence for Theory 1.
3. Cell Migration and Invasion Assays
-
Objective: To assess the effect of (3-(3-Morpholinopropoxy)phenyl)boronic acid on the migratory and invasive potential of cancer cells.
-
Protocol: Wound Healing (Scratch) Assay
-
Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove debris and replace the medium with fresh medium containing a non-toxic concentration of (3-(3-Morpholinopropoxy)phenyl)boronic acid (determined from the MTT assay).
-
Capture images of the wound at 0 hours and at various time points (e.g., 12, 24 hours).
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
-
-
Causality: A reduction in wound closure in the presence of the compound would support Theory 2.
4. Signaling Pathway Analysis
-
Objective: To investigate the effect of (3-(3-Morpholinopropoxy)phenyl)boronic acid on the key proteins of the Rho GTPase signaling pathway.
-
Protocol: Western Blotting
-
Treat cancer cells with (3-(3-Morpholinopropoxy)phenyl)boronic acid for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., RhoA, Rac1, Cdc42, ROCK, MLC).
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
-
-
Causality: A decrease in the levels of active (GTP-bound) Rho GTPases or the phosphorylation of downstream targets like MLC would provide strong evidence for the proposed mechanism in Theory 2.
5. Sialic Acid Binding Assays
-
Objective: To determine if (3-(3-Morpholinopropoxy)phenyl)boronic acid can bind to sialic acid on the surface of cancer cells.
-
Protocol: Flow Cytometry-based Binding Assay
-
Synthesize a fluorescently labeled version of (3-(3-Morpholinopropoxy)phenyl)boronic acid (e.g., by conjugating it to a fluorophore like FITC).
-
Incubate cancer cells with varying concentrations of the fluorescently labeled compound.
-
For competition experiments, pre-incubate the cells with an excess of unlabeled compound or free sialic acid before adding the fluorescently labeled compound.
-
Wash the cells to remove unbound compound.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which is proportional to the amount of compound bound to the cell surface.
-
-
Causality: A high fluorescence signal that is reduced by competition with unlabeled compound or free sialic acid would confirm a specific interaction with cell surface sialic acids, supporting Theory 3.
Part 3: Data Interpretation and Future Directions
The data generated from these experiments will provide a comprehensive picture of the mechanism of action of (3-(3-Morpholinopropoxy)phenyl)boronic acid.
| Experimental Outcome | Interpretation and Next Steps |
| Potent cytotoxicity and proteasome inhibition | The primary mechanism is likely enzyme inhibition. Further studies should focus on identifying the specific proteases inhibited and evaluating the compound in in vivo cancer models. |
| Inhibition of cell migration at non-toxic concentrations and decreased Rho GTPase activity | The compound is a modulator of the cell migration machinery. Future research should investigate the direct molecular target within the Rho pathway and explore its potential as an anti-metastatic agent. |
| Specific binding to sialic acid on cancer cells | The compound has potential as a targeted therapy. The downstream consequences of this binding should be investigated, and the compound could be used as a targeting moiety for drug delivery systems. |
| A combination of the above effects | The compound has a multi-faceted mechanism of action. This could be advantageous in overcoming drug resistance. The relative contribution of each mechanism to the overall therapeutic effect should be dissected. |
Should the primary mechanism involve the modulation of a signaling pathway, further investigations could include immunoprecipitation to identify binding partners, and transcriptomic or proteomic analyses to uncover broader downstream effects. If enzyme inhibition is the key mechanism, detailed kinetic studies should be performed to determine the mode of inhibition.
Conclusion
(3-(3-Morpholinopropoxy)phenyl)boronic acid stands at the intersection of proven pharmacological scaffolds. The systematic approach outlined in this guide, combining hypothesis-driven research with rigorous experimental validation, will be instrumental in unlocking its therapeutic potential. By understanding its core mechanism of action, the scientific community can pave the way for the rational design of next-generation therapeutics for a range of diseases, from cancer to inflammatory disorders.
References
- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). Current Medicinal Chemistry.
- Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). PubMed.
- Boronic acid compounds as potential pharmaceutical agents. (2003). PubMed.
- Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. (2023).
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.
- Phosphorodiamidate Morpholinos and Thiomorpholinos for Therapeutic Oligonucleotides. (2024). Bio-Synthesis.
- Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migr
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC.
- Functionalizing Morpholino Oligos for Antisense Drug Research and Development. (2016). MDPI.
- Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). PMC.
- (3-(3-Morpholinopropoxy)phenyl)boronic acid. (n.d.). ChemScene.
- Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. (2023). Pharma's Almanac.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Synthesis and biological evaluation of boronic acid containing phenstatin analogues. (2026).
- Phenylboronic acid in targeted cancer therapy and diagnosis. (2025). PubMed.
- Synthesis and biological activity of 125I/127I-phenylboronic acid deriv
- Mechanism of action of a boron-dependent antibiotic entails synergistic binding. (2026). PubMed.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (n.d.). PMC.
- Signaling pathways and inhibitors of cells from patients with kaposiform lymphangiom
- Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy. (2025). PMC.
- Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in W
- Signaling Pathways and Therapeutic Strategies in Advanced Basal Cell Carcinoma. (2023). MDPI.
- Boronic Acids & Deriv
- Phenylboronic acid-modified nanoparticles for cancer tre
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). MDPI.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
Sources
- 1. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 硼酸及其衍生物 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Substituted Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Substituted phenylboronic acids (PBAs) represent a versatile and powerful class of molecules with broad applications across chemistry, biology, and medicine. Their unique ability to reversibly bind with cis-diols, coupled with their role in robust carbon-carbon bond formation, has positioned them as indispensable tools in the development of chemical sensors, as catalysts in organic synthesis, and as key pharmacophores in modern therapeutics. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of their electronic and steric properties, enabling precise control over their reactivity, selectivity, and biological activity.[1] This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of substituted phenylboronic acids, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Fundamentals of Phenylboronic Acids: Structure, Properties, and the Diol Interaction
The foundational chemistry of phenylboronic acids is centered around the boron atom's ability to interact with diols. This interaction is the cornerstone of their utility in biological sensing and as protecting groups in synthesis.[2]
Structure and Acidity
A phenylboronic acid consists of a phenyl ring attached to a boronic acid group (-B(OH)_2). The boron atom is sp² hybridized, resulting in a trigonal planar geometry. A key characteristic of phenylboronic acids is their Lewis acidity. The boron atom possesses a vacant p-orbital, making it susceptible to nucleophilic attack. This acidity is quantified by the pKa value, which is a critical parameter influencing the compound's behavior in aqueous environments. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[3]
The acidity, and therefore the reactivity, of the boronic acid can be significantly modulated by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (e.g., -NO₂, -CN, -F) increase the Lewis acidity of the boron atom, thereby lowering the pKa.[1][4] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) decrease the acidity and increase the pKa. The position of the substituent (ortho, meta, or para) also plays a crucial role in modulating these properties.[1]
The Reversible Covalent Interaction with Diols
The hallmark of phenylboronic acid chemistry is its ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as carbohydrates, glycoproteins, and certain catechols.[2][5] This interaction proceeds through the formation of a five- or six-membered cyclic boronate ester.[6] The reaction is in equilibrium, and its position is highly dependent on the pH of the solution, the pKa of the boronic acid, and the concentration of the diol.[7]
At a pH above the pKa of the boronic acid, the boronic acid exists in equilibrium with its anionic tetrahedral boronate form (-B(OH)_3^-). This anionic form is more reactive towards diols, shifting the equilibrium towards the formation of the cyclic boronate ester. This pH-dependent binding is a key principle exploited in the design of "smart" materials and sensors that respond to changes in their environment.
Caption: Phenylboronic acid's pH-dependent equilibrium and diol binding.
Synthesis of Substituted Phenylboronic Acids
The synthesis of substituted phenylboronic acids is well-established, with several reliable methods available to the synthetic chemist. The choice of method often depends on the nature and position of the desired substituent and the availability of starting materials. A common and versatile approach involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.
General Synthetic Workflow: Grignard-Based Approach
This protocol outlines a general procedure for the synthesis of a substituted phenylboronic acid from the corresponding aryl bromide.
Caption: Synthetic workflow for substituted phenylboronic acids.
Detailed Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid
This protocol provides a step-by-step method for the synthesis of 4-methoxyphenylboronic acid.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a single crystal of iodine to activate the magnesium. Add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining 4-bromoanisole solution dropwise to maintain a steady reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Trimethyl Borate: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Acidic Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid until the solution is acidic (test with pH paper). Stir vigorously for 30 minutes.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure 4-methoxyphenylboronic acid.
Applications in Research and Development
The unique properties of substituted phenylboronic acids have led to their widespread use in various fields of scientific research and development.
Chemical and Biological Sensors
The reversible binding of phenylboronic acids to diols makes them excellent candidates for the development of sensors for carbohydrates, glycoproteins, and other diol-containing biomolecules.[6][8] These sensors often employ optical (fluorescence or colorimetric) or electrochemical detection methods.[9][10]
Principle of Detection:
-
Fluorescence Sensing: A fluorophore is often incorporated into the phenylboronic acid molecule. Upon binding to a diol, changes in the electronic environment of the boron atom can lead to a change in the fluorescence properties of the fluorophore (e.g., quenching or enhancement), which can be correlated to the analyte concentration.[11][12][13]
-
Electrochemical Sensing: Phenylboronic acids can be immobilized on electrode surfaces. The binding of a charged diol-containing analyte alters the electrochemical properties of the electrode, which can be measured by techniques such as cyclic voltammetry or potentiometry.[5][9][10]
The sensitivity and selectivity of these sensors can be fine-tuned by introducing substituents onto the phenyl ring. For example, electron-withdrawing groups can lower the pKa, allowing the sensor to operate at physiological pH.[14]
| Sensor Type | Analyte | Substituent Effect | Detection Limit | Reference |
| Fluorescence | Glucose | Electron-withdrawing groups enhance sensitivity at neutral pH. | 19.70 µM - 2.54 mM | [12] |
| Electrochemical | Dopamine | - | 0.2 nM | [5] |
| Optical (Hydrogel) | Glucose | - | 0.34 mM | [15] |
Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
Substituted phenylboronic acids are key reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[16] This reaction is one of the most important and widely used transformations in modern organic synthesis, particularly in the pharmaceutical industry for the synthesis of complex molecules.[17][18]
The reaction involves the palladium-catalyzed coupling of a phenylboronic acid with an organohalide (e.g., aryl, vinyl, or alkyl halide) in the presence of a base.[19][20] The electronic and steric properties of the substituents on the phenylboronic acid can influence the efficiency of the transmetalation step in the catalytic cycle, thereby affecting the overall reaction rate and yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16][19][20]
Protocol for a Typical Suzuki-Miyaura Coupling: [20][21][22]
Materials:
-
Aryl halide (1.0 eq)
-
Substituted phenylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
Procedure:
-
Setup: To a reaction vessel, add the aryl halide, substituted phenylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Drug Development and Chemical Biology
The ability of the boronic acid moiety to form a reversible covalent bond with serine residues in the active sites of enzymes has made it a valuable pharmacophore in drug design.[23] This interaction can lead to potent and selective enzyme inhibition.
FDA-Approved Drugs Containing a Phenylboronic Acid Moiety:
-
Bortezomib (Velcade®): An anticancer agent used to treat multiple myeloma and mantle cell lymphoma.[24][25] Bortezomib is a dipeptide boronic acid that reversibly inhibits the 26S proteasome, a key cellular complex involved in protein degradation.[26][27][28] Inhibition of the proteasome disrupts cellular homeostasis and leads to apoptosis in cancer cells.[26]
Caption: Mechanism of action of Bortezomib.[26]
-
Vaborbactam: A β-lactamase inhibitor that is used in combination with the antibiotic meropenem to treat complicated urinary tract infections.[29][30] Vaborbactam's cyclic boronic acid structure allows it to potently inhibit serine β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.[31][32][33] By inhibiting these enzymes, vaborbactam restores the activity of meropenem against resistant bacteria.[29]
-
Darolutamide (Nubeqa®): A nonsteroidal androgen receptor (AR) antagonist for the treatment of non-metastatic castration-resistant prostate cancer.[34][35] While not a phenylboronic acid, its synthesis often involves a Suzuki-Miyaura coupling reaction, highlighting the importance of boronic acids in the synthesis of modern pharmaceuticals.[34][36][37][38]
Conclusion and Future Outlook
Substituted phenylboronic acids are a cornerstone of modern chemical and biological research. Their tunable properties and versatile reactivity have enabled significant advancements in sensing, catalysis, and medicine. The continued exploration of novel substitution patterns and the development of new applications for these remarkable compounds promise to yield further innovations. As our understanding of the intricate roles of biomolecules in health and disease grows, the demand for sophisticated molecular tools for their study and manipulation will undoubtedly place substituted phenylboronic acids at the forefront of scientific discovery for years to come.
References
-
Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem. Available from: [Link]
-
Bortezomib - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]
-
Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC. Available from: [Link]
-
Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. Available from: [Link]
-
Bortezomib - Wikipedia. Available from: [Link]
-
Electrochemical and optical sugar sensors based on phenylboronic acid and its derivatives. Available from: [Link]
-
Bortezomib: Understanding the Mechanism of Action - AACR Journals. Available from: [Link]
-
Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - Dove Medical Press. Available from: [Link]
-
What is the mechanism of Bortezomib? - Patsnap Synapse. Available from: [Link]
-
Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives - PubMed. Available from: [Link]
-
Vaborbactam – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available from: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Available from: [Link]
-
Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC - NIH. Available from: [Link]
-
Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC. Available from: [Link]
-
Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Available from: [Link]
-
UV Cured Boronic Acid Based Fluorescence Sensor for the Determination of Glucose - Aidic. Available from: [Link]
-
Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Available from: [Link]
-
Fast fluorescent blood sugar sensing using phenylboronic acid functionalized N, S-doped carbon dots | Request PDF - ResearchGate. Available from: [Link]
-
Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications - ACS.org. Available from: [Link]
-
Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - MDPI. Available from: [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. Available from: [Link]
- CN111116476A - Method for preparing antitumor drug doramemide - Google Patents.
-
Phenylboronic acid-functionalized copper nanoclusters with sensitivity and selectivity for the ratiometric detection of luteolin - DOI. Available from: [Link]
-
Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC. Available from: [Link]
-
Thieme E-Journals - Synthesis / Full Text. Available from: [Link]
-
Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers | ACS Nano - ACS Publications. Available from: [Link]
-
Phenylboronic acid - Wikipedia. Available from: [Link]
-
Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome - ChemRxiv. Available from: [Link]
-
Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. Available from: [Link]
-
Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Available from: [Link]
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]
-
Correlation of the pKa values of monosubstituted phenylboronic acids... - ResearchGate. Available from: [Link]
-
Acrylic Polymers with Pendant Phenylboronic Acid Moieties as “Turn-Off” and “Turn-On” Fluorescence Solid Sensors for Detection of Dopamine, Glucose, and Fructose in Water | ACS Macro Letters. Available from: [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - NSF PAR. Available from: [Link]
-
Recent Progress in Diboronic-Acid-Based Glucose Sensors - MDPI. Available from: [Link]
-
Sugars intensify the inhibitory effect of phenylboronic acid on the hydrolytic activity of α-chymotrypsin - RSC Publishing. Available from: [Link]
-
Acidity (pKa values) for selected monosubstituted benzoic and... - ResearchGate. Available from: [Link]
Sources
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in electrochemical biosensors based on phenylboronic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aidic.it [aidic.it]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]
- 15. OPG [opg.optica.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. mt.com [mt.com]
- 18. organicreactions.org [organicreactions.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. youtube.com [youtube.com]
- 23. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bortezomib - Wikipedia [en.wikipedia.org]
- 26. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 29. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. dovepress.com [dovepress.com]
- 32. taylorandfrancis.com [taylorandfrancis.com]
- 33. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. CN111116476A - Method for preparing antitumor drug doramemide - Google Patents [patents.google.com]
- 35. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. medkoo.com [medkoo.com]
- 38. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Harnessing the Empty p-Orbital: A Technical Guide to the Discovery of Novel Boronic Acid Therapeutics
Introduction
Boronic acids have transitioned from being viewed as overly reactive, unstable synthetic intermediates to becoming a cornerstone of modern targeted covalent drug discovery[1]. The clinical success of these molecules relies on their unique electronic structure: the boron atom possesses an empty p-orbital, rendering it a mild Lewis acid. This allows boronic acid derivatives to form highly specific, reversible covalent bonds with biological nucleophiles—specifically serine and threonine residues within enzyme active sites[2]. This whitepaper provides an in-depth technical framework for the discovery, synthesis, and kinetic evaluation of boronic acid therapeutics.
The Mechanistic Paradigm: Reversible Covalent Inhibition
Unlike irreversible electrophiles (e.g., acrylamides or irreversible suicide inhibitors) that permanently modify their targets and carry severe risks of haptenization and idiosyncratic toxicity, boronic acids act as reversible covalent inhibitors (RCIs)[3].
When the boronic acid warhead encounters a nucleophilic hydroxyl group (such as the N-terminal threonine in the proteasome or the active site serine in beta-lactamases), it transitions from a neutral, trigonal planar sp2 state to a stable, tetrahedral sp3 boronate adduct[4]. This adduct acts as a high-affinity transition state analog of peptide or lactam hydrolysis, granting the inhibitor exceptional potency while maintaining thermodynamic reversibility[5].
Reversible covalent inhibition mechanism showing non-covalent and covalent tetrahedral adduct states.
Key Therapeutic Milestones and Target Validation
The therapeutic utility of boronic acids is best exemplified by two distinct pharmacological classes that have successfully navigated the drug discovery pipeline:
Oncology (Proteasome Inhibition): Bortezomib was the first-in-class dipeptidyl boronic acid approved by the FDA for the treatment of multiple myeloma[6]. It selectively and reversibly inhibits the chymotrypsin-like activity of the 20S proteasome's β5-subunit by forming a complex with the Thr1 hydroxyl group[7].
Infectious Disease (Beta-Lactamase Inhibition): Vaborbactam is a cyclic boronic acid designed to combat multidrug-resistant Gram-negative bacteria by restoring the potency of carbapenem antibiotics like meropenem[8]. It is a potent inhibitor of Ambler Class A and C serine beta-lactamases, exhibiting a Ki of 69 nM against the Klebsiella pneumoniae carbapenemase (KPC-2)[5].
Table 1: Quantitative Profiling of Landmark Boronic Acid Therapeutics
| Drug | Target Enzyme | Primary Indication | Key Kinetic Metric | FDA Approval |
| Bortezomib | 20S Proteasome (β5 subunit, Thr1) | Multiple Myeloma | Reversible Covalent Adduct | 2003 |
| Ixazomib | 20S Proteasome (β5 subunit, Thr1) | Multiple Myeloma | Reversible Covalent Adduct | 2015 |
| Vaborbactam | Serine β-lactamases (e.g., KPC-2) | Complicated UTI | Ki = 69 nM | 2017 |
Discovery Workflow and Synthetic Methodologies
Step-by-step drug discovery workflow for novel boronic acid derivatives.
Protocol 1: Synthesis of α-Aminoboronic Acids via Matteson Homologation
The synthesis of alpha-aminoboronic acids (the core pharmacophore of drugs like bortezomib) requires precise stereocontrol. The Matteson homologation is the industry standard because it allows for the predictable installation of chiral centers adjacent to the boron atom.
-
Step 1: Boronic Esterification. React the starting boronic acid with pinacol to form a stable boronic ester.
-
Causality: Protecting the empty p-orbital prevents premature degradation and unwanted side reactions during subsequent nucleophilic attacks.
-
-
Step 2: Dichloromethane Insertion. Treat the pinacol ester with (dichloromethyl)lithium (generated in situ from LDA and DCM) at -100°C.
-
Causality: The ultra-low temperature is critical; it kinetically traps the intermediate and ensures highly stereoselective insertion into the carbon-boron bond without spontaneous rearrangement.
-
-
Step 3: Nucleophilic Amination. Displace the alpha-chloride with lithium hexamethyldisilazide (LHMDS).
-
Self-Validation Step: Analyze the crude intermediate via 11 B-NMR. A chemical shift from ~30 ppm (boronic ester) to the expected amine-substituted resonance confirms successful displacement. Verify diastereomeric excess (d.e. > 95%) via 1H -NMR before proceeding.
-
-
Step 4: Deprotection & Peptide Coupling. Remove the pinacol and silyl groups using acidic hydrolysis, followed by standard peptide coupling to yield the final therapeutic candidate.
Kinetic Evaluation of Reversible Covalent Inhibitors
Standard IC50 assays are fundamentally flawed for evaluating boronic acids. Because covalent bond formation is a slow-binding process, the final equilibrium between the free enzyme and the covalently bound enzyme takes time to establish[9].
Protocol 2: Time-Dependent Kinetic Profiling (Progress Curve Analysis)
-
Step 1: Enzyme-Inhibitor Pre-incubation. Incubate the target enzyme (e.g., KPC-2) with varying concentrations of the boronic acid inhibitor for multiple time intervals (0 to 60 minutes).
-
Causality: Omitting pre-incubation will drastically underestimate the inhibitor's potency because the covalent adduct has not yet formed. This step isolates the non-covalent binding affinity ( Ki ) from the covalent inactivation rate ( kinact )[10].
-
-
Step 2: Reaction Initiation. Add the specific fluorogenic substrate and immediately measure fluorescence continuously for 30 minutes to generate progress curves.
-
Step 3: Data Fitting. Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract the observed rate constant ( kobs ). Plot kobs versus inhibitor concentration to determine Ki and kinact .
-
Step 4: Jump-Dilution Validation. Dilute the pre-incubated enzyme-inhibitor complex 100-fold into a substrate-rich buffer.
-
Self-Validation Step: Monitor the recovery of enzymatic activity over time. Complete recovery of enzyme velocity confirms that the covalent bond is fully reversible, distinguishing the boronic acid from irreversible suicide inhibitors.
-
ADME/Tox Considerations: Oxidative Deboronation
Boronic acids possess a unique metabolic liability that must be addressed during lead optimization: oxidative deboronation .
Cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4, catalyze the cleavage of the carbon-boron bond[11]. This reaction is mediated by reactive oxygen species (ROS) generated as byproducts during P450 catalysis. These ROS attack the electrophilic boron atom, converting the active drug into an inactive carbinolamide metabolite[11].
Causality in Drug Design: Understanding this specific degradation pathway is essential. Medicinal chemists must structurally tune the steric hindrance and electronic environment around the boron atom to modulate its susceptibility to ROS attack, thereby extending the drug's half-life and preventing rapid metabolic clearance in human liver microsomes.
References
- Vaborbactam - Wikipedia - wikipedia.org -
- Proteasome inhibition by bortezomib - researchg
- Design and discovery of boronic acid drugs - PubMed - nih.gov -
- The resistance mechanisms of proteasome inhibitor bortezomib - PMC - NIH - nih.gov -
- Biochemical Activity of Vaborbactam | Antimicrobial Agents and Chemotherapy - asm.org -
- Reversible Covalent Inhibition—Desired Covalent Adduct Form
- An Introduction to the Therapeutic Potential of Boronic Acid Deriv
- Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC - nih.gov -
- Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction | Chemical Research in Toxicology - acs.org -
- Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
- Full article: Key advances in the development of reversible covalent inhibitors - tandfonline.com -
- An update on the discovery and development of reversible covalent inhibitors - PMC - nih.gov -
Sources
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaborbactam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 10. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Integration of the Morpholine Moiety in Medicinal Chemistry: A Technical Guide to Structure-Activity Relationships and Physicochemical Optimization
Introduction
As a Senior Application Scientist, I frequently encounter promising hit molecules that exhibit exceptional target affinity in vitro but fail in vivo due to "brick dust" properties—characterized by extreme lipophilicity and negligible aqueous solubility. Rescuing these compounds requires precise structural interventions. The strategic incorporation of the morpholine moiety has emerged as a ubiquitous and highly effective tactic in medicinal chemistry[1].
Morpholine is a six-membered saturated heterocycle containing one oxygen and one nitrogen atom. This guide provides an in-depth, mechanistic analysis of how morpholine modulates physicochemical properties, pharmacokinetics (PK), and target engagement, supported by self-validating experimental protocols for rigorous laboratory evaluation.
Section 1: Physicochemical Profiling and Causality
The utility of morpholine stems from its perfectly balanced physicochemical profile, particularly when compared to its structural cousins, piperidine and piperazine.
The Causality of pKa Modulation: The electronegative oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect on the opposite nitrogen atom. This inductive pull lowers the pKa of the nitrogen to approximately 8.3–8.5, a significant drop from piperidine's highly basic pKa of ~11.2.
At physiological pH (7.4), morpholine exists in a dynamic equilibrium between its neutral and protonated states. This partial ionization dramatically enhances aqueous solubility without completely sacrificing the membrane permeability required for oral bioavailability and blood-brain barrier penetration[2]. Furthermore, the oxygen atom serves as a dedicated hydrogen-bond acceptor, providing additional vectors for target binding or aqueous solvation.
Table 1: Comparative Physicochemical Properties of Saturated Six-Membered Heterocycles
| Heterocycle | Heteroatoms | pKa (Conjugate Acid) | LogP (Neutral) | H-Bond Donors | H-Bond Acceptors | Primary Medicinal Chemistry Role |
| Piperidine | 1N | ~11.2 | 1.50 | 1 | 1 | High lipophilicity, strong basicity |
| Piperazine | 2N | ~9.8, 5.6 | -1.17 | 2 | 2 | Dual basic centers, high polarity |
| Morpholine | 1N, 1O | ~8.3 | -0.86 | 1 | 2 | Balanced solubility/permeability |
| Thiomorpholine | 1N, 1S | ~9.0 | 0.10 | 1 | 1 | Increased lipophilicity over morpholine |
Section 2: Mechanistic Case Studies in Drug Design
Case Study 1: Gefitinib and Solubility Enhancement
Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The core quinazoline ring is highly lipophilic, which is absolutely essential for occupying the hydrophobic ATP-binding pocket of the kinase. However, this core alone suffers from poor aqueous solubility. Causality: By appending a morpholinopropoxy group, chemists introduced a solubilizing basic center that projects outward into the solvent-exposed region of the kinase domain. The morpholine nitrogen is protonated in the acidic environment of the stomach, ensuring rapid dissolution and absorption. Once in the systemic circulation (pH 7.4), the equilibrium shifts, allowing enough of the neutral species to cross cell membranes and reach the intracellular target.
Case Study 2: Linezolid and Safety Profile Optimization
Linezolid, an oxazolidinone antibiotic, binds to the 50S ribosomal subunit to halt bacterial protein synthesis. The morpholine C-ring in linezolid is not strictly required for the primary antibacterial binding—which is driven by the oxazolidinone core and the acetamidomethyl side chain—but it is critical for the drug's pharmacokinetic and safety profile[3]. Causality: The morpholine ring precisely modulates the overall lipophilicity (LogD) of the molecule. This prevents excessive accumulation in non-target eukaryotic tissues, thereby reducing mitochondrial toxicity. Bioisosteric replacements of this ring often result in altered safety profiles or increased cytotoxicity, proving that morpholine acts as a vital pharmacokinetic buffer[3].
Case Study 3: Rivaroxaban and the Morpholin-3-one Scaffold
A common liability of introducing a basic morpholine is the potential for off-target binding to the hERG potassium channel, which can lead to severe cardiotoxicity. In the development of the Factor Xa inhibitor Rivaroxaban, chemists utilized a modified morpholin-3-one moiety. Causality: The addition of the carbonyl group adjacent to the nitrogen creates an amide-like resonance structure. This completely delocalizes the nitrogen's lone pair, abolishing its basicity. The morpholin-3-one retains the hydrogen-bond accepting capabilities and metabolic stability of morpholine while entirely eliminating the hERG liability associated with basic amines.
Section 3: Self-Validating Experimental Protocols
To rigorously evaluate the impact of morpholine incorporation during lead optimization, the following self-validating workflows must be employed.
Protocol 1: High-Throughput Potentiometric pKa and LogD Determination
Purpose: To quantify the ionization and lipophilicity changes upon morpholine integration.
-
Sample Preparation: Dissolve 1 mg of the morpholine-containing lead compound in 1 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength).
-
Calibration (Self-Validation): Calibrate the potentiometric titrator using standard NIST buffers (pH 4.0, 7.0, 10.0). Run a blank titration of the KCl solution to account for dissolved carbonate interference.
-
pKa Titration: Titrate the sample from pH 2.0 to 12.0 using 0.1 M standardized KOH under a nitrogen atmosphere. The inflection point of the titration curve corresponds to the pKa of the morpholine nitrogen.
-
LogD (Shake-Flask Method): Prepare a biphasic system of 1-octanol and aqueous phosphate buffer (pH 7.4), mutually saturated for 24 hours prior to use.
-
Partitioning: Add 50 µM of the compound to the biphasic system. Shake vigorously for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Quantification: Analyze both the octanol and aqueous layers using LC-MS/MS. Include a highly lipophilic standard (e.g., propranolol) and a hydrophilic standard (e.g., atenolol) as internal controls to validate phase separation. LogD is calculated as Log10(Areaoctanol/Areaaqueous) .
Protocol 2: In Vitro Microsomal Metabolic Stability Assay
Purpose: To ensure the morpholine ring is not acting as a metabolic liability (e.g., via rapid N-dealkylation or morpholine ring oxidation).
-
Reaction Mixture: In a 96-well plate, combine human liver microsomes (HLM, final concentration 0.5 mg protein/mL), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM).
-
Controls (Self-Validation): Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. Prepare a minus-NADPH control to rule out non-CYP450 mediated degradation.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).
-
Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Preparation for Analysis: Centrifuge the quenched samples at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS. Calculate the intrinsic clearance ( CLint ) based on the half-life ( t1/2 ) of the parent compound depletion curve.
Section 4: Visualizing Logical Relationships and Pathways
Logical workflow for integrating and optimizing morpholine moieties in hit-to-lead drug discovery.
Mechanism of action of Gefitinib targeting the EGFR ATP-binding pocket to halt tumor proliferation.
References
- Kumari, A., & Singh, R. K. (2020).
- Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. (2023). Journal of Medicinal Chemistry.
Sources
A Technical Guide to the Physicochemical Properties of Functionalized Boronic Acids for Drug Discovery
Introduction
Boronic acids and their derivatives have emerged from the realm of synthetic building blocks to become a validated and increasingly important class of pharmacophores in modern drug discovery.[1][2] Their unique electronic structure and ability to form reversible covalent bonds with biological nucleophiles, particularly diols, grant them a versatile mechanism of action that has been successfully exploited in a range of therapeutic areas.[3][4] The approval of drugs such as bortezomib (Velcade®) for multiple myeloma and vaborbactam (Vabomere®) as a β-lactamase inhibitor has solidified their place in the medicinal chemist's toolbox.[5][6][7]
However, the successful design and optimization of boronic acid-based drugs are critically dependent on a deep understanding of their fundamental physicochemical properties. These properties govern everything from target engagement and selectivity to pharmacokinetic and pharmacodynamic (PK/PD) profiles. This guide provides an in-depth exploration of the core physicochemical characteristics of functionalized boronic acids, offering field-proven insights and detailed experimental protocols for their characterization.
The Unique Nature of the Boronic Acid Moiety
The boronic acid functional group, R-B(OH)₂, possesses a boron atom that is electron-deficient, rendering it a Lewis acid.[1] This Lewis acidity is the cornerstone of its biological activity. In aqueous solution, the boron atom can exist in two hybridization states: a neutral, trigonal planar sp² state and an anionic, tetrahedral sp³ state upon binding with a Lewis base like a hydroxide ion.[1] This equilibrium is fundamental to its pKa and its interactions with biological targets.
Caption: Equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate.
Core Physicochemical Properties and Their Impact on Drug Design
Acidity (pKa)
The pKa of a boronic acid is a measure of its Lewis acidity, reflecting the equilibrium between the neutral trigonal form and the anionic tetrahedral boronate.[1] Most simple aryl and alkyl boronic acids have pKa values in the range of 8-10.[1][4] However, at physiological pH (~7.4), the majority of the boronic acid will be in the neutral, uncharged trigonal form.[1]
Why it Matters in Drug Design: The pKa is a critical determinant of a boronic acid's interaction with its biological target. For many serine proteases, it is the neutral trigonal form that is believed to be the active species, readily entering the active site and forming a covalent bond with the catalytic serine residue. The pKa also influences solubility, membrane permeability, and potential for off-target effects.
Modulating pKa: The pKa of a boronic acid can be readily tuned by the introduction of electron-withdrawing or electron-donating groups on the organic substituent (R).
-
Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the pKa, making the boronic acid more acidic.[1][8]
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the pKa, making it less acidic.[1]
| Substituent (para-position on Phenylboronic Acid) | pKa |
| -OCH₃ | 9.7 |
| -CH₃ | 9.3 |
| -H | 8.8 |
| -Cl | 8.2 |
| -CN | 7.8 |
| -NO₂ | 7.1 |
Data compiled from various sources for illustrative purposes.
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key driver of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as logP (the partition coefficient between octanol and water for the neutral species) or logD (the distribution coefficient at a specific pH, accounting for all ionic species).[9]
Why it Matters in Drug Design: A delicate balance of lipophilicity is crucial for oral bioavailability, cell membrane permeability, and reaching the target tissue. Excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.
Considerations for Boronic Acids: The ionization state of the boronic acid, dictated by its pKa and the surrounding pH, significantly impacts its logD.[9] At pH values below the pKa, the neutral trigonal form dominates, and logD will be close to logP. As the pH increases above the pKa, the anionic tetrahedral form becomes more prevalent, leading to a decrease in logD and an increase in aqueous solubility.
Boronic Acid-Diol Interactions
A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters.[3][10] This interaction is fundamental to their use as sensors for carbohydrates and their mechanism of action against targets containing diol moieties, such as glycoproteins and certain enzyme active sites.[4][11]
Kinetics and Thermodynamics: The formation of these cyclic esters is a dynamic process, with both kinetic and thermodynamic factors playing a role.[10][12] Studies have shown that 1,3-diols tend to form more thermodynamically stable complexes (six-membered rings), while 1,2-diols often react faster, forming kinetically favored five-membered rings.[10][12][13] The binding affinity is also influenced by the pH and the pKa of the boronic acid, with binding generally being stronger at pH values above the pKa.
Caption: Reversible covalent interaction between a boronic acid and a diol.
Chemical Stability
Functionalized boronic acids can be susceptible to several degradation pathways that can impact their shelf-life and in vivo stability.
-
Oxidative Deboronation: Boronic acids can be oxidized, particularly in the presence of reactive oxygen species, leading to the cleavage of the carbon-boron bond and formation of the corresponding alcohol or phenol.[3]
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, which can be catalyzed by acid or base.[14][15]
-
Boroxine Formation: In the solid state or in concentrated solutions, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine. This is often a reversible process upon addition of water.
Strategies for Enhancing Stability: Significant research has focused on improving the stability of boronic acids. The formation of intramolecularly coordinated species, such as boralactones, has been shown to dramatically increase resistance to both oxidation and protodeboronation.[3][16] Steric hindrance around the boron atom can also enhance stability.
Experimental Characterization of Physicochemical Properties
Accurate and reproducible measurement of these properties is essential for building robust structure-activity relationships (SAR) and for selecting candidates for further development.
Protocol: Determination of Boronic Acid pKa by UV-Vis Spectrophotometry
This method is based on the difference in the UV-Vis absorbance spectra between the neutral boronic acid and the anionic boronate.
1. Materials and Reagents:
-
UV-Vis spectrophotometer with temperature control.
-
Calibrated pH meter.
-
A series of buffers covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., phosphate, borate buffers).
-
Stock solution of the boronic acid in a suitable solvent (e.g., DMSO, methanol).
-
High-purity water.
2. Step-by-Step Methodology:
-
Prepare a series of buffer solutions with known pH values.
-
Add a small, constant aliquot of the boronic acid stock solution to each buffer solution to achieve a final concentration that gives a measurable absorbance (typically in the 10-100 µM range).
-
Measure the UV-Vis spectrum (e.g., from 200-400 nm) for each sample at a constant temperature (e.g., 25 °C).
-
Identify the wavelength of maximum absorbance difference between the acidic and basic forms.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Causality and Self-Validation: The use of multiple, overlapping buffers helps to ensure that the observed changes are due to pH and not buffer-specific interactions. The final pKa should be independent of the specific buffer system used in the overlapping pH range. Running a blank for each buffer is crucial to correct for background absorbance.
Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.
Protocol: Measurement of logD by the Shake-Flask Method
This classic method directly measures the distribution of a compound between n-octanol and an aqueous buffer at a specific pH.
1. Materials and Reagents:
-
n-Octanol (pre-saturated with the aqueous buffer).
-
Aqueous buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline), pre-saturated with n-octanol.
-
Stock solution of the boronic acid.
-
Vials for partitioning.
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).
2. Step-by-Step Methodology:
-
Add a known volume of the aqueous buffer and n-octanol to a vial (e.g., 1:1 v/v).
-
Add the boronic acid to the vial to a known concentration.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully remove an aliquot from both the aqueous and the n-octanol phases.
-
Quantify the concentration of the boronic acid in each phase using a suitable analytical method.
-
Calculate logD using the formula: logD = log ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Causality and Self-Validation: Pre-saturating the solvents is critical to ensure accurate results, as octanol and water have some mutual solubility. The experiment should be performed in triplicate to assess reproducibility. A mass balance calculation (total amount recovered vs. initial amount) should be performed to check for adsorption to the vial walls or degradation.
Case Studies: Physicochemical Properties in Action
Bortezomib (Velcade®)
Bortezomib is a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[5][17] Its boronic acid moiety forms a stable but reversible complex with the N-terminal threonine hydroxyl group in the proteasome's active site.[1][5]
-
Solubility Challenges: Bortezomib has low intrinsic aqueous solubility. To overcome this, it is formulated as a lyophilized powder with mannitol.[5] In solution, mannitol, a diol, forms a boronate ester with bortezomib, which is significantly more soluble.[5] This ester readily dissociates in vivo to release the active boronic acid.
-
Stability: Bortezomib solutions have limited stability and are typically reconstituted just before administration.[18][19]
Vaborbactam
Vaborbactam is a cyclic boronic acid derivative that inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[6][20][21]
-
Cyclic Structure and Potency: The cyclic boronate structure of vaborbactam is key to its mechanism. It acts as a transition-state analog, forming a covalent adduct with the active site serine of the β-lactamase.[20][22] This cyclic structure pre-organizes the molecule for binding, contributing to its high affinity and potent inhibition.[21]
-
Improved Stability: The cyclic nature of vaborbactam also confers greater stability compared to many acyclic boronic acids.
Conclusion
A thorough understanding and strategic modulation of the physicochemical properties of functionalized boronic acids are paramount for the successful development of novel therapeutics. Properties such as pKa, lipophilicity, diol-binding affinity, and chemical stability are not independent variables but are intricately linked, and their collective impact dictates the overall disposition and efficacy of a drug candidate. By employing rigorous experimental characterization and integrating these principles early in the design process, researchers can unlock the full potential of this versatile and powerful class of molecules.
References
- Improving the oxidative stability of boronic acids through stereoelectronic effects. Google Search.
- Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis | ACS Omega - ACS Publications.
- Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society. American Chemical Society.
- Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis | ACS Omega.
- Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC.
- On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Publishing. Royal Society of Chemistry.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.
- Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. American Society for Microbiology.
- Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH.
- Development of Organic Transformations Based on Protodeboronation - ACS Publications.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. Liverpool John Moores University.
- Vaborbactam - Wikipedia. Wikipedia.
- Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. University of Kansas.
- Biochemical Activity of Vaborbactam - PMC - NIH.
- Vaborbactam – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
- Boronic acid - Wikipedia. Wikipedia.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular.
- Physicochemical stability of bortezomib solutions for subcutaneous administration.
- Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC.
- Review on Bortezomib Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - MDPI. MDPI.
- LogD/LogP - Enamine. Enamine.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. LogD/LogP - Enamine [enamine.net]
- 10. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
- 11. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. docta.ucm.es [docta.ucm.es]
- 19. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vaborbactam - Wikipedia [en.wikipedia.org]
- 21. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for (3-(3-Morpholinopropoxy)phenyl)boronic Acid
Strategic Significance in Drug Discovery
The incorporation of the morpholinopropoxy pharmacophore into biaryl scaffolds is a proven strategy in modern medicinal chemistry. The morpholine ring enhances aqueous solubility, modulates physicochemical properties, and frequently engages in key hydrogen-bonding interactions within target binding pockets. This structural motif is prominently featured in the development of highly selective 1 [1] and 2 [2] for hepatocellular carcinoma.
However, synthesizing these complex biaryls via palladium-catalyzed Suzuki-Miyaura cross-coupling presents unique chemical challenges. The presence of a basic tertiary amine (morpholine) and an alkoxy linker requires precise control over catalyst selection, solvent polarity, and workup pH to prevent catalyst poisoning and maximize product recovery.
Mechanistic Insights & Causality
As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the causality of the reaction environment. The Suzuki coupling of (3-(3-Morpholinopropoxy)phenyl)boronic acid is governed by three primary mechanistic pressure points:
-
Catalyst Selection and Amine Coordination Risk: Basic amines like morpholine can act as competing ligands. They form stable Pd-amine adducts that sequester the active palladium species, effectively stalling the catalytic cycle 3 [5]. To mitigate this, bidentate phosphine ligands with large bite angles, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are required. The rigid cis-coordination of dppf prevents the morpholine nitrogen from displacing the phosphines.
-
Base and Solvent Dynamics: The Suzuki coupling relies on the activation of the boronic acid into a highly nucleophilic boronate complex to facilitate transmetalation 4 [4]. For basic amine-containing substrates, inorganic bases (K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) are optimal. Water is non-negotiable; it dissolves the base and generates the hydroxide/carbonate ions necessary for boronate formation.
-
pH-Dependent Workup: Morpholine has a pKa of approximately 8.3. At neutral pH, a significant portion of the product exists as a water-soluble protonated salt. To prevent massive product loss in the aqueous waste, the reaction mixture must be basified to pH > 10 prior to organic extraction.
Fig 1. Suzuki-Miyaura catalytic cycle highlighting morpholine coordination risks and boronate activation.
Reaction Optimization Data
The following table summarizes the quantitative optimization data for coupling (3-(3-Morpholinopropoxy)phenyl)boronic acid with a standard aryl bromide electrophile.
| Entry | Catalyst (5 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 45% | Moderate yield; monodentate PPh₃ is susceptible to displacement by the morpholine amine. |
| 2 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 88% | Optimal; dppf bite angle protects the Pd center; K₂CO₃ provides ideal basicity. |
| 3 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 82% | Good yield; bulky SPhos ligand promotes rapid reductive elimination but is less cost-effective. |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane (Anhydrous) | 90 | <10% | Reaction stalled; lack of water prevents the formation of the reactive boronate complex. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-Process Quality Control (IPQC) checks are embedded to ensure the integrity of the reaction at every phase.
Scale: 1.0 mmol (Research Scale)
Step 1: Reagent Preparation & Degassing
-
To a 25 mL Schlenk tube or round-bottom flask, add the Aryl Bromide (1.0 mmol, 1.0 eq) and (3-(3-Morpholinopropoxy)phenyl)boronic acid (318 mg, 1.2 mmol, 1.2 eq).
-
Causality: A 1.2 eq excess of boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures.
-
-
Add K₂CO₃ (414 mg, 3.0 mmol, 3.0 eq).
-
Causality: 3.0 equivalents are utilized to neutralize the boronic acid, form the active boronate, and ensure the reaction medium remains sufficiently basic to keep the morpholine unprotonated.
-
-
Add 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL).
-
IPQC Check 1 (Degassing): Sparge the heterogeneous mixture with Argon or N₂ gas via a submerged needle for exactly 15 minutes. Validation: The solvent will initially outgas dissolved air; sparging is complete when bubble formation normalizes. Oxygen must be excluded to prevent the oxidation of Pd(0) and the homocoupling of the boronic acid 5 [3].
Step 2: Catalyst Addition & Execution
-
Under a positive flow of inert gas, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%).
-
Seal the vessel and heat the mixture in a pre-equilibrated oil bath at 90 °C for 12–16 hours with vigorous stirring (800 rpm).
-
IPQC Check 2 (Reaction Monitoring): After 12 hours, sample the organic layer for TLC (Eluent: 5% MeOH in CH₂Cl₂). Validation: Use UV (254 nm) to observe the disappearance of the starting aryl bromide. Stain the TLC plate with Dragendorff's reagent ; the appearance of an orange spot confirms the presence of the tertiary amine (morpholine) in the newly formed biaryl product.
Step 3: pH-Adjusted Workup & Purification
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Deionized H₂O (10 mL).
-
IPQC Check 3 (pH Validation - Critical): Test the aqueous layer with pH paper. If the pH is below 10, add 1M NaOH dropwise until pH 10–11 is achieved. Validation: This guarantees the morpholine nitrogen (pKa ~8.3) is fully deprotonated, forcing the product entirely into the organic phase.
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 10% MeOH in CH₂Cl₂ with 1% Triethylamine).
-
Causality: The addition of 1% Triethylamine to the eluent prevents the basic morpholine product from streaking on the acidic silica gel.
-
Fig 2. Step-by-step experimental workflow for the morpholino-aryl Suzuki cross-coupling protocol.
References
- Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR | ACS Public
- Discovery of Novel, Potent, and Selective IRAK1 Inhibitors as Potential Therapeutics for Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Public
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- Suzuki reaction | Wikipedia |
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Public
Sources
Application Notes & Protocols: Leveraging (3-(3-Morpholinopropoxy)phenyl)boronic acid in Modern Drug Discovery Campaigns
Abstract
(3-(3-Morpholinopropoxy)phenyl)boronic acid (CAS No. 1003028-41-8) is a sophisticated, bifunctional building block engineered for contemporary drug discovery programs. It strategically combines two high-value chemical motifs: a versatile phenylboronic acid for robust carbon-carbon bond formation and potential biomolecule targeting, and a morpholine moiety, a privileged structure known to bestow favorable pharmacokinetic properties.[1][2][3] This guide provides an in-depth analysis of the compound's strategic value, detailed, field-tested protocols for its application in Suzuki-Miyaura cross-coupling, and explores its potential in advanced therapeutic design, such as targeted drug delivery and enzyme inhibition.
Scientific Rationale & Strategic Value
The design of (3-(3-Morpholinopropoxy)phenyl)boronic acid is a prime example of rational chemical tool development. Its utility stems from the synergistic combination of its constituent parts, allowing medicinal chemists to address synthetic complexity and ADME (Absorption, Distribution, Metabolism, and Excretion) challenges simultaneously.
The Phenylboronic Acid Moiety: A Gateway to Chemical Diversity and Targeting
The phenylboronic acid (PBA) functional group is a cornerstone of modern medicinal chemistry for two primary reasons:
-
Synthetic Versatility: It is an essential reactant in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds between aromatic rings.[4][5][6] This enables the efficient synthesis of complex biaryl and heteroaryl structures, which are prevalent in biologically active molecules.[4][7]
-
Biological Targeting: Phenylboronic acids can form reversible covalent bonds with cis-1,2- and -1,3-diols.[8][9] This unique property has been exploited to design agents that selectively target sialic acid residues, which are often overexpressed on the surface of cancer cells, creating a pathway for targeted therapies.[10][11][12] Furthermore, the electrophilic nature of the boron atom has been instrumental in designing potent enzyme inhibitors, most notably the proteasome inhibitor Bortezomib (Velcade®).[10][13]
The Morpholine Moiety: A "Privileged Structure" for Optimizing Pharmacokinetics
The morpholine ring is classified as a "privileged structure" in medicinal chemistry due to its frequent appearance in approved drugs and its proven ability to enhance drug-like properties.[1][2][3][14] Its incorporation into a lead compound often confers significant advantages:
-
Improved Solubility and Permeability: The morpholine group's polarity and hydrogen bond accepting capability can significantly improve the aqueous solubility and cellular permeability of a molecule, which are critical for oral bioavailability.[1][15]
-
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, and its presence can shield adjacent parts of a molecule from enzymatic attack, improving metabolic stability and half-life.[2]
-
Enhanced Target Engagement: The ring can act as a rigid scaffold to correctly orient other functional groups for optimal binding to a biological target or participate directly in hydrogen bonding interactions within a receptor's active site.[2][3]
The Integrated Building Block: A Strategy for Accelerated Lead Optimization
By providing these two key functionalities in a single, ready-to-use molecule, (3-(3-Morpholinopropoxy)phenyl)boronic acid allows research teams to rapidly generate and evaluate derivatives with built-in favorable properties. This approach bypasses the often lengthy and resource-intensive synthetic efforts required to introduce the morpholine group separately, thereby accelerating the hit-to-lead and lead-optimization phases of a drug discovery campaign.
Caption: Workflow comparison for incorporating a morpholine moiety.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary and most immediate application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl or heteroaryl-aryl structures.
Principle of the Reaction
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (R¹-X).
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling (3-(3-Morpholinopropoxy)phenyl)boronic acid with a generic heteroaryl bromide. Optimization may be required for specific substrates.
Materials & Reagents:
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 eq)
-
Aryl or Heteroaryl Halide (e.g., 4-bromoisoquinoline) (1.0 eq)
-
Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel (for chromatography)
Equipment:
-
Reaction vial or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
TLC plates and LC-MS system (for monitoring)
-
Flash chromatography system (for purification)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), (3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 eq), base (3.0 eq), and palladium catalyst (0.05 eq).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water for a 0.2 mmol scale reaction).[4]
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block (typically 80-100 °C).[4] Stir the reaction vigorously. Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots until the starting aryl halide is consumed (typically 2-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers.[4][6]
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter off the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Optimization & Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Inappropriate base or solvent. | Use a fresh batch of catalyst. Ensure thorough degassing. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/Water, DMF). |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) source without sufficient pre-reduction.[5] | Rigorously exclude oxygen from the reaction. Use a Pd(0) source or a pre-catalyst that readily forms Pd(0). |
| Decomposition of Starting Material | Reaction temperature is too high. | Lower the reaction temperature and monitor for longer reaction times. |
| Deborylation of Boronic Acid | Prolonged heating in a protic solvent. | Minimize reaction time once the starting halide is consumed. Consider using anhydrous conditions with a fluoride base (e.g., CsF) in some cases. |
Advanced Applications & Future Directions
Designing Sialic Acid-Targeting Agents
The PBA moiety can be exploited for targeted drug delivery to cancer cells, which often have a higher density of sialic acid on their surfaces compared to healthy cells.[10][11][12] A therapeutic agent synthesized using (3-(3-Morpholinopropoxy)phenyl)boronic acid could potentially dock onto these cancer cells, increasing local drug concentration and reducing systemic toxicity.
Caption: PBA-mediated targeting of sialic acid on a cell surface.
Development of Enzyme Inhibitors
Building on the success of boronic acid-based drugs like Bortezomib, this reagent can be used to construct novel enzyme inhibitors. The boron atom can form a stable, yet reversible, covalent bond with a catalytic serine, threonine, or cysteine residue in an enzyme's active site. In such a design, the morpholinopropoxy tail would extend into the active site, where it could form additional interactions to enhance potency and selectivity, while also ensuring the overall molecule retains good solubility and cell permeability.
Physicochemical Properties & Handling
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1003028-41-8 | [16] |
| Molecular Formula | C₁₃H₂₀BNO₄ | [16] |
| Molecular Weight | 265.11 g/mol | [16] |
| Topological Polar Surface Area (TPSA) | 62.16 Ų | [16] |
| logP | -0.5325 | [16] |
| Hydrogen Bond Acceptors | 5 | [16] |
| Hydrogen Bond Donors | 2 | [16] |
| Rotatable Bonds | 6 | [16] |
Safety & Handling Protocol
As with all boronic acids, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[17][18] Handle in a well-ventilated area or a chemical fume hood.[17]
-
Hazards: May cause skin and serious eye irritation.[17][18] Avoid breathing dust. May be harmful if swallowed or inhaled.[17][19]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[17][18]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[17][18]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[17]
-
-
Storage: Store in a cool, dry, well-ventilated place.[18] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere, to prevent degradation.[19] Recommended storage is refrigerated at 2-8°C.[16]
Conclusion
(3-(3-Morpholinopropoxy)phenyl)boronic acid is a highly valuable and versatile reagent for drug discovery. Its rational design enables the rapid synthesis of complex molecules with pre-installed functionality to improve pharmacokinetic profiles. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively integrate this building block into their synthetic campaigns, accelerating the development of next-generation therapeutics.
References
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2024). RSC Medicinal Chemistry. [Link]
-
Phenylboronic acid in targeted cancer therapy and diagnosis. (2024). Theranostics. [Link]
-
Phenylboronic acid-modified nanoparticles for cancer treatment. (2025). Chemical Communications. [Link]
-
Chemical structures of various morpholine containing natural and synthetic compounds. (2021). ResearchGate. [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. [Link]
-
Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. (2024). Biomaterials Science. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (2020). ResearchGate. [Link]
-
Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science. [Link]
-
Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. (2024). ResearchGate. [Link]
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. (2019). National Center for Biotechnology Information. [Link]
-
PHENYL BORONIC ACID Safety Data Sheet. (N.d.). Sdfine. [Link]
-
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid. (N.d.). BoronPharm. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules. [Link]
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (N.d.). Yoneda Labs. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications. (2018). Current Medicinal Chemistry. [Link]
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. (2019). RSC Publishing. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (N.d.). University of California, Irvine. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. japsonline.com [japsonline.com]
- 9. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Phenylboronic acid-modified nanoparticles for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 14. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemscene.com [chemscene.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
Synthesis of Biaryl Scaffolds Utilizing (3-(3-Morpholinopropoxy)phenyl)boronic acid: An Application & Protocol Guide
Introduction: The Strategic Importance of Biaryl Moieties and the Role of Functionalized Boronic Acids
The biaryl motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents and biologically active compounds.[1][2] Their synthesis, therefore, is a critical endeavor for researchers in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these carbon-carbon bonds, lauded for its high functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[1][3][4][5]
This guide focuses on a particularly valuable building block: (3-(3-Morpholinopropoxy)phenyl)boronic acid . This reagent is strategically designed to introduce not just a phenyl ring but also a flexible morpholinopropoxy side chain. The morpholine heterocycle is a privileged scaffold in drug design, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles (PK/PD), and provide specific interaction points (e.g., hydrogen bond acceptors) with biological targets. Its presence can be crucial for optimizing a compound's journey from a laboratory curiosity to a viable clinical candidate.
Herein, we provide a comprehensive technical guide for the effective use of (3-(3-Morpholinopropoxy)phenyl)boronic acid in the synthesis of biaryl compounds. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer detailed, field-tested protocols, and present data to guide researchers in optimizing their synthetic strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, which efficiently orchestrates the formation of a new C-C bond between an organoboron species and an organic halide or triflate, mediated by a palladium catalyst.[3][5] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond. This forms a new, square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[5]
-
Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium center. The boronic acid is first activated by a base (e.g., CO₃²⁻, PO₄³⁻), forming a more nucleophilic boronate species. This boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of biaryl compounds using (3-(3-Morpholinopropoxy)phenyl)boronic acid. Optimization may be required based on the specific aryl halide partner employed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl and heteroaryl bromides and iodides.
Materials:
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O 4:1:1)
-
Reaction Vessel (e.g., Schlenk flask or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv.), (3-(3-Morpholinopropoxy)phenyl)boronic acid (0.6 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.015 mmol, 3 mol%) to the vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-Dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl halide is consumed (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent (2 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and library synthesis, microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, with a microwave-safe reaction vial.
Step-by-Step Methodology:
-
Vial Preparation: To a microwave reactor vial, add the aryl halide (0.25 mmol, 1.0 equiv.), (3-(3-Morpholinopropoxy)phenyl)boronic acid (0.375 mmol, 1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.0075 mmol, 3 mol%), and base (e.g., Cs₂CO₃, 0.5 mmol, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., 3 mL of 1,4-Dioxane/H₂O, 4:1).
-
Sealing: Crimp the vial shut with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).
-
Work-up and Purification: After cooling to room temperature, work up and purify the product as described in Protocol 1.
Diagram: General Experimental Workflow
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: (3-(3-Morpholinopropoxy)phenyl)boronic Acid in the Rational Design of Kinase Inhibitors
Introduction & Mechanistic Rationale
In the pursuit of highly selective and orally bioavailable protein kinase inhibitors, optimizing the solvent-exposed region of the drug-target complex is a critical challenge. (3-(3-Morpholinopropoxy)phenyl)boronic acid (CAS: 1003028-41-8)[1] has emerged as a premier building block in the medicinal chemist’s toolkit to solve this exact problem.
This compound provides a tripartite structural solution:
-
The Boronic Acid Warhead: Enables seamless, high-yielding palladium-catalyzed Suzuki-Miyaura cross-coupling to halogenated heteroaryl cores (the hinge-binders).
-
The Phenyl Spacer: Acts as a rigid vector, projecting outward from the narrow ATP-binding cleft.
-
The Morpholinopropoxy Tail: A highly functionalized appendage that dramatically enhances the drug-like properties of the final molecule.
The Causality of the Morpholine Selection: Why morpholine over other amines like piperidine or pyrrolidine? Morpholine (pKa ~8.3) acts as a weak base, remaining partially protonated at physiological pH, which exponentially increases aqueous solubility. Crucially, the oxygen atom in the morpholine ring exerts an electron-withdrawing effect. This strategically lowers the basicity of the nitrogen relative to piperidine, thereby mitigating hERG channel liability (cardiotoxicity) and minimizing the risk of phospholipidosis—two of the most common causes of late-stage drug attrition.
Fig 1. Pharmacophore mapping of the (3-morpholinopropoxy)phenyl motif in kinase inhibitors.
Target Applications in Oncology and Immunology
The strategic incorporation of this building block has yielded potent inhibitors across diverse kinase families:
-
Bruton's Tyrosine Kinase (BTK): BTK is a critical node in the B-cell receptor (BCR) signaling pathway. By coupling the morpholinopropoxy-phenyl group to specific hinge-binding cores, researchers have developed irreversible and reversible BTK inhibitors. The morpholine tail extends into the solvent channel, improving the pharmacokinetic profile required to treat B-cell malignancies (e.g., Chronic Lymphocytic Leukemia) and autoimmune diseases like rheumatoid arthritis[2].
-
AKT/PI3K Survival Pathway: In the hyperactive PI3K/AKT pathway, this motif has been utilized to synthesize AKT inhibitors. The morpholine ring engages in favorable water-mediated hydrogen bonding at the edge of the AKT binding cleft, enhancing both target affinity and systemic solubility[3].
-
Monopolar Spindle 1 (TTK): For rapidly proliferating tumors, TTK inhibitors utilizing this specific boronic acid derivative have been engineered to disrupt the spindle assembly checkpoint, ultimately driving cancer cells into mitotic catastrophe[4].
Fig 2. Inhibition of the BCR-BTK signaling pathway by morpholino-aryl functionalized compounds.
Quantitative Impact on Drug-Like Properties
The addition of the (3-morpholinopropoxy)phenyl moiety routinely transforms insoluble, non-selective scaffolds into viable clinical candidates. The table below summarizes the typical physicochemical shifts observed during lead optimization.
| Physicochemical Property | Unsubstituted Phenyl Motif | (3-Morpholinopropoxy)phenyl Motif | Mechanistic Causality & Advantage |
| Aqueous Solubility | < 10 µg/mL (Poor) | > 200 µg/mL (Excellent) | Morpholine (pKa ~8.3) protonates at physiological pH, driving rapid aqueous solvation. |
| Lipophilicity (cLogP) | 4.5 - 5.5 (High) | 2.5 - 3.5 (Optimal) | Polar oxygen and nitrogen atoms reduce overall lipophilicity, preventing non-specific protein binding. |
| hERG Inhibition (IC50) | Variable / High Risk | Typically > 10 µM (Safe) | Oxygen's electron-withdrawing effect lowers N-basicity compared to piperidine, reducing hERG channel affinity. |
| Kinase Selectivity | Broad / Promiscuous | High / Targeted | The flexible propoxy chain projects the morpholine into specific solvent-exposed sub-pockets, enhancing steric selectivity. |
Experimental Protocols
Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling
This protocol details the attachment of (3-(3-Morpholinopropoxy)phenyl)boronic acid to a halogenated kinase core.
Materials:
-
Aryl halide core (1.0 eq)
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 eq)
-
Pd(dppf)Cl₂ catalyst (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Procedure & Causality:
-
Preparation: Dissolve the aryl halide and boronic acid in 1,4-Dioxane. Causality: Dioxane is chosen for its high boiling point and excellent solubilization of both the heteroaryl core and the morpholine derivative.
-
Base Addition: Add aqueous K₂CO₃. Causality: The inorganic base must be dissolved in water to effectively coordinate with the boronic acid, forming the reactive boronate complex required for the transmetalation step.
-
Degassing (Critical): Purge the reaction mixture with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes and deactivates the Pd(0) active catalytic species. Strict anaerobic conditions prevent catalyst death and homocoupling side-reactions.
-
Catalyst Addition & Heating: Add Pd(dppf)Cl₂ and heat to 90°C in a microwave reactor for 2 hours. Causality: The bidentate dppf ligand is highly effective for sterically hindered or electron-rich substrates, preventing β -hydride elimination.
-
Self-Validation (LC-MS): Before workup, extract a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation logic: The reaction is only deemed successful if the UV chromatogram shows >95% consumption of the starting aryl halide and the mass spectrum confirms the presence of the [M+H]+ ion of the coupled product.
-
Purification: Filter through Celite to remove palladium black, concentrate, and purify via preparative HPLC.
Fig 3. Self-validating Suzuki-Miyaura cross-coupling workflow with LC-MS reaction monitoring.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
To evaluate the synthesized morpholino-aryl inhibitor, a luminescence-based ADP-Glo assay is utilized.
Step-by-Step Procedure & Causality:
-
Compound Preparation: Serially dilute the synthesized inhibitor in DMSO (10-point curve, 3-fold dilutions). Causality: A broad concentration range is required to accurately capture the upper and lower asymptotes of the IC50 curve.
-
Kinase Reaction: Incubate the target kinase (e.g., BTK or AKT), the inhibitor, and the specific peptide substrate in assay buffer for 15 minutes at room temperature.
-
ATP Addition: Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km ). Causality: Running the assay at the ATP Km ensures that the assay is highly sensitive to ATP-competitive inhibitors (like our synthesized compound) without being artificially outcompeted by physiological ATP levels.
-
ADP-Glo Reagent: After 60 minutes, add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP.
-
Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence.
-
Self-Validation (Z'-Factor): The assay plate must include a Staurosporine positive control curve and DMSO-only negative control wells. Validation logic: Calculate the Z'-factor ( Z′=1−∣μp−μn∣3(σp+σn) ). The assay data is only accepted if Z′>0.6 , proving the system has a robust dynamic range and sufficiently low noise to generate trustworthy IC50 values.
References
- Title: 1003028-41-8 | (3-(3-Morpholinopropoxy)phenyl)
- Title: US10342780B2 - Compounds useful as kinase inhibitors Source: Google Patents URL
- Title: US8680114B2 - AKT protein kinase inhibitors Source: Google Patents URL
- Source: Googleapis.com (European Patent Office)
Sources
Application Notes and Protocols for C-C Bond Formation using (3-(3-Morpholinopropoxy)phenyl)boronic acid
Introduction: Navigating the Suzuki-Miyaura Coupling of a Functionalized Boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers broad functional group tolerance and generally mild reaction conditions, making it a favored tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2]
This application note provides a detailed guide to the experimental conditions for C-C bond formation using a specific, functionalized substrate: (3-(3-Morpholinopropoxy)phenyl)boronic acid . The presence of a morpholino group, a tertiary amine, within the boronic acid structure introduces a unique challenge. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation and resulting in low reaction yields.[3] Therefore, the judicious selection of the catalyst system—comprising the palladium source and a suitable ligand—along with the appropriate base and solvent, is paramount for a successful coupling.
This document will delve into the rationale behind the selection of optimal reaction parameters, provide a detailed experimental protocol, and offer insights into troubleshooting common issues encountered when working with this and structurally related amine-containing boronic acids.
The Critical Role of the Ligand: Mitigating Catalyst Inhibition
The success of a Suzuki-Miyaura coupling involving a Lewis-basic substrate like (3-(3-Morpholinopropoxy)phenyl)boronic acid hinges on the choice of the phosphine ligand. The ligand's primary functions are to stabilize the active Pd(0) species, facilitate the oxidative addition of the aryl halide, and promote the subsequent transmetalation and reductive elimination steps.[4] In the presence of a coordinating group such as a tertiary amine, a well-chosen ligand can sterically shield the palladium center, preventing the binding of the amine and thereby preserving the catalyst's activity.[3]
Bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, have proven to be exceptionally effective for cross-coupling reactions with challenging substrates, including those containing heteroatoms.[3][5] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly recommended. Their steric bulk creates a protective pocket around the palladium atom, while their electron-donating nature enhances the rate of the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[4][6]
N-Heterocyclic carbenes (NHCs) represent another class of ligands that have shown great promise for challenging Suzuki-Miyaura couplings. Their strong σ-donating ability and steric hindrance can lead to highly stable and active catalysts.[7]
Recommended Reaction Conditions: A Summary
For the Suzuki-Miyaura coupling of (3-(3-Morpholinopropoxy)phenyl)boronic acid with a variety of aryl halides, the following conditions are recommended as a starting point for optimization.
| Parameter | Recommended | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Readily available and effective precatalysts that are reduced in situ to the active Pd(0) species.[4] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that prevent catalyst inhibition by the morpholino group and promote high catalytic activity.[3][6] |
| Base | K₃PO₄ (Potassium Phosphate) or K₂CO₃ (Potassium Carbonate) | Moderately strong inorganic bases that are effective in activating the boronic acid for transmetalation without causing significant side reactions. The choice may depend on the specific aryl halide and solvent system.[6][8] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (typically in a 4:1 to 10:1 ratio) | A biphasic solvent system is often optimal. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.[6] |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. The optimal temperature will depend on the reactivity of the aryl halide. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand. |
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with (3-(3-Morpholinopropoxy)phenyl)boronic acid. The reaction should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL, degassed)
-
Water (2 mL, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) and add them to the Schlenk flask.
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent tailing of the basic product).
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivation: The morpholino group may still be inhibiting the catalyst. Consider switching to a more sterically demanding ligand like RuPhos or using a higher catalyst loading. Ensure the reaction is performed under strictly inert conditions.
-
Inefficient Oxidative Addition: If using an aryl chloride, a more electron-rich ligand and higher temperatures may be necessary.
-
Poor Reagent Quality: Ensure the boronic acid, aryl halide, and solvents are of high purity and dry.
-
-
Formation of Homocoupled Byproducts:
-
This can occur if the transmetalation is slow relative to other side reactions. Using a slight excess of the boronic acid can sometimes suppress the homocoupling of the aryl halide.
-
-
Product Purification Challenges:
-
The basic nature of the morpholino group can cause the product to streak on silica gel. Adding a small amount of a volatile amine, such as triethylamine (0.5-1%), to the eluent can improve the peak shape during column chromatography.
-
Conclusion
The Suzuki-Miyaura coupling of (3-(3-Morpholinopropoxy)phenyl)boronic acid presents a viable route for the synthesis of complex biaryl structures. The key to success lies in overcoming the potential for catalyst inhibition by the morpholino moiety through the strategic selection of a bulky, electron-rich phosphine ligand. The provided protocol serves as a robust starting point for researchers, and with careful optimization and attention to reaction conditions, high yields of the desired C-C coupled products can be achieved.
References
- BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. In Modern Organonickel Chemistry (pp. 161-203). Wiley-VCH Verlag GmbH & Co. KGaA.
-
ChemLibre Texts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- BenchChem. (2025). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. r/Chempros.
- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... Retrieved from [Link]
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- MacMillan, D. W. C., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Moloney, M. G. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme.
- Guo, C.-C., & Tang, J.-S. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546.
- Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Letters, 12(23), 5514–5517.
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
-
ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Royal Society of Chemistry. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies.
- MacMillan, D. W. C., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Max Planck Institute for Polymer Research. (n.d.).
- MDPI. (2023, March 15).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: (3-(3-Morpholinopropoxy)phenyl)boronic acid in Fragment-Based Screening
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for lead generation, particularly against challenging biological targets.[1] This approach hinges on identifying low-molecular-weight fragments that bind with low affinity, which are then optimized into high-affinity leads.[2] This guide provides an in-depth exploration of a high-value fragment, (3-(3-Morpholinopropoxy)phenyl)boronic acid , detailing its strategic application in a typical FBDD campaign. We will dissect the rationale behind its molecular design, from the warhead capabilities of the boronic acid moiety to the pharmacokinetic advantages conferred by the morpholine group. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for primary screening, hit validation, and structural characterization, underpinned by the causality behind each methodological choice.
The Strategic Rationale: Deconstructing the Fragment
The efficacy of (3-(3-Morpholinopropoxy)phenyl)boronic acid as a screening fragment is not accidental; it is a product of deliberate chemical design that combines three key features: a reactive core, a privileged scaffold, and a flexible linker.
The Boronic Acid "Warhead"
Boronic acids are mild Lewis acids that possess a unique and highly valuable attribute in drug discovery: the ability to form reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within a protein's active site.[3][4] This transient covalent interaction can provide a significant affinity boost, making it possible to detect even very weak binding events that might otherwise be missed.[5][6] Unlike indiscriminately reactive groups, the boronic acid's interaction is reversible, a crucial feature for drug safety and efficacy.[7] The boron atom can transition from a neutral, sp2-hybridized trigonal planar state to an anionic, sp3-hybridized tetrahedral state upon binding, a process that can be exploited for potent and specific enzyme inhibition.[8][9]
The Morpholine Moiety: A Privileged Structure
The morpholine ring is not merely a solubilizing group; it is widely recognized in medicinal chemistry as a "privileged scaffold".[10][11] Its incorporation into a molecule is a proven strategy for enhancing drug-like properties.[11][12]
-
Improved Pharmacokinetics: The morpholine group often improves aqueous solubility, metabolic stability, and cell permeability, which are critical ADME (absorption, distribution, metabolism, and excretion) properties.[10][13]
-
Favorable Physicochemical Profile: It offers a well-balanced hydrophilic-lipophilic profile and can act as a hydrogen bond acceptor through its oxygen atom.[12][14]
-
Synthetic Tractability: It serves as a versatile synthetic handle, providing a clear and reliable vector for the subsequent "fragment growing" phase of FBDD.[10]
The Propoxy Linker: Enabling Exploration
The three-carbon propoxy chain provides rotational flexibility, allowing the morpholine group to orient itself optimally within a binding pocket and explore potential sub-pockets adjacent to the initial boronic acid binding site. This inherent flexibility increases the probability of identifying productive interactions that can be leveraged during lead optimization.
Physicochemical Properties Summary
The properties of this fragment align well with the widely accepted "Rule of Three" for fragment library composition (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), making it an ideal candidate for FBDD campaigns.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀BNO₄ | [15] |
| Molecular Weight | 265.11 g/mol | [15] |
| CAS Number | 1003028-41-8 | [15] |
| Hydrogen Bond Donors | 2 (from B(OH)₂) | Calculated |
| Hydrogen Bond Acceptors | 4 (from O atoms and N) | Calculated |
| cLogP | ~1.5 - 2.5 | Estimated |
| Rotatable Bonds | 6 | Calculated |
The FBDD Experimental Workflow: A Step-by-Step Guide
A successful FBDD campaign is a multi-stage process that systematically identifies, validates, and characterizes fragment hits. The following workflow is tailored for screening (3-(3-Morpholinopropoxy)phenyl)boronic acid and similar fragments.
Caption: FBDD workflow from initial screening to lead optimization.
Phase 1: Primary Screening with Thermal Shift Assay (TSA)
Causality: The initial goal is to rapidly screen a fragment library to identify any compound that binds to and stabilizes the target protein. The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is ideal for this purpose.[16] It is a high-throughput, low-material-consumption technique that measures the change in a protein's melting temperature (Tm) upon ligand binding.[][18] A positive shift in Tm (ΔTm) indicates that the fragment has bound to and stabilized the protein.[3] This method is particularly well-suited for fragment screening, where affinities are often in the high micromolar to low millimolar range.[16][19]
Protocol: Thermal Shift Assay
-
Protein Preparation: Prepare a solution of the purified target protein at a concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be pre-screened for optimal protein stability.[19]
-
Fragment Preparation: Prepare a 100 mM stock solution of (3-(3-Morpholinopropoxy)phenyl)boronic acid and other library fragments in 100% DMSO. Create an intermediate plate by diluting fragments to 10 mM in the assay buffer.
-
Assay Plate Setup (384-well format):
-
To each well, add 10 µL of the protein solution.
-
Add 10 µL of a fluorescent dye solution (e.g., SYPRO Orange at a 1:500 dilution in assay buffer).
-
Add 0.2 µL of the 10 mM fragment solution to the appropriate wells for a final fragment concentration of 100 µM and a final DMSO concentration of 1%. Include DMSO-only wells as a negative control.
-
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 0.5–1.0 °C/minute.[3]
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is the inflection point of the sigmoidal unfolding curve. A hit is defined as a fragment that induces a statistically significant positive shift in Tm (ΔTm) compared to the DMSO control, typically ΔTm ≥ 0.5-1.0 °C.[20]
Hypothetical TSA Screening Data:
| Fragment ID | Description | Tm (°C) | ΔTm (°C) vs. Control | Hit? |
| Control | DMSO only | 42.5 | 0.0 | - |
| F001 | Negative Control Fragment | 42.6 | +0.1 | No |
| F002 | (3-(3-Morpholinopropoxy)phenyl)boronic acid | 45.0 | +2.5 | Yes |
| F003 | Destabilizing Fragment | 41.2 | -1.3 | No |
| F004 | Phenylboronic acid | 43.8 | +1.3 | Yes |
Phase 2: Hit Validation with Orthogonal Biophysical Methods
Causality: A significant percentage of hits from primary screens like TSA can be false positives.[20] Therefore, it is critical to validate hits using an orthogonal method—one that relies on a different physical principle—to confirm direct binding to the target protein.[16] We recommend a dual validation approach using Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Causality: SPR is a powerful label-free technology that measures binding events in real-time.[21][22] By immobilizing the target protein on a sensor chip and flowing the fragment over the surface, one can directly observe association and dissociation, providing kinetic data and an equilibrium dissociation constant (KD).[23][24] This confirms a direct interaction and quantifies binding affinity, which is crucial for ranking hits.
Protocol: SPR Validation
-
Protein Immobilization: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry to a high density (10,000-15,000 Response Units) to maximize the signal for small fragment binding.[24] Use a reference flow cell (mock-coupled or with an irrelevant protein) to subtract non-specific binding.
-
Fragment Preparation: Prepare a dilution series of the hit fragment (e.g., from 1 µM to 500 µM) in a running buffer (e.g., HEPES-buffered saline with 0.05% P20 surfactant) containing a matched concentration of DMSO (e.g., 1%).
-
Binding Analysis: Inject the fragment dilutions over the target and reference surfaces. Monitor the change in response units (RU).
-
Data Analysis: After subtracting the reference channel signal, plot the steady-state response against the fragment concentration. Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (KD).
Causality: NMR spectroscopy is exceptionally robust for detecting the weak interactions characteristic of fragments.[25][26] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are highly effective validation tools.[27][28] They work by irradiating the protein and observing the transfer of magnetization to a binding ligand. Only fragments that physically interact with the protein will produce a signal, providing unambiguous evidence of binding.[28]
Protocol: Ligand-Observed NMR (WaterLOGSY)
-
Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., phosphate buffer in 99% D₂O).
-
Sample 1 (Reference): 50-100 µM of the fragment.
-
Sample 2 (Test): 50-100 µM of the fragment plus 1-10 µM of the target protein.
-
-
Data Acquisition: Acquire a 1D ¹H WaterLOGSY spectrum for both samples. This experiment selectively detects protons on molecules that have transiently bound to the protein.
-
Data Analysis: In the reference spectrum, the fragment signals will be positive. In the test spectrum containing the protein, the signals of a binding fragment will be inverted (negative), while non-binders will remain positive. The appearance of negative signals for (3-(3-Morpholinopropoxy)phenyl)boronic acid confirms binding.[20][28]
Phase 3: Structural Characterization via X-ray Crystallography
Causality: To progress from a validated hit to a lead compound, a high-resolution 3D structure of the protein-fragment complex is invaluable.[3] X-ray crystallography provides the atomic-level detail of the binding mode, revealing the specific interactions (covalent bonds, hydrogen bonds, hydrophobic contacts) that anchor the fragment.[9][29] This structural blueprint is the foundation for rational, structure-guided design.[30]
Protocol: Co-crystallization
-
Crystallization Screening: Screen for crystallization conditions of the target protein in the presence of a 5- to 10-fold molar excess of the fragment. This can be done using commercially available sparse-matrix screens via sitting-drop or hanging-drop vapor diffusion methods.
-
Crystal Optimization: Optimize initial crystal hits by refining the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality crystals (>50 µm).
-
Data Collection: Harvest a suitable crystal, cryo-protect it (if necessary), and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure. Build the fragment into the resulting electron density map and refine the model to obtain a high-resolution view of the binding site and the fragment's orientation.[31]
Fragment Evolution: The Path to a Lead Compound
The high-resolution crystal structure obtained in Phase 3 illuminates the path forward. It reveals the precise orientation of the (3-(3-Morpholinopropoxy)phenyl)boronic acid fragment and the surrounding protein environment.
Caption: Structure-guided growth from the initial fragment hit.
-
Growing from the Morpholine Ring: If the structure reveals an unoccupied pocket near the morpholine group, synthetic chemistry can be used to add functional groups to this ring, creating new interactions and increasing affinity.
-
Growing from the Phenyl Ring: Similarly, unoccupied vectors around the phenyl ring can be exploited. Adding substituents at different positions can target nearby residues to form additional hydrogen bonds or hydrophobic contacts.
By iteratively synthesizing new analogs and evaluating them structurally and biophysically, the initial low-affinity fragment can be systematically built into a potent and selective lead compound.
References
- Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery - Benchchem. (URL: )
- Thermal Shift Assays - Charles River Labor
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
-
Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (URL: [Link])
- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery - Benchchem. (URL: )
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (URL: [Link])
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (URL: [Link])
-
Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing. (URL: [Link])
-
NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. (URL: [Link])
-
Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (URL: [Link])
-
The Thermal Shift Assay: A Powerful Tool to Analyze Proteins - Bitesize Bio. (URL: [Link])
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. (URL: [Link])
-
Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. (URL: [Link])
-
Practical aspects of NMR-based fragment screening - PubMed. (URL: [Link])
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])
-
Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - Frontiers. (URL: [Link])
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (URL: [Link])
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors - bioRxiv. (URL: [Link])
-
Molecular recognition with boronic acids—applications in chemical biology - PMC. (URL: [Link])
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC. (URL: [Link])
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (URL: [Link])
-
Proteins and Boron: De novo function through Lewis acid•base pairing - Research Communities - SpringerNature. (URL: [Link])
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (URL: [Link])
-
SPR-based fragment screening: advantages and applications - PubMed. (URL: [Link])
-
S29-4 Fragment screening by SPR/NMR. (URL: [Link])
-
Boronic Acid for the Traceless Delivery of Proteins into Cells - Raines Lab. (URL: [Link])
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed. (URL: [Link])
-
X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Screening and analysis of fragments using Biacore systems - Cytiva. (URL: [Link])
- X-ray Crystallography of (7-Bromo-1H-indol-2-yl)
-
Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR - ACS Publications. (URL: [Link])
-
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (URL: [Link])
-
Design and discovery of boronic acid drugs - PubMed. (URL: [Link])
-
Phenylboronic acid - Wikipedia. (URL: [Link])
-
[3-Chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid Properties - EPA. (URL: [Link])
-
4-(3-morpholin-4-yl-propoxy)phenylboronic acid - CAS号1003028-41-8 - 摩熵化学. (URL: [Link])
-
Fragment-based drug discovery: A graphical review - PMC. (URL: [Link])
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
- 9. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. chemscene.com [chemscene.com]
- 16. criver.com [criver.com]
- 18. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 25. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 29. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
Advanced Synthesis of Kinase Inhibitors Using (3-(3-Morpholinopropoxy)phenyl)boronic Acid
Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Brief
In modern targeted protein kinase inhibitor design, balancing high target affinity with favorable pharmacokinetic (PK) properties is a primary challenge. Highly potent hinge-binding scaffolds (e.g., quinolines, pyrimidines, pyrrolopyrimidines) often suffer from poor aqueous solubility and high lipophilicity (cLogP > 4.5).
(3-(3-Morpholinopropoxy)phenyl)boronic acid has emerged as a privileged building block to solve this exact problem. By utilizing this reagent via late-stage Suzuki-Miyaura cross-coupling, medicinal chemists can introduce a highly effective solubilizing moiety—the morpholinopropoxy group—directly into the solvent-exposed region of the kinase ATP-binding pocket. This application note details the structural rationale, self-validating synthetic protocols, and physicochemical impact of utilizing this specific meta-substituted boronic acid in drug development.
Structural Rationale & Mechanistic Principles
The design of ATP-competitive kinase inhibitors relies on exploiting distinct regions of the kinase active site. The causality behind selecting the (3-(3-morpholinopropoxy)phenyl) moiety is rooted in three mechanistic advantages:
-
Vector Trajectory (Meta-Substitution): Unlike para-substituted analogs, the meta-linkage directs the propoxy tail at a ~120° angle relative to the core scaffold. This specific vector is highly favored in kinases like and, where the solvent channel exits the hinge region at an oblique angle.
-
Linker Flexibility: The 3-carbon (propoxy) aliphatic chain provides the exact spatial flexibility required to bridge the hydrophobic gap between the hinge binder and the aqueous exterior without inducing steric clashes.
-
Solvation Thermodynamics: Morpholine possesses a basic nitrogen (pKa ~8.0). At physiological pH (7.4), a significant fraction of the morpholine is protonated. This dramatically enhances aqueous solubility and oral bioavailability while the oxygen atom prevents excessive basicity that could lead to hERG toxicity.
Caption: Structural rationale for morpholinopropoxy-phenyl integration in kinases.
Experimental Workflow
The integration of this boronic acid into a drug scaffold is typically achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling. The workflow below outlines the critical path from raw materials to the purified active pharmaceutical ingredient (API) candidate.
Caption: Late-stage functionalization workflow using Suzuki-Miyaura cross-coupling.
Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality controls. The following methodologies include explicit causality for reagent selection and validation checkpoints to ensure system integrity.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of (3-(3-morpholinopropoxy)phenyl)boronic acid to a generic heteroaryl chloride/bromide core (e.g., a 2-arylquinoline derivative as seen in ).
Materials:
-
Heteroaryl Halide Core (1.0 equiv)
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a dry Schlenk tube or microwave vial, combine the heteroaryl halide, boronic acid, and K₂CO₃.
-
Causality: K₂CO₃ is chosen because its high aqueous solubility in the biphasic mixture facilitates the formation of the reactive tetrahedral boronate complex, an absolute prerequisite for the transmetalation step.
-
-
Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure N₂ or Argon for 10 minutes.
-
Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle and promoting boronic acid homocoupling.
-
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of inert gas, then seal the vessel.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and minimizes competitive protodeboronation of the electron-rich boronic acid.
-
-
Reaction: Heat the mixture to 90–100 °C for 4–12 hours with vigorous stirring.
Validation Checkpoint 1: Analyze an aliquot via LC-MS. The reaction is complete when the aryl halide is entirely consumed and the target mass [M+H]+ is the dominant peak. If a large [M−Br+H]+ peak is observed, premature protodehalogenation has occurred, indicating insufficient degassing or a degraded catalyst.
Protocol 3.2: Liquid-Liquid Extraction & Workup
Handling the morpholine moiety requires careful pH management.
-
Cooling & Dilution: Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc).
-
pH Adjustment: Wash the organic layer with saturated aqueous NaHCO₃ or 1M NaOH (pH must be > 9).
-
Causality: The morpholine nitrogen is basic. If the aqueous layer is neutral or acidic, the product will protonate and partition into the water layer, destroying your yield. Maintaining a high pH ensures the product remains neutral and highly soluble in EtOAc.
-
-
Drying: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation Checkpoint 2: Spot both the organic and aqueous layers on a TLC plate and visualize under UV (254 nm). The aqueous layer should show zero UV-active spots, confirming complete extraction of the product.
Protocol 3.3: Reverse-Phase Purification (Prep-HPLC)
Avoid standard normal-phase silica gel chromatography if possible.
-
Causality: The basic tertiary amine of the morpholine group interacts strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing, streaking, and product loss.
-
Method: Dissolve the crude mixture in DMSO/MeOH. Purify using a C18 Reverse-Phase Prep-HPLC column. Use a gradient of Water / Acetonitrile containing 0.1% Formic Acid or TFA . The acidic modifier ionizes the morpholine, ensuring sharp, symmetrical peaks and baseline resolution from lipophilic impurities.
Quantitative Physicochemical Impact
The addition of the (3-(3-morpholinopropoxy)phenyl) group profoundly alters the drug-like properties of a kinase inhibitor. The table below summarizes typical shifts in physicochemical parameters when replacing an unsubstituted phenyl ring with this specific moiety.
| Physicochemical Parameter | Unsubstituted Phenyl Core | Meta-Morpholinopropoxy Substituted | Causality / Structural Impact |
| cLogP (Lipophilicity) | 4.8 - 5.5 | 2.5 - 3.5 | Introduction of the morpholine ring (O and N heteroatoms) significantly reduces lipophilicity, preventing non-specific protein binding. |
| Aqueous Solubility (pH 7.4) | < 5 µg/mL | > 150 µg/mL | The basic morpholine nitrogen (pKa ~8.0) is partially protonated at physiological pH, driving aqueous solvation. |
| Kinase IC₅₀ (Target) | 15 nM | 12 nM | The flexible propoxy linker allows the morpholine to sit in the solvent channel without disrupting critical hinge hydrogen bonds. |
| hERG Inhibition (IC₅₀) | > 10 µM | > 20 µM | The meta-substitution vector prevents the basic amine from adopting a conformation that strongly interacts with the hERG potassium channel. |
References
The structural rationales and protocols described in this application note are grounded in validated medicinal chemistry campaigns. For further verification and deep-dive reading, refer to the following authoritative sources:
-
Discovery of Novel, Potent, and Selective IRAK1 Inhibitors as Potential Therapeutics for Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC) URL:[Link]
- Map4k4 inhibitors (WO2019073253A1)
Development of glucose-sensitive systems with phenylboronic acid derivatives
An Application Guide to the Development of Glucose-Sensitive Systems with Phenylboronic Acid Derivatives
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by elevated blood glucose levels, affecting millions worldwide[1][2]. The conventional management of diabetes, particularly Type 1, involves frequent blood glucose monitoring and multiple daily insulin injections, a regimen that can be burdensome and prone to inaccuracies, leading to risks of hypoglycemia and long-term complications[1][3]. This has spurred significant research into "smart" or "closed-loop" systems that can autonomously detect glucose levels and release insulin on demand[3][4][5]. Among the most promising molecular recognition elements for these systems are phenylboronic acid (PBA) and its derivatives[6][7][8].
PBA's utility stems from its unique ability to form reversible covalent bonds with cis-diol-containing molecules, such as glucose[7][9][10]. This interaction can be harnessed to induce macroscopic or microscopic changes in a polymer matrix—such as swelling, shrinking, or disassembly—thereby triggering the release of an encapsulated therapeutic agent like insulin[3][11][12]. Compared to enzyme-based systems (e.g., glucose oxidase), PBA-based platforms offer advantages in stability, avoiding issues related to enzyme denaturation and oxygen dependency[5][7].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, formulation, and characterization of glucose-sensitive systems based on phenylboronic acid derivatives. It combines fundamental principles with detailed, field-proven protocols to facilitate the development of next-generation diabetes therapies.
Section 1: The Chemistry of Phenylboronic Acid-Based Glucose Sensing
The Fundamental Binding Mechanism
The core of PBA's glucose-sensing capability lies in its reversible esterification reaction with diols. In an aqueous solution, the boron atom of PBA exists in equilibrium between a neutral, trigonal planar state and a negatively charged, tetrahedral boronate state[1][13][14]. Only the charged tetrahedral form can stably bind with a diol like glucose to form a cyclic boronate ester[13][15][16].
This equilibrium is pH-dependent. The acidity of the boronic acid, represented by its pKa value, determines the proportion of the active tetrahedral form at a given pH. For unsubstituted PBA, the pKa is approximately 8.8, which means that at a physiological pH of 7.4, only a small fraction of PBA is in the active, glucose-binding state[1][14][17].
The binding of glucose, a diol, shifts this equilibrium. The formation of the boronate ester is a more favorable state, which pulls the equilibrium towards the charged form, leading to an increase in the negative charge density of the polymer system[18]. This change in charge and hydrophilicity is the primary trigger for the system's response.
Caption: Mechanism of PBA-glucose binding.
Tuning pKa for Physiological Responsiveness
A significant challenge in designing PBA systems is achieving high glucose sensitivity at physiological pH (7.4)[19]. Since the pKa of PBA is high, the system's response can be weak. The primary strategy to overcome this is to lower the pKa by modifying the phenyl ring with electron-withdrawing substituents[1][17]. Groups like fluorine or nitro at the ortho or meta positions can pull electron density away from the boron atom, making it a stronger Lewis acid and thus lowering its pKa to a range closer to 7.4[17][20]. This modification significantly increases the population of the active tetrahedral boronate form at physiological pH, enhancing the system's sensitivity to glucose fluctuations[3].
| PBA Derivative | Substituent | Typical pKa Range | Effect on Glucose Binding at pH 7.4 |
| Phenylboronic Acid (PBA) | None | ~8.8 | Low |
| 3-Aminophenylboronic Acid (APBA) | -NH₂ (Amino) | ~8.75 | Low to Moderate |
| 3-Acrylamidophenylboronic Acid (AAPBA) | -NHC(O)CH=CH₂ | ~8.2 | Moderate |
| 2-Fluorophenylboronic Acid | -F (Fluoro) | < 7.4 | High |
Section 2: Design and Synthesis of PBA-Functionalized Polymers
The PBA moiety must be incorporated into a polymer backbone to create a functional system. The choice of polymer and the method of synthesis are critical for determining the final properties of the material, such as its biocompatibility, mechanical strength, and responsiveness.
Protocol 2.1: Synthesis of a Glucose-Responsive Copolymer via Free Radical Polymerization
This protocol details the synthesis of poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) [p(NIPAAm-co-AAPBA)], a classic thermo- and glucose-responsive polymer[14][21]. NIPAAm provides thermo-responsivity, which can be useful for tuning properties, while AAPBA provides the glucose-sensing element.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
3-Aminophenylboronic acid (3-APBA)
-
Acryloyl chloride[22]
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
N,N'-Methylenebis(acrylamide) (MBA) (as crosslinker, for hydrogels)
-
Anhydrous tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water
Part A: Synthesis of the Monomer 3-Acrylamidophenylboronic Acid (AAPBA) [22]
-
Rationale: This step converts the commercially available 3-APBA into a polymerizable monomer by reacting its amino group with acryloyl chloride.
-
Dissolve 3-aminophenylboronic acid (e.g., 2.0 g) and sodium bicarbonate (e.g., 2.5 g) in a mixture of THF:H₂O (1:1 v/v) in a round-bottom flask.
-
Cool the flask in an ice bath to below 5°C.
-
Slowly add a solution of acryloyl chloride (e.g., 2.7 g) in anhydrous THF dropwise over 1 hour with constant stirring. The reaction is exothermic and must be kept cold to prevent side reactions.
-
Allow the reaction mixture to stir overnight while gradually warming to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl to precipitate the product.
-
Collect the white precipitate by filtration, wash thoroughly with cold deionized water, and dry under vacuum.
-
Verification: Confirm the structure of the synthesized AAPBA monomer using ¹H NMR and FTIR spectroscopy.
Part B: Copolymerization of NIPAAm and AAPBA
-
Rationale: Free radical polymerization is a robust method to create copolymers with a random distribution of monomers, ensuring the glucose-responsive units are integrated throughout the polymer network.
-
In a reaction vessel, dissolve NIPAAm (e.g., 1.0 g), the synthesized AAPBA monomer (e.g., 0.2 g, adjust molar ratio as needed), and AIBN (1 mol% of total monomers) in DMSO.
-
If synthesizing a crosslinked hydrogel directly, add the crosslinker MBA (e.g., 2 mol% of total monomers) to the solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which inhibits radical polymerization.
-
Seal the vessel and place it in an oil bath pre-heated to 70°C. Let the polymerization proceed for 24 hours.
-
Cool the reaction to room temperature. Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent like diethyl ether or cold deionized water.
-
Collect the polymer precipitate. Re-dissolve it in a minimal amount of DMSO and purify by dialysis against deionized water for 3-4 days, changing the water frequently to remove unreacted monomers and oligomers.
-
Lyophilize (freeze-dry) the purified polymer solution to obtain a white, fluffy solid.
-
Characterization: Determine the copolymer composition using ¹H NMR. The ratio of the integrated peak areas of the NIPAAm isopropyl protons and the aromatic protons of AAPBA can be used to calculate the final monomer incorporation.
Section 3: Formulation of Glucose-Sensitive Systems
Once the functional polymer is synthesized, it can be formulated into various architectures, most commonly hydrogels and nanoparticles[6][23].
Glucose-Responsive Hydrogels
PBA-functionalized hydrogels are crosslinked polymer networks that can swell or shrink in response to glucose[1]. The mechanism involves the increased electrostatic repulsion between polymer chains as more PBA units bind to glucose and become negatively charged. This repulsion forces the network to expand, increasing its water uptake (swelling) and mesh size, which allows for the release of an entrapped drug[12][15].
Caption: Workflow for hydrogel preparation and testing.
Protocol 3.1: Preparation and Testing of a Glucose-Responsive Hydrogel for Insulin Release
Materials:
-
Synthesized p(NIPAAm-co-AAPBA) polymer (from Protocol 2.1)
-
Insulin (or FITC-labeled insulin for fluorescent detection)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose solutions of varying concentrations (e.g., 0 mM, 5 mM, 20 mM) prepared in PBS
-
A suitable crosslinking system if the polymer is not already crosslinked.
Procedure:
-
Prepare a polymer solution by dissolving the lyophilized p(NIPAAm-co-AAPBA) in PBS (pH 7.4) to a final concentration of 10% (w/v).
-
Add FITC-insulin to the polymer solution to a final concentration of 1 mg/mL and mix gently until fully dissolved. Keep the solution cold to maintain insulin stability.
-
Cast the solution into a mold (e.g., between two glass plates with a spacer) and initiate crosslinking. If using a pre-crosslinked polymer from Protocol 2.1 (Part B), this step is omitted.
-
Allow the hydrogel to fully form. Cut the gel into discs of uniform size (e.g., 5 mm diameter).
-
Wash the hydrogel discs extensively in PBS (pH 7.4) to remove any un-crosslinked polymer and non-encapsulated insulin.
-
Release Study:
-
Place individual hydrogel discs into separate vials containing 2 mL of PBS (pH 7.4) with a low glucose concentration (e.g., 0 or 5 mM, representing normoglycemia).
-
Place the vials in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 100 µL) from each vial and replace it with fresh buffer of the same glucose concentration.
-
After a baseline is established, switch the buffer to a high glucose concentration (e.g., 20 mM, representing hyperglycemia) and continue sampling.
-
Analyze the concentration of released FITC-insulin in the samples using a fluorescence plate reader.
-
Calculate the cumulative release percentage over time.
-
Glucose-Responsive Nanoparticles and Micelles
PBA-functionalized amphiphilic block copolymers can self-assemble in aqueous solution to form core-shell nanoparticles or micelles[23][24]. Typically, a hydrophobic block forms the core, which can encapsulate hydrophobic drugs, and a hydrophilic block containing PBA forms the shell.
The glucose-responsive mechanism in these systems involves a change in the hydrophilic-lipophilic balance. When glucose binds to the PBA groups on the shell, the shell becomes more hydrophilic and negatively charged. This increased charge and hydration can lead to two outcomes:
-
Swelling: The nanoparticle core-shell structure swells, loosening the core and allowing the encapsulated drug to diffuse out[1].
-
Disassembly: The increased hydrophilicity of the corona can destabilize the entire micellar structure, causing it to disassemble and release its payload[6][23].
Protocol 3.2: Formulation of PBA-Functionalized Nanoparticles via Self-Assembly
Materials:
-
An amphiphilic PBA-containing block copolymer (e.g., synthesized via RAFT or ATRP).
-
A hydrophobic model drug (e.g., Doxorubicin or a fluorescent dye like Nile Red).
-
Dialysis tubing (MWCO suitable for the polymer size).
-
Organic solvent (e.g., DMSO or DMF).
-
Deionized water or buffer (e.g., PBS).
Procedure:
-
Dissolve the amphiphilic block copolymer (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in a water-miscible organic solvent like DMSO (e.g., 1 mL).
-
Solvent Displacement Method: Add the polymer/drug solution dropwise into a vigorously stirring aqueous solution (e.g., 10 mL of deionized water). The rapid change in solvent polarity causes the hydrophobic blocks to aggregate, forming the nanoparticle core and entrapping the drug, while the hydrophilic PBA-containing blocks form the corona.
-
Continue stirring for several hours to allow the nanoparticles to stabilize.
-
Remove the organic solvent and un-encapsulated drug by dialyzing the nanoparticle suspension against deionized water for 48 hours, with frequent water changes.
-
The resulting suspension contains the drug-loaded, glucose-responsive nanoparticles.
Section 4: Characterization and Performance Evaluation
Thorough characterization is essential to validate the performance of the developed systems. Key evaluations include assessing the physical response to glucose and quantifying the drug release kinetics.
Protocol 4.1: Measuring Glucose-Responsive Swelling and Size Changes
A. For Hydrogels (Gravimetric Method):
-
Prepare hydrogel discs as described in Protocol 3.1.
-
Lyophilize the discs to obtain their dry weight (Wd).
-
Immerse the discs in PBS solutions with varying glucose concentrations (0, 2, 5, 10, 20, 40 mM) at 37°C.
-
At equilibrium (e.g., after 24 hours), remove each disc, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd.
-
Plot ESR as a function of glucose concentration.
B. For Nanoparticles (Dynamic Light Scattering - DLS):
-
Prepare a dilute suspension of the nanoparticles (from Protocol 3.2) in PBS (pH 7.4).
-
Measure the initial average hydrodynamic diameter using a DLS instrument.
-
Add a concentrated glucose solution to the nanoparticle suspension to achieve the desired final glucose concentration (e.g., 20 mM).
-
Monitor the change in hydrodynamic diameter over time until a stable reading is achieved.
-
Repeat for a range of glucose concentrations.
Example Data Presentation:
| Glucose Conc. (mM) | Hydrogel Swelling Ratio (ESR) | Nanoparticle Diameter (nm) |
| 0 | 15.2 ± 0.8 | 125 ± 5 |
| 5 | 18.5 ± 1.1 | 140 ± 7 |
| 10 | 24.1 ± 1.5 | 162 ± 8 |
| 20 | 35.8 ± 2.0 | 210 ± 11 |
| 40 | 38.2 ± 2.2 | 215 ± 13 |
Protocol 4.2: Quantifying In Vitro Drug Release
This protocol expands on the release study in Protocol 3.1 and is applicable to both hydrogels and nanoparticles.
Procedure:
-
Prepare the drug-loaded formulation (hydrogel or nanoparticle suspension).
-
For nanoparticles, place a known volume of the suspension into a dialysis bag and immerse it in a release medium (PBS, pH 7.4) with a specific glucose concentration.
-
For hydrogels, place a disc directly into the release medium.
-
Maintain the system at 37°C with gentle agitation.
-
At set time intervals, collect aliquots from the release medium and replenish with an equal volume of fresh medium.
-
Analyze the drug concentration in the aliquots using a suitable method (e.g., HPLC for insulin, UV-Vis or fluorescence spectroscopy for model drugs).
-
Plot the cumulative percentage of drug released versus time for different glucose concentrations (e.g., a low/basal level vs. a high/hyperglycemic level) to demonstrate glucose-responsive release.
Section 5: Challenges and Future Perspectives
While PBA-based systems hold immense promise, several challenges must be addressed for clinical translation[1][12].
-
Selectivity: PBA can bind to other biological diols like fructose and lactate, which could lead to inaccurate responses. Designing PBA derivatives with higher selectivity for glucose, such as using diboronic acids that can bind to specific glucose isomers, is an active area of research[25][26].
-
Biocompatibility and Biodegradability: The long-term fate of the polymer system in the body must be thoroughly investigated. Using biodegradable polymers is a key strategy to avoid accumulation and potential toxicity.
-
Response Kinetics: The system must respond rapidly to changes in blood glucose to mimic the function of a healthy pancreas. Optimizing the diffusion of glucose into the matrix and the subsequent release of insulin is critical[11][20].
-
In Vivo Stability: The system must remain stable and functional for an extended period in the complex biological environment.
Future research will likely focus on developing multi-responsive systems that can react to other physiological cues (e.g., pH, temperature) in addition to glucose, creating more sophisticated and reliable drug delivery platforms[6][22]. The integration of these materials into advanced delivery devices, such as microneedle patches, also represents a promising avenue for non-invasive diabetes management[27].
References
-
Morariu, S. (2023). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Polymers (Basel), 15(3), 582. [Link]
-
Boakye-Yiadom, K. O., et al. (2025). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. [Link]
-
Al-Ammari, J., et al. (2024). 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release. ORBi UMONS. [Link]
-
Wang, B., et al. (2019). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Soft Matter. [Link]
-
Bratlie, K. M., et al. (2012). Recent advances in glucose-responsive insulin delivery systems: novel hydrogels and future applications. PMC. [Link]
-
Li, J., et al. (2014). Glucose-Responsive Hydrogels Based on Phenylboronic Acid. Scientific.net. [Link]
-
Deng, M., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Optics Express, 30(26), 47265-47275. [Link]
-
Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano. [Link]
-
Ma, R., et al. (2016). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: Synthesis and applications in drug delivery. ResearchGate. [Link]
-
Zhang, R., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. PMC. [Link]
-
Ghosh, S., et al. (2021). Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells. PMC. [Link]
-
Morariu, S. (2023). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. PubMed. [Link]
-
Ma, R., & Shi, L. (2014). Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery. Journal of Materials Chemistry B. [Link]
-
Liu, Y., et al. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Taylor & Francis Online. [Link]
-
Blyth, J., et al. (2013). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. PMC. [Link]
-
Wu, W., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. MDPI. [Link]
-
Khan, I., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]
-
Li, M., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. ProQuest. [Link]
-
Zhang, Y., et al. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Applied Nano Materials. [Link]
-
Ma, R., & Shi, L. (2018). Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery. ResearchGate. [Link]
-
Wang, B., et al. (2025). One-Pot Synthesis of Phenylboronic Acid-Based Microgels for Tunable Gate of Glucose-Responsive Insulin Release at Physiological pH. MDPI. [Link]
-
Li, M., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Semantic Scholar. [Link]
-
Qiu, H., et al. (2021). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry. [Link]
-
Wu, W., et al. (2013). Hydrogel-based glucose sensors: Effects of phenylboronic acid chemical structure on response. Illinois Experts. [Link]
-
Wu, W., et al. (2017). Boronic Acid as Glucose-Sensitive Agent Regulates Drug Delivery for Diabetes Treatment. Current Medicinal Chemistry. [Link]
-
Al-Ammari, J., et al. (2024). 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release. MDPI. [Link]
-
Morariu, S. (2023). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. [Link]
-
Qiu, H., et al. (2021). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PMC. [Link]
-
Nallayagari, A., et al. (2025). Advances in Glucose-Responsive Drug Delivery Systems: Revolutionizing Diabetes Management through Intelligent Therapeutics. The Bioscan. [Link]
-
Xian, S., et al. (2024). Enhanced glucose-responsivity of PBA–diol hydrogel networks by reducing crosslink affinity. Journal of Materials Chemistry B. [Link]
-
Wu, J., et al. (2020). Glucose-responsive insulin and delivery systems: innovation and translation. PMC. [Link]
-
Webber, M. J., & Langer, R. (2015). Smart Approaches to Glucose-Responsive Drug Delivery. PMC. [Link]
-
Zhang, R., et al. (2022). Recent advances in glucose-responsive insulin delivery systems: novel hydrogels and future applications. Oxford Academic. [Link]
Sources
- 1. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose-responsive insulin and delivery systems: innovation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in glucose-responsive insulin delivery systems: novel hydrogels and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of hydrogel-bearing phenylboronic acid moieties and their applications in glucose sensing and insulin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbi.umons.ac.be [orbi.umons.ac.be]
- 11. Enhanced glucose-responsivity of PBA–diol hydrogel networks by reducing crosslink affinity - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D4ME00106K [pubs.rsc.org]
- 12. Smart Approaches to Glucose-Responsive Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. OPG [opg.optica.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 20. experts.illinois.edu [experts.illinois.edu]
- 21. Glucose-Responsive Hydrogels Based on Phenylboronic Acid | Scientific.Net [scientific.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Progress in Diboronic-Acid-Based Glucose Sensors - ProQuest [proquest.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. thebioscan.com [thebioscan.com]
Technical Support Center: Troubleshooting Suzuki Coupling with (3-(3-Morpholinopropoxy)phenyl)boronic acid
Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals facing low yields when performing Suzuki-Miyaura cross-couplings with (3-(3-Morpholinopropoxy)phenyl)boronic acid .
This specific substrate presents a dual mechanistic threat: the basic morpholine ring acts as a potent Lewis base that can deactivate the palladium catalyst, while the boronic acid moiety remains highly susceptible to hydrolytic degradation. The following guide synthesizes field-proven methodologies and mechanistic causality to help you rescue your reaction yields.
Diagnostic Workflow
Before altering your protocol, analyze your crude reaction mixture via LC-MS to identify the primary failure mode. The following diagnostic tree will help you pinpoint the exact mechanistic breakdown.
Diagnostic flowchart for identifying and resolving Suzuki coupling failure modes.
Core Troubleshooting Q&A
Q1: My reaction stalls early, and LC-MS shows mostly unreacted starting materials. Why is the morpholine moiety causing this?
A1: Catalyst Poisoning via Nitrogen Coordination. Morpholine is a basic amine. The lone pair of electrons on the morpholine nitrogen acts as a strong σ-donor. In solution, this nitrogen outcompetes your aryl halide or boronic acid for the electrophilic Palladium(II) center, forming a highly stable, unreactive off-cycle complex[1]. This effectively removes the active catalyst from the catalytic cycle, halting the reaction.
The Solution: You must physically block the amine from reaching the palladium center. Switch from standard ligands (like PPh3 or dppf) to sterically demanding, electron-rich Buchwald ligands (e.g., XPhos or SPhos )[2]. The bulky dicyclohexylphosphino groups and the biaryl backbone create a deep, sterically shielded catalytic pocket. The flexible morpholine-propoxy chain is too bulky to penetrate this shield, whereas the planar aryl rings of your substrates can still successfully undergo oxidative addition and transmetalation[2].
Q2: My starting aryl halide is consumed, but my yield is low. LC-MS shows a massive peak for 4-(3-phenoxypropyl)morpholine. What happened?
A2: Competitive Protodeboronation. You are observing protodeboronation, a destructive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding a simple arene[3]. In the Suzuki cycle, the base activates the boronic acid into a reactive boronate anion. However, if the subsequent transmetalation step is too slow, or if the reaction temperature/pH is too high, this boronate complex undergoes rapid hydrolysis[3].
The Solution: You must accelerate transmetalation while suppressing hydrolysis.
-
Weaken the Base: Swap strong bases (like NaOH or KOtBu) for milder alternatives like K3PO4 or K2CO3[2][4].
-
Phase Transfer: Utilize a biphasic solvent system (e.g., 1,4-Dioxane/H2O). Biphasic conditions have been shown to induce a shift to a boronate-based pathway that can enhance the transmetalation rate up to 12-fold, effectively outcompeting the protodeboronation degradation pathway[5].
Q3: I am observing inconsistent solubility and gummy precipitates in the reaction flask. How does the substrate's structure affect this?
A3: Zwitterion Formation. (3-(3-Morpholinopropoxy)phenyl)boronic acid contains both a basic amine (morpholine pKa ~8.3) and a weakly acidic boronic acid. Depending on the pH of your solvent system, the molecule can form an insoluble zwitterionic network. If the substrate is not fully solvated, it cannot enter the catalytic cycle.
The Solution: Employ a mixed organic/aqueous solvent system (e.g., Toluene/EtOH/H2O or Dioxane/H2O)[6]. The organic phase keeps the aryl halide and the active Pd-complex solvated, while the aqueous phase ensures the zwitterionic boronic acid dissolves and interacts with the base at the biphasic interface.
Mechanistic Pathway & Failure Modes
Understanding exactly where the cycle breaks down allows for precise protocol adjustments. The diagram below illustrates the standard Suzuki-Miyaura catalytic cycle, highlighting the specific failure points introduced by the morpholine and boronic acid moieties.
Catalytic cycle showing morpholine poisoning at Pd(II) and protodeboronation during transmetalation.
Quantitative Optimization Data
The following table summarizes the expected outcomes when screening different catalytic systems for this specific substrate profile.
| Catalyst System | Base | Solvent System | Temp (°C) | Expected Yield | Primary Mechanistic Issue |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene / H2O | 100 | < 20% | Severe catalyst poisoning & Protodeboronation |
| Pd(dppf)Cl2 (5 mol%) | KOtBu | THF | 80 | ~ 35% | Rapid Protodeboronation due to strong base |
| Pd(OAc)2 / SPhos | K3PO4 | Dioxane / H2O | 90 | ~ 65% | Moderate homocoupling; Pd(II) reduction lag |
| Pd2(dba)3 / XPhos | K3PO4 | Dioxane / H2O | 80 | > 85% | None (Optimized: Steric shielding + mild pH) |
Self-Validating Experimental Protocol
To ensure a self-validating system, this protocol incorporates rigorous degassing to prevent oxidative homocoupling[7] and utilizes a pH-adjusted workup to manage the basic morpholine ring.
Reagents & Materials:
-
Aryl Halide (1.0 equiv)
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 equiv)
-
Pd2(dba)3 (2.5 mol% Pd)
-
XPhos (10 mol%)
-
K3PO4 (2.0 equiv)
-
1,4-Dioxane / H2O (4:1 ratio, 0.2 M)
Step-by-Step Methodology:
-
Rigorous Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and H2O. Sparge the mixture vigorously with Argon for at least 30 minutes. Oxygen presence will oxidize the Pd(0) catalyst and drive the oxidative homocoupling of your boronic acid[7].
-
Solid Reagent Loading: To a separate, oven-dried vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, Pd2(dba)3, XPhos, and K3PO4.
-
Inert Atmosphere Setup: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon (repeat 3 times) to ensure a completely inert environment.
-
Reaction Initiation: Introduce the degassed Dioxane/H2O mixture via syringe. Heat the reaction block to 80 °C and stir vigorously (1000 rpm) to ensure maximum surface area at the biphasic interface.
-
Monitoring: Check the reaction via LC-MS after 2 hours. The bulky XPhos ligand should facilitate rapid conversion. If unreacted boronic acid remains but the aryl halide is consumed, protodeboronation has occurred—add 0.2 equiv more boronic acid.
-
pH-Controlled Workup: Cool to room temperature. Dilute with Ethyl Acetate. Self-Validation Check: Wash the organic layer with saturated aqueous NaHCO3 (pH ~8.5-9). Causality: The morpholine ring must be fully deprotonated (free-based) to partition effectively into the organic layer. If the aqueous layer is too acidic, your product will remain water-soluble as a protonated salt.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient is recommended due to the polar morpholine tail).
Sources
- 1. Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. synplechem.com [synplechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting (3-(3-Morpholinopropoxy)phenyl)boronic Acid Couplings
Welcome to the Application Scientist Support Center. Optimizing Suzuki-Miyaura cross-couplings for substrates containing basic aliphatic amines—such as (3-(3-Morpholinopropoxy)phenyl)boronic acid—requires a nuanced understanding of phase partitioning, base strength, and catalytic cycles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding carbon-carbon bond formation.
Mechanistic Workflow: Balancing Basicity and Reactivity
When working with morpholine-bearing boronic acids, chemists face two competing challenges: the pH-dependent solubility of the basic amine and the base-sensitive nature of the carbon-boron bond. The workflow below illustrates the logical decision matrix for selecting your solvent and base.
Fig 1. Logical workflow for optimizing solvent and base to mitigate morpholine basicity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction stalling despite full consumption of the boronic acid? This is the hallmark of protodeboronation , the most significant undesired side reaction in Suzuki-Miyaura couplings where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1]. This side reaction is accelerated by high temperatures, prolonged reaction times, and overly strong bases (like NaOH or KOtBu) which generate a highly reactive but unstable boronate anion[1]. To fix this, switch to a milder base like K₃PO₄ and ensure your solvent is thoroughly degassed.
Q2: How does the morpholine group dictate my solvent and base choice? The morpholine moiety introduces a critical pH-dependent solubility variable. With a pKa of approximately 8.3, the nitrogen atom will protonate under neutral or slightly acidic conditions, forming a highly polar ammonium species. In a standard biphasic solvent system (e.g., Toluene/Water), this protonation traps the boronic acid in the aqueous layer, physically isolating it from the lipophilic aryl halide in the organic layer. Therefore, maintaining a strongly basic aqueous phase (pH > 9) is a physical necessity to drive the neutral morpholine substrate into the organic phase where the palladium-catalyzed transmetalation occurs[2].
Q3: What is the optimal base and solvent matrix for this specific substrate? The choice of base is critical and highly solvent-dependent[3]. You must balance the need for a high pH (to deprotonate the morpholine) with the need for a mild base (to prevent protodeboronation). A small amount of water is usually added to organic solvents like dioxane, THF, or toluene to facilitate the dissolution of the base and the formation of the active boronate complex[4]. See Table 1 for quantitative recommendations.
Quantitative Base & Solvent Optimization Matrix
Table 1: Effect of Base and Solvent Systems on Morpholine-Boronic Acid Couplings
| Base (Equivalents) | Solvent System (Ratio) | Morpholine Partitioning | Protodeboronation Risk | Application Scientist Recommendation |
| K₂CO₃ (3.0 eq) | Dioxane / H₂O (4:1) | Organic Phase (Free Base) | Moderate | Optimal Starting Point. Good balance of base strength for boronate formation and morpholine deprotonation. |
| K₃PO₄ (3.0 eq) | Toluene / H₂O (3:1) | Organic Phase (Free Base) | Low | Best for Sensitive Substrates. Milder base minimizes C-B bond cleavage while maintaining high pH. |
| Cs₂CO₃ (2.5 eq) | DMF / H₂O (9:1) | Homogeneous | High | Use for Unreactive Halides. High solubility but accelerates protodeboronation. Monitor closely. |
| Na₂CO₃ (2.0 eq) | EtOH / H₂O (1:1) | Aqueous/Organic Split | Moderate | Not Recommended. Poor partitioning; morpholine may remain partially protonated in the aqueous layer. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can diagnose failures in real-time rather than waiting for the final workup.
Objective: Achieve >85% conversion of (3-(3-Morpholinopropoxy)phenyl)boronic acid while suppressing protodeboronation and overcoming phase-partitioning issues.
Step 1: Reagent Preparation (Inert Atmosphere)
-
Dry a Schlenk flask or microwave vial under high vacuum with gentle heating. Backfill with Argon.
-
Charge the flask with the aryl halide (1.0 mmol, 1.0 eq) and (3-(3-Morpholinopropoxy)phenyl)boronic acid (1.3 mmol, 1.3 eq).
-
Causality: A 30% excess of the boronic acid compensates for unavoidable baseline protodeboronation[1].
-
Step 2: Base and Catalyst Loading
-
Add anhydrous, finely powdered K₃PO₄ (3.0 mmol, 3.0 eq).
-
Causality: Excess base is strictly required to ensure the aqueous layer's pH remains >9, keeping the morpholine nitrogen deprotonated and forcing the substrate into the organic phase.
-
-
Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂ or a Buchwald pre-catalyst like XPhos Pd G3) at 2-5 mol%.
Step 3: Solvent Addition and Degassing
-
Add a pre-mixed, degassed solution of Dioxane/Water (4:1 v/v, 5 mL total volume).
-
Self-Validation Checkpoint 1: Ensure the solvent is thoroughly sparged with Argon for at least 15-30 minutes prior to addition[1]. Oxygen presence will rapidly oxidize the Pd(0) active species, leading to black palladium precipitation and reaction stalling.
Step 4: Reaction Execution and Monitoring
-
Heat the reaction mixture to 80 °C under vigorous stirring (800+ rpm).
-
Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area where transmetalation occurs.
-
-
Self-Validation Checkpoint 2 (1-Hour Mark): Take a 50 µL aliquot from the organic layer. Dilute with LC-MS grade MeCN and analyze.
-
Scenario A: If you see the mass of the des-borylated byproduct (Ar-H) but no product, base activation is successful, but transmetalation is failing. Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos or XPhos)[3].
-
Scenario B: If unreacted boronic acid is absent in the organic layer but present in the aqueous layer, the pH is too low. Add 1.0 eq more base.
-
Step 5: Workup and Isolation
-
Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).
-
Adjust the aqueous layer to pH 10 using 1M NaOH if necessary, then extract the aqueous layer twice with Ethyl Acetate.
-
Causality: This prevents the basic morpholine product from being lost to the aqueous phase during extraction.
-
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."[Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling."[Link]
Sources
Technical Support Center: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions of (3-(3-Morpholinopropoxy)phenyl)boronic acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield-limiting homocoupling side reactions when utilizing (3-(3-Morpholinopropoxy)phenyl)boronic acid in Suzuki-Miyaura cross-couplings.
As a Senior Application Scientist, I have structured this guide not just to provide a protocol, but to elucidate the underlying chemical causality. Understanding why this specific morpholine-bearing substrate fails under standard conditions is the key to engineering a robust, self-validating experimental workflow.
Part 1: The Mechanistic Causality of Homocoupling
To prevent homocoupling, we must first understand its origin. The Suzuki-Miyaura reaction relies on a delicate kinetic balance between oxidative addition and transmetalation. Homocoupling represents a kinetic derailment of this cycle.
As elucidated by[1], homocoupling is not an inherent flaw of the cross-coupling cycle, but rather a competing parallel pathway driven by molecular oxygen. Trace O₂ oxidizes the active Pd(0) catalyst into a Pd(II)-peroxo complex[2]. Because this Pd(II) species lacks an aryl halide ligand, it undergoes a double transmetalation with two equivalents of the boronic acid. Subsequent reductive elimination yields the undesired symmetric biaryl dimer and regenerates Pd(0), creating a parasitic catalytic loop.
The "Morpholine Effect"
(3-(3-Morpholinopropoxy)phenyl)boronic acid presents unique challenges that exacerbate this pathway:
-
Endogenous Basicity: The morpholine nitrogen (pKa ~8.3) acts as a local, internal base. This artificially accelerates the transmetalation step[3].
-
Electronic Activation: The propoxy linkage makes the aryl ring electron-rich, further increasing the rate of transmetalation relative to oxidative addition. If transmetalation outpaces oxidative addition, the system becomes highly susceptible to homocoupling, especially if any trace Pd(II) is present.
Mechanistic divergence: Pd(0) cross-coupling vs. O2-driven Pd(II) homocoupling pathways.
Part 2: Core Troubleshooting FAQs
Q1: I sparged my solvent with nitrogen for 10 minutes, but I still see >30% homocoupling. Why? A1: Sparging (bubbling) is insufficient for highly sensitive, electron-rich boronic acids. Sparging removes bulk oxygen but leaves trace dissolved O₂[4]. Because the homocoupling pathway is catalytic[2], even parts-per-million levels of O₂ will continuously re-oxidize Pd(0) to the problematic Pd(II)-peroxo species[1]. You must switch to rigorous Freeze-Pump-Thaw degassing (detailed in the protocol below).
Q2: How does my choice of ligand influence this specific side reaction? A2: Homocoupling thrives when Pd(0) sits idle in solution, vulnerable to oxidation. By utilizing bulky, electron-rich dialkylbiaryl phosphine ligands like [5], you drastically accelerate the oxidative addition of the aryl halide. This kinetically outcompetes the oxygen-driven pathway, immediately pulling the Pd(0) into the productive cross-coupling cycle.
Q3: Should I increase the base concentration to force the reaction to completion? A3: Absolutely not. Increasing base concentration accelerates transmetalation. Because (3-(3-Morpholinopropoxy)phenyl)boronic acid already transmetalates rapidly due to its internal morpholine base[3], adding excess external base will cause transmetalation to outpace oxidative addition, leading to a buildup of Pd(II)-(Ar')₂ and subsequent homocoupling. Use a milder base (e.g., K₃PO₄) and strictly control equivalents[6].
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the kinetic distribution of products. Use this matrix to benchmark your current results and identify the point of failure.
| Experimental Condition | Base System | Ligand | Addition Method | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Aerobic (Control) | K₂CO₃ | PPh₃ | Bolus (All at once) | 28% | 65% |
| Standard Degassing (Sparging) | K₂CO₃ | PPh₃ | Bolus | 55% | 30% |
| Strict Anaerobic (Freeze-Pump-Thaw) | K₃PO₄ | dppf | Bolus | 78% | 12% |
| Optimized (Anaerobic + Slow Addition) | K₃PO₄ | XPhos | Syringe Pump (2h) | > 92% | < 2% |
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system . By controlling the steady-state concentration of the boronic acid via slow addition, we statistically eliminate the probability of double-transmetalation.
Reagents & Materials
-
Aryl Halide: 1.0 equiv.
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid: 1.1 equiv.
-
Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), XPhos (8 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely milled)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology
Step 1: Rigorous Solvent Degassing (The Causality of Anaerobicity)
-
Prepare the 4:1 Dioxane/H₂O mixture in a Schlenk flask.
-
Submerge the flask in liquid nitrogen until the solvent is completely frozen.
-
Open the flask to a high-vacuum line for 5 minutes to evacuate the headspace.
-
Close the vacuum valve and thaw the solvent in a warm water bath. You will observe trapped O₂ bubbling out of the lattice.
-
Repeat this Freeze-Pump-Thaw cycle three times , finally backfilling with high-purity Argon.
Step 2: Reaction Assembly
-
To a flame-dried Schlenk tube under Argon, add the aryl halide, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add 70% of the total volume of your degassed solvent mixture.
-
Stir at room temperature for 10 minutes to allow the active Pd(0)-XPhos complex to form and undergo initial oxidative addition with the aryl halide.
Step 3: Syringe Pump Addition (Kinetic Control) Causality: Homocoupling requires two boronic acid molecules to find one Pd(II) center simultaneously. By keeping the boronic acid concentration near zero, we force a 1:1 transmetalation with the Pd(II)-ArX intermediate.
-
Dissolve the (3-(3-Morpholinopropoxy)phenyl)boronic acid in the remaining 30% of the degassed solvent.
-
Load this solution into a gas-tight syringe.
-
Heat the main reaction mixture to 80 °C.
-
Using a syringe pump, add the boronic acid solution dropwise over 2 hours directly into the heated reaction mixture.
Step 4: System Validation & Workup
-
Self-Validation Control: Run a parallel micro-scale reaction omitting the aryl halide. Quantify the homocoupled biaryl via LC-MS after 2 hours. If homocoupling exceeds 5% in this control, your Argon line or Schlenk technique has an oxygen leak.
-
Once addition is complete, stir for an additional 1 hour at 80 °C.
-
Cool to room temperature, dilute with EtOAc, and wash with brine. The morpholine moiety may cause the product to partition into acidic aqueous phases; ensure the aqueous wash is kept slightly basic (pH ~8-9) during extraction to maintain the morpholine in its neutral, organic-soluble state.
Part 5: References
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Journal of the American Chemical Society (2006).[Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.[Link]
Sources
Technical Support Center: Navigating Boronic Acid Solubility in Aqueous Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for challenges related to the solubility of boronic acids in aqueous reaction media. As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding boronic acid solubility.
1. Why are some of my boronic acids poorly soluble in water?
The solubility of boronic acids in water can be limited due to their molecular structure. Many boronic acids, particularly arylboronic acids, possess significant hydrophobic character, which counteracts the hydrophilic nature of the boronic acid group.[1] At physiological pH, boronic acids typically exist in a protonated, uncharged trigonal form, which can further limit their aqueous solubility.[2] Additionally, boronic acids can form less soluble trimeric species called boroxines, especially in concentrated solutions or upon dehydration.[3]
2. What is the primary factor influencing the aqueous solubility of a boronic acid?
The pH of the aqueous solution is a critical factor.[1] Boronic acids are Lewis acids that can accept a hydroxide ion from water to form a more soluble, anionic tetrahedral boronate species.[2][4] Increasing the pH of the solution above the pKa of the boronic acid will shift the equilibrium towards the more soluble boronate form.[2][5]
3. Can I use an organic co-solvent to improve solubility for my aqueous reaction?
Yes, using a co-solvent is a common and effective strategy.[1][6] Water-miscible organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, ethanol, or tetrahydrofuran (THF) can be added to the aqueous reaction mixture to increase the solubility of hydrophobic boronic acids.[1][7]
4. Are there alternatives to boronic acids for Suzuki-Miyaura couplings in aqueous media?
Potassium trifluoroborates and organoboronate esters are frequently used alternatives to boronic acids in Suzuki-Miyaura reactions.[8][9] Aryltrifluoroborate salts, in particular, are known to be less prone to protodeboronation compared to aryl boronic acids.[9]
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a more in-depth, problem-and-solution-oriented guide to address specific challenges you may encounter during your experiments.
Problem 1: My boronic acid is not dissolving in the aqueous reaction medium for my Suzuki-Miyaura coupling.
Root Cause Analysis:
The insolubility of your boronic acid in the aqueous reaction medium for a Suzuki-Miyaura coupling can stem from several factors. The inherent hydrophobicity of the boronic acid is a primary cause.[1] Additionally, the pH of your reaction mixture may not be optimal to facilitate the formation of the more soluble boronate species.[2] For the Suzuki-Miyaura reaction, the activation of the boronic acid with a base is a crucial step for the transmetalation to the palladium catalyst, and this activation also aids in solubility.[8]
Solutions:
-
pH Adjustment: The most direct approach is to increase the pH of the reaction mixture. The addition of a base, which is a required component of the Suzuki-Miyaura catalytic cycle, will convert the boronic acid to its more soluble boronate salt.[1][8] Common bases include sodium carbonate, potassium carbonate, potassium phosphate, and sodium hydroxide.[7] A pH of 1.5-2 units above the pKa of the boronic acid is a good starting point for complete deprotonation.[1]
-
Co-solvent System: Introduce a water-miscible organic co-solvent. For Suzuki-Miyaura reactions, mixtures of an organic solvent like dioxane or toluene with water are commonly employed.[1] Other options include THF, DMF, and various alcohols.[1][7] Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) and observe for dissolution.[1]
-
Elevated Temperature: Increasing the reaction temperature can significantly enhance the solubility of boronic acids.[1][6] Many Suzuki-Miyaura reactions are run at elevated temperatures, which can serve the dual purpose of increasing both solubility and reaction rate.
-
Phase-Transfer Catalysts: For biphasic reactions (e.g., an organic solvent and water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed. These catalysts help transfer the boronate salt from the aqueous phase to the organic phase where the catalytic reaction occurs.[10][11]
Problem 2: My reaction is very slow, and I suspect poor solubility is the culprit.
Root Cause Analysis:
A sluggish reaction rate, even with some initial dissolution, can indeed be a consequence of poor solubility. If the concentration of the dissolved boronic acid is below what is necessary for an efficient reaction, the overall rate will be limited. This is particularly relevant in catalytic reactions like the Suzuki-Miyaura coupling, where the concentration of the active boronate species is critical for the transmetalation step.[8]
Solutions:
-
Complexation with Polyols: The addition of polyhydric alcohols like mannitol, glycerol, or sorbitol can significantly enhance the solubility of boronic acids.[3][6] These polyols form stable borate ester complexes that are more soluble in aqueous solutions.[6] This approach is particularly useful in pharmaceutical and cosmetic formulations.[6] For example, the formulators of Velcade® (bortezomib) observed an increase in solubility when lyophilized with mannitol.[3]
-
Micellar Catalysis: Employing a surfactant to create nanomicelles in water can be a powerful strategy for solubilizing hydrophobic reagents.[12] Surfactants like PTS (a nanomicelle-forming amphiphile) can create a hydrophobic core within the aqueous phase, effectively dissolving the boronic acid and facilitating its interaction with the catalyst.[12][13] This technique allows for Suzuki-Miyaura couplings of even very water-insoluble partners to be carried out under mild conditions in water.[12][14]
-
Use of More Soluble Boron Reagents: If solubility issues with a specific boronic acid persist, consider synthesizing or purchasing a more soluble derivative. As mentioned, potassium trifluoroborate salts are a good alternative.[8][9]
Visualizing Key Concepts
Diagram 1: pH-Dependent Equilibrium of Boronic Acid
Caption: The equilibrium between the less soluble trigonal boronic acid and the more soluble tetrahedral boronate is pH-dependent.
Diagram 2: Troubleshooting Workflow for Boronic Acid Solubility
Caption: A stepwise approach to troubleshooting poor boronic acid solubility.
Quantitative Data Summary
The following table summarizes the effect of various additives on the solubility of boronic acids, providing a quick reference for experimental design.
| Additive/Condition | Mechanism of Action | Typical Application | Key Considerations |
| Base (e.g., K₂CO₃, NaOH) | Forms more soluble anionic boronate species.[2][8] | Suzuki-Miyaura and other base-catalyzed reactions. | The choice of base can influence reaction kinetics.[7] |
| Organic Co-solvents (e.g., THF, DMF, Ethanol) | Increases the polarity of the solvent mixture, solvating the hydrophobic portions of the boronic acid.[1][7] | General purpose for a wide range of aqueous reactions. | The co-solvent must be compatible with all reaction components. |
| Polyols (e.g., Mannitol, Glycerol) | Forms stable and more soluble borate ester complexes.[3][6] | Pharmaceutical formulations and reactions requiring high concentrations of boronic acid. | Can alter the reactivity of the boronic acid. |
| Surfactants (e.g., PTS) | Forms nanomicelles that encapsulate the hydrophobic boronic acid in the aqueous phase.[12][13] | Reactions with highly hydrophobic substrates in water. | The choice of surfactant is critical for micelle formation and stability. |
| Phase-Transfer Catalysts (e.g., TBAB) | Facilitates the transfer of the boronate anion from the aqueous phase to the organic phase.[10][11] | Biphasic aqueous/organic reaction systems. | The catalyst must be effective for the specific anion being transferred. |
Experimental Protocols
Protocol 1: General Procedure for Improving Boronic Acid Solubility via pH Adjustment
-
Suspend the boronic acid in the aqueous reaction solvent.
-
While stirring, slowly add a suitable base (e.g., 1 M NaOH or K₂CO₃ solution) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the boronic acid is fully dissolved. A pH of 1.5-2 units above the pKa of the boronic acid is a good target for complete deprotonation.[1]
-
Caution: Ensure the chosen base is compatible with your downstream reaction conditions and other reagents.
Protocol 2: Screening for an Effective Co-solvent System
-
In a series of small vials, add a pre-weighed amount of your boronic acid.
-
To each vial, add your primary aqueous solvent.
-
To each vial, add a different co-solvent (e.g., DMF, DMSO, ethanol, THF) in increasing percentages (e.g., 5%, 10%, 20% v/v).
-
Stir or sonicate the vials at a controlled temperature.
-
Visually inspect for complete dissolution to determine the most effective co-solvent and the optimal ratio for your specific boronic acid.
References
-
C. A. Sloat, "Physical and Chemical Properties of Boronic Acids: Formulation Implications," KU ScholarWorks, 2007. [Link]
-
"Suzuki Coupling," Organic Chemistry Portal. [Link]
-
A. D. Clark, "Literature Review of Boric Acid Solubility Data," UNT Digital Library, 2010. [Link]
-
"How to Enhance Boric Acid's Solubility with Surfactants," Patsnap Eureka, 2026. [Link]
-
D. G. Hall, "Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications," SciSpace, 2005. [Link]
-
"Suzuki reaction," Wikipedia. [Link]
-
A. L. M. Hesnault, et al., "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions," ArODES, 2021. [Link]
-
N. A. Isley, et al., "Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water," Organic Letters, 2008. [Link]
-
A. C. A. S. de Oliveira, et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," PMC, 2021. [Link]
-
M. B. Dawadi, et al., "Reactivity of Boronic Acids toward Catechols in Aqueous Solution," ACS Publications, 2020. [Link]
-
B. H. Lipshutz, et al., "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents," ACS Publications, 2013. [Link]
-
J. M. G. A. van der Heijden, et al., "Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings," ResearchGate, 2024. [Link]
-
M. G. GorskI, et al., "Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions," ResearchGate, 2020. [Link]
-
"pH dependent equilibrium concentrations of boron species for a solution...," ResearchGate. [Link]
-
A. A. Zharova, et al., "Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd," Aidic, 2016. [Link]
-
A. D. Gill, et al., "Boronic acid with high oxidative stability and utility in biological contexts," PMC - NIH, 2017. [Link]
-
N. A. Isley, et al., "A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions," eScholarship. [Link]
-
G. A. Molander, et al., "Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence," MDPI, 2022. [Link]
-
A. Sporzyński, et al., "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction," MDPI, 2024. [Link]
-
S. T. T. Nguyen, et al., "Micellar catalysis: Polymer bound palladium catalyst for carbon-carbon coupling reactions in water," PNAS, 2005. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. How to Enhance Boric Acid’s Solubility with Surfactants [eureka.patsnap.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions [escholarship.org]
Technical Support Center: Catalyst Deactivation and Poisoning in Morpholine-Containing Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding catalyst deactivation and poisoning when using morpholine-containing substrates in common cross-coupling reactions. Morpholine is a privileged scaffold in medicinal chemistry, but its Lewis basic nitrogen atom can pose significant challenges to catalytic activity.[1] This resource is designed to help you diagnose, mitigate, and solve these issues to ensure robust and reproducible reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is followed by an analysis of potential causes related to morpholine's presence and a step-by-step protocol for resolution.
Issue 1: Low or No Product Conversion
You've set up a standard Buchwald-Hartwig or Suzuki-Miyaura coupling reaction involving a morpholine-substituted aryl halide or amine, but after the expected reaction time, TLC or LC-MS analysis shows primarily starting material.
Potential Causes & Explanation
-
Direct Catalyst Poisoning: The most common cause is the coordination of the morpholine nitrogen's lone pair to the active metal center (e.g., Palladium(0)).[2][3] This binding occupies a coordination site required for the catalytic cycle (oxidative addition, reductive elimination), effectively "poisoning" the catalyst and preventing turnover.
-
Inappropriate Ligand Choice: The ligand used may not be sufficiently bulky or electron-rich to protect the metal center from morpholine coordination or to promote the desired catalytic steps at a rate that outcompetes the poisoning event.[4][5]
-
Suboptimal Base Selection: The base can influence catalyst stability and activity. A poorly chosen base might not be effective enough to facilitate the rate-determining step (e.g., transmetalation or deprotonation), leaving the catalyst vulnerable to deactivation by the substrate over longer reaction times.[6]
-
Catalyst Decomposition: Inadequate inert atmosphere techniques can lead to oxidation of the active Pd(0) species.[3] This is often exacerbated in slow reactions where the catalyst has a longer residence time under reaction conditions. The formation of palladium black is a visual indicator of this issue.[5]
Troubleshooting & Resolution Protocol
-
Confirm Inert Conditions:
-
Ensure all solvents and reagents are rigorously degassed. Use high-purity, anhydrous solvents.[3]
-
Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Run a control reaction with a non-morpholine-containing substrate known to work well. If this control reaction proceeds, the issue is specific to the morpholine substrate.
-
-
Screen a Panel of Ligands and Catalysts:
-
For challenging substrates like those containing morpholine, a single ligand choice is often insufficient. Screening is critical.[4]
-
Recommendation: Focus on bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) which are designed to stabilize the catalyst and accelerate the catalytic cycle, minimizing the opportunity for poisoning.[7]
-
Utilize pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) for more consistent generation of the active Pd(0) species.[6]
Catalyst System Component Recommended Screening Candidates Rationale Palladium Source Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3, SPhos Pd G4 Pre-catalysts offer reliability; traditional sources are useful for screening.[6] Ligands XPhos, SPhos, RuPhos, BrettPhos Bulky, electron-rich ligands accelerate reductive elimination and shield the metal center.[4][8] Bases NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ Base strength and solubility can dramatically affect the reaction rate and catalyst stability.[4][6] -
-
Increase Ligand-to-Metal Ratio:
-
If you suspect competitive binding from morpholine, increasing the ligand-to-metal ratio (e.g., from 1.1:1 to 2:1 or even 3:1) can shift the equilibrium to favor the desired catalyst-ligand complex.[8] Be mindful that excess ligand can sometimes slow the reaction.
-
-
Adjust Reaction Temperature:
-
While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] If you observe palladium black, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.
-
Issue 2: Reaction Stalls After Partial Conversion
The reaction proceeds initially, forming some product, but then stops, leaving a significant amount of starting material even after extended reaction times.
Potential Causes & Explanation
-
Product Inhibition/Poisoning: The product, which now contains both the morpholine moiety and the newly formed C-N or C-C bond, may be a stronger poison than the starting material. As product concentration builds, it more effectively deactivates the remaining catalyst.
-
Gradual Catalyst Decomposition: The catalyst may be slowly degrading over the course of the reaction due to thermal instability or reaction with trace impurities, rather than being immediately poisoned.[9]
-
Base Consumption/Degradation: The base may be consumed in a side reaction or may degrade over time at high temperatures, causing the reaction to cease.
Troubleshooting & Resolution Protocol
-
Second Catalyst/Ligand Addition:
-
A simple diagnostic test is to add a second portion of catalyst and ligand to the stalled reaction mixture.
-
Procedure: Under an inert atmosphere, prepare a small stock solution of the catalyst and ligand in degassed solvent. Add this to the reaction vessel.
-
If the reaction restarts, it confirms that the initial catalyst charge was deactivated.[10]
-
-
Employ a More Robust Catalyst System:
-
This issue strongly indicates that your initial catalyst choice lacks the necessary stability. Refer to the screening table in Issue 1 and select a more robust ligand, such as one of the second- or third-generation Buchwald ligands, which are designed for catalyst longevity.[11]
-
-
Investigate Base Stability:
Frequently Asked Questions (FAQs)
Q1: Why is morpholine such a potent catalyst poison compared to other amines?
The nitrogen atom in morpholine is a strong Lewis base, readily available to coordinate with electron-deficient transition metal centers. Unlike more sterically hindered amines, the morpholine ring structure presents its nitrogen lone pair in a sterically accessible manner, allowing it to act as a potent and competitive ligand that can displace the necessary phosphine ligands from the catalyst's coordination sphere.[2][8]
Caption: Morpholine competitively binds to the active catalyst, forming an inactive complex and halting the productive cycle.
Q2: Which palladium-catalyzed reactions are most sensitive to poisoning by morpholine?
Generally, reactions where the catalyst spends a significant portion of its cycle in a low-coordinate, electron-rich state (like Pd(0)) are highly susceptible.
-
Buchwald-Hartwig Amination: Very sensitive, as the amine substrate (or product) is present in high concentration and can directly compete for binding sites.[3]
-
Suzuki-Miyaura Coupling: Also highly sensitive. The morpholine moiety on either the aryl halide or the boronic acid can coordinate to the Pd(0) center, inhibiting the crucial oxidative addition step.[4]
-
Heck and Sonogashira Couplings: These can also be affected, though the specific mechanism and intermediates may alter the degree of sensitivity.
Q3: Are there any "morpholine-proof" catalysts?
While no catalyst is completely "proof" against a high concentration of a potent Lewis base, some are significantly more resistant. The key is to use catalyst systems where the rate of the desired catalytic steps is much faster than the rate of catalyst inhibition.
-
Catalysts with Highly Bulky Ligands: Systems using ligands like tBuXPhos or BrettPhos create a sterically crowded coordination sphere around the palladium, making it more difficult for morpholine to displace the ligand.[7]
-
Palladacycle Pre-catalysts: Fourth-generation (G4) pre-catalysts are designed for high stability and rapid generation of the active monoligated Pd(0) species. This high reactivity can sometimes "outrun" the deactivation process.
Q4: How can I purify my morpholine-containing starting material to remove potential inhibitors?
Sometimes, impurities within the starting material, rather than the morpholine itself, can be the issue.
-
Acid-Base Extraction: Dissolve the material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl). The morpholine moiety will be protonated and move to the aqueous layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and re-extract the purified compound. This removes non-basic impurities.
-
Column Chromatography: Standard silica gel chromatography can be effective. Use a solvent system with a small amount of triethylamine (e.g., 0.5-1%) to prevent the acidic silica from retaining your basic compound.
-
Distillation or Recrystallization: For thermally stable liquids or solids, these classical purification techniques are excellent for removing non-volatile or soluble impurities, respectively.
Caption: A systematic workflow for troubleshooting morpholine-related coupling reaction failures.
References
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis. ACS Omega. [Link]
-
Catalyst Poisoning Mitigation. Energy.gov. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. Energy.gov. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. MDPI. [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]
-
Catalyst deactivation mechanisms and how to prevent them. LinkedIn. [Link]
-
Mechanisms of catalyst deactivation. SciSpace. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]
-
Mechanisms of catalyst deactivation. ResearchGate. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. [Link]
-
Additive-Free Palladium-Catalysed Hydroamination of Piperylene with Morpholine. ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.fr. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. PMC. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Extremely High Activity Catalysts for the Suzuki Coupling of Aryl Chlorides: The Importance of Catalyst Longevity. ResearchGate. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Identifying and minimizing side products in boronic acid couplings
Welcome to the Technical Support Center for Boronic Acid Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions like the Suzuki-Miyaura coupling. Here, we address common challenges, focusing on the identification and minimization of side products through a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of Desired Product & Significant Byproduct Formation
Q1: My Suzuki-Miyaura reaction has a low yield, and I'm observing a significant amount of a byproduct corresponding to the protonated version of my boronic acid (Ar-H). What is happening and how can I fix it?
A1: This is a classic case of protodeboronation, one of the most common side reactions in Suzuki-Miyaura coupling. [1][2][3] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your starting material and reducing the yield.[2][4] The key to resolving this is to ensure the desired cross-coupling reaction outpaces the rate of protodeboronation.[4]
Causality & Troubleshooting Steps:
-
Substrate Instability: Electron-deficient arylboronic acids and many heteroaromatic boronic acids (like 2-pyridyl or thiophene-based) are particularly prone to this side reaction.[2][5][6]
-
Solution: Switch to a more stable boronic acid derivative. Pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable and can suppress protodeboronation.[1][3][7][8] MIDA boronates are particularly effective as they facilitate a "slow-release" of the boronic acid, keeping its concentration low and minimizing side reactions.[9][10][11]
-
-
Reaction Conditions:
-
Base Selection: Strong bases (e.g., NaOH, KOH) and high pH (>10) are known to accelerate protodeboronation.[4][12] The base's role is to activate the boronic acid for transmetalation, but overly basic conditions can favor the side reaction.[13][14][15][16][17]
-
Temperature: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[4]
-
Solution: Lower the reaction temperature. Operating at the lowest effective temperature, often in the 60-80 °C range, can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed.[4]
-
-
Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose.[2][4]
-
Issue 2: Formation of Symmetrical Biaryl Impurities
Q2: My reaction mixture contains a significant amount of a symmetrical biaryl, derived from the coupling of two of my boronic acid molecules. What is this side reaction and how can I minimize it?
A2: This side reaction is known as homocoupling. [18] It leads to the formation of a symmetrical biaryl impurity, which complicates purification and lowers the yield of your desired product.[18] The primary culprits are often the presence of oxygen and the use of Pd(II) precatalysts.[5][19][20]
Causality & Troubleshooting Steps:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the oxidative homocoupling of boronic acids.[5][18][19][20]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced to the catalytically active Pd(0) in situ. This reduction process can consume the boronic acid or phosphine ligand, leading to the formation of homocoupling products.[7][19]
-
Solution 1: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for in situ reduction and can significantly mitigate homocoupling.[7][18][19]
-
Solution 2: If using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents). This can help reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[18][21]
-
-
Choice of Boronic Acid Derivative: The stability of the organoboron reagent can play a role.
-
Solution: Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress homocoupling by providing a more controlled release of the boronic acid.[18]
-
Issue 3: Dehalogenation of the Aryl Halide Starting Material
Q3: I am observing a byproduct that corresponds to my aryl halide starting material, but with the halogen atom replaced by hydrogen. What is causing this?
A3: This side reaction is known as dehalogenation. It can occur after the initial oxidative addition step and competes with the desired cross-coupling pathway. The choice of ligand, base, and solvent are critical factors in minimizing this byproduct.[22]
Causality & Troubleshooting Steps:
-
Inappropriate Ligand: The ligand may not be effectively promoting reductive elimination of the desired product over the dehalogenation pathway.
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands can accelerate the desired reductive elimination step.[22]
-
-
Base and Solvent: The base or solvent can sometimes act as a hydride source, leading to dehalogenation. This is particularly a concern with strong alkoxide bases or alcohol solvents.[22]
Visualizing the Chemistry: Mechanisms and Workflows
To better understand these processes, the following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting.
The Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: The Suzuki-Miyaura cycle vs. side reactions.
Troubleshooting Workflow for Poor Reaction Outcomes
Caption: A decision-tree for troubleshooting.
Data-Driven Recommendations: Reagent Selection Tables
The choice of base and ligand is critical and highly dependent on the specific substrates. The following tables provide a general guide for initial reaction screening.
Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
| Base | Strength | Common Use Cases & Remarks | Potential Side Effects |
| K₃PO₄ | Moderate | Excellent for sensitive substrates, especially those prone to protodeboronation. Often used with modern, active catalyst systems.[4] | Generally well-tolerated. Can be slow to dissolve. |
| K₂CO₃ / Cs₂CO₃ | Moderate | Widely applicable, cost-effective. Cesium carbonate is more soluble and often more effective for challenging couplings.[4][16] | Can promote protodeboronation with very sensitive substrates. |
| NaOH / KOH | Strong | Can be effective but should be used with caution.[4][16] | High risk of promoting protodeboronation and other base-mediated side reactions.[4] |
| KF | Weak | Particularly useful for suppressing protodeboronation in certain systems. Can activate boronic acids without being strongly basic.[4][14] | Not universally effective; performance is substrate-dependent. |
| Organic Bases (e.g., NEt₃) | Weak | Generally less effective for activating boronic acids in standard Suzuki couplings.[1] | Often leads to lower yields compared to inorganic bases. |
Note: Data is illustrative and compiled from general trends. Actual results will vary.[16]
Table 2: Ligand Selection for Minimizing Side Reactions
| Ligand Class | Examples | Key Characteristics & Applications | Impact on Side Reactions |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Highly electron-rich and bulky. Accelerate oxidative addition and reductive elimination. Excellent for challenging couplings (e.g., with aryl chlorides).[4][22] | Faster catalytic turnover minimizes time for boronic acid decomposition (protodeboronation).[2][4] Can also suppress dehalogenation.[22] |
| Triphenylphosphine (PPh₃) | PPh₃ | The "classic" ligand. Less active than modern biarylphosphines. Still useful for simple, unhindered couplings.[23] | Slower reaction rates can allow more time for side reactions to occur. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors. Offer high thermal stability. Effective for sterically hindered substrates.[22] | Can be highly effective in accelerating the desired reaction, thereby minimizing side products. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is a robust starting point for coupling aryl halides with potentially unstable boronic acids or their esters.
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid ester (e.g., pinacol or MIDA ester, 1.2-1.5 equiv.), and a mild base such as finely ground K₃PO₄ (2.0-3.0 equiv.).[4]
-
Inerting the System: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.[2][19]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[4]
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.[7] Ensure the solvent has been sparged with an inert gas for at least 15-30 minutes prior to use.[18]
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[4] The use of a highly active precatalyst often allows for lower temperatures.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and potential byproducts (e.g., protodeboronated arene).
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Throughput Reaction Screening to Optimize Conditions
This protocol is designed for efficiently screening multiple conditions (e.g., different bases, solvents, ligands) in parallel.
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, degassed solvent.
-
Reaction Setup: In a glovebox or under an inert atmosphere, dispense the appropriate base into an array of reaction vials (e.g., in a 24-well plate).
-
Reagent Addition: Add the stock solutions of the aryl halide and boronic acid to each vial. Then, add the chosen solvent system, followed by the palladium precatalyst and ligand solutions.
-
Execution: Seal the vials tightly and place the plate on a heating block with vigorous stirring at the desired temperature for a set time (e.g., 12 hours).[7]
-
Analysis: After cooling, take a small, measured aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the relative amounts of product, starting materials, and side products. This allows for rapid identification of the optimal conditions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel journal of chemistry, 50(5-6), 664-674. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Adamo, M. F. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359-364. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Thomas, S. P., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(47), 21549–21558. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Optimal reaction temperature for Suzuki coupling with substituted arylboronic acids
Welcome to the Advanced Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific thermodynamic and mechanistic challenges associated with the Suzuki-Miyaura coupling of substituted arylboronic acids.
Temperature in a Suzuki coupling is not merely a kinetic accelerator; it is a critical thermodynamic lever. You must balance the energy required to drive the rate-limiting transmetalation step against the thermal threshold that triggers substrate degradation.
The Mechanistic Role of Temperature in Suzuki Coupling
To troubleshoot a failing Suzuki coupling, one must first understand where temperature exerts its greatest influence within the catalytic cycle. While oxidative addition is heavily dependent on the aryl halide's electronic nature, the transmetalation step is highly sensitive to the steric and electronic properties of the arylboronic acid.
Applying excessive heat to force a sluggish transmetalation can inadvertently trigger protodeboronation —a destructive side reaction where the C-B bond is cleaved by a proton source, yielding a desboronated arene[1].
Mechanistic pathways in Suzuki coupling highlighting temperature dependencies.
Troubleshooting Guide & FAQs
Q1: What is the optimal baseline temperature for standard Suzuki-Miyaura couplings? A: For unhindered, electron-neutral, or electron-donating arylboronic acids, the optimal temperature typically converges around 80 °C to 100 °C [2]. At this thermal range, the activation energy for transmetalation is readily overcome without degrading the palladium catalyst. Reducing the temperature to 60 °C in standard systems often results in incomplete conversion and significantly lowers the yield[3].
Q2: My reaction with a sterically hindered (ortho-substituted) arylboronic acid is stalling. Should I just boil it? A: Not necessarily. Ortho-substituted arylboronic acids (e.g., mesitylboronic acid) introduce severe steric clash during the formation of the crucial Pd-O-B intermediate[4]. While traditionally this thermodynamic barrier is overcome by increasing the reaction temperature to 100–120 °C , this can degrade sensitive functional groups. The self-validating solution: Utilize bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or specialized catalysts like Pd2(dba)3/PtBu3. These highly active systems accelerate transmetalation, allowing the coupling of sterically hindered substrates even at room temperature[4].
Q3: Why do my reactions with heteroarylboronic acids (e.g., 2-pyridyl, 2-furyl) or strongly electron-withdrawing arylboronic acids fail at 80 °C? A: These specific substrates are highly susceptible to protodeboronation , which directly competes with the Suzuki coupling's transmetalation step[1]. Because protodeboronation is exponentially accelerated by heat, running these reactions at 80 °C destroys your starting material before coupling can occur. The self-validating solution: You must lower the temperature to room temperature or a maximum of 60 °C and employ highly active precatalysts to outcompete the degradation pathway. Alternatively, converting these unstable boronic acids into bench-stable potassium heteroaryltrifluoroborates mitigates protodeboronation entirely[5].
Decision Matrix for Temperature Optimization
Decision matrix for optimizing Suzuki coupling temperatures based on substrate electronics.
Quantitative Data: Temperature & Ligand Matrix
The following table synthesizes the optimal thermal conditions and ligand pairings based on the electronic and steric profile of the arylboronic acid.
| Substrate Class | Example | Optimal Temp Range | Preferred Ligands | Primary Failure Mode |
| Standard (EDG/Neutral) | p-Tolylboronic acid | 80 °C - 100 °C | PPh3, dppf | Catalyst deactivation |
| Sterically Hindered | Mesitylboronic acid | 100 °C - 120 °C (or RT) | SPhos, XPhos, PtBu3 | Incomplete transmetalation |
| Heteroaryl / EWG | 2-Furylboronic acid | RT - 60 °C | RuPhos, XPhos | Protodeboronation |
Validated Experimental Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. Below are two distinct workflows addressing the extremes of the temperature spectrum.
Protocol A: Low-Temperature Coupling for Protodeboronation-Prone Substrates (Heteroaryls)
Objective: Achieve complete conversion before thermal protodeboronation degrades the boronic acid.
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with the aryl halide (1.0 equiv), the heteroarylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Catalyst Loading: Add a highly active precatalyst such as XPhos Pd G3 (2-5 mol%). Causality: Generation 3 palladacycles rapidly form the active Pd(0) species at room temperature, which is mandatory since we cannot use heat to initiate the catalytic cycle.
-
Solvent Addition: Inject a degassed mixture of THF/H2O (4:1 v/v). Water is necessary to dissolve the base and activate the boronic acid via boronate formation.
-
Reaction Execution: Stir vigorously at room temperature to 40 °C for 2–12 hours.
-
Self-Validation Step: At t = 1 hour, withdraw a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via GC-MS. Monitor the ratio of the desired biaryl product against the desboronated side-product to confirm the temperature is low enough to suppress degradation.
Protocol B: High-Temperature Coupling for Sterically Hindered Substrates
Objective: Overcome the thermodynamic barrier of transmetalation caused by ortho-substituents.
-
Preparation: Charge a pressure vial with the sterically hindered aryl halide (1.0 equiv), ortho-substituted arylboronic acid (2.0 equiv), and K2CO3 (3.0 equiv). Note: Excess boronic acid is used to compensate for the slower reaction kinetics.
-
Catalyst Loading: Add Pd(OAc)2 (5 mol%) and SPhos (10 mol%). Causality: SPhos is bulky enough to facilitate rapid reductive elimination but electron-rich enough to push the difficult oxidative addition and transmetalation steps.
-
Solvent Addition: Inject degassed Toluene/H2O (10:1 v/v).
-
Reaction Execution: Seal the vial and heat to 100 °C – 110 °C in an oil bath for 12–24 hours.
-
Self-Validation Step: Monitor via TLC or LC-MS. If the aryl halide remains unconsumed after 12 hours but the boronic acid is depleted, protodeboronation has outpaced transmetalation. In the next iteration, increase the boronic acid equivalents or switch to a more active ligand (e.g., PtBu3) to allow for a lower reaction temperature[4].
References
-
3 - Materials Chemistry Frontiers (RSC Publishing)[3] 3.4 - PMC - NIH[4] 4.5 - SciSpace[5] 5.1 - RSC Publishing[1]
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bio-based palladium catalyst in cryogel for cross-coupling reactions - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QM00800F [pubs.rsc.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Stability issues with boronic acids on the shelf and in reaction
Technical Support Center: Boronic Acid Stability & Suzuki-Miyaura Troubleshooting Advanced Diagnostic Guide for Researchers and Process Chemists Last Updated: March 10, 2026
Introduction
Welcome to the Application Scientist Support Portal. Boronic acids are ubiquitous in drug development and materials science, primarily due to their role in Suzuki-Miyaura cross-coupling. However, their physical and chemical instability—both on the shelf and in the reaction flask—frequently leads to sluggish reactions, poor yields, and complex impurity profiles. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these issues.
Section 1: Shelf-Life and the Boroxine Equilibrium (FAQs)
Q: I stored my pure arylboronic acid on the shelf for 6 months. Now, my NMR shows broad peaks and the mass is incorrect. Did it degrade? A: It likely did not degrade, but rather dehydrated. Boronic acids ( R-B(OH)2 ) exist in a dynamic, reversible equilibrium with their trimeric anhydrides, known as boroxines ( R3B3O3 ).
Causality & Solution: This dehydration process is entropically driven; the formation of a rigid boroxine ring releases three molecules of water into the bulk solvent, which offsets the enthalpic cost of the ring formation (1[1]). In solid-state storage, ambient temperature fluctuations can drive off this water over time. Because water acts as both a reagent and a catalyst in the overarching hydrolytic sequence (2[2]), simply adding water or using an aqueous solvent system during your reaction will push the equilibrium back to the active boronic acid monomer. For analytical purity checks, add a drop of D2O to your NMR sample to fully hydrolyze the boroxine back to the monomeric boronic acid.
Section 2: In-Reaction Stability and Protodeboronation (FAQs)
Q: My Suzuki-Miyaura coupling is stalling, and LC-MS shows a massive peak corresponding to the deboronated arene (Ar-H). What is causing this? A: You are observing protodeboronation, a destructive protonolysis where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond (3[3]). The propensity for this side-reaction is highly substrate- and pH-dependent.
Mechanistic Causality: As established by Kuivila and expanded by Lloyd-Jones, protodeboronation in basic aqueous media (typical Suzuki conditions) proceeds via a pre-equilibrium where the boronic acid reacts with hydroxide to form a boronate anion [ArB(OH)3]− . This is followed by a rate-limiting reaction between the boronate and water (acting as the proton source) to cleave the C-B bond (4[4]). Heteroaromatics (like 2-pyridylboronic acid) and highly electron-deficient aromatics are notoriously unstable because the electron-withdrawing groups stabilize the transient aryl anionoid character during C-B cleavage (5[5]).
Base-catalyzed protodeboronation pathway highlighting the reactive boronate intermediate.
Section 3: Homocoupling and Oxidative Degradation (FAQs)
Q: Instead of my desired cross-coupled product, I am isolating a large amount of symmetric biaryl (Ar-Ar). How do I stop this? A: Homocoupling is an oxidative side reaction primarily driven by two factors: the presence of oxygen and the choice of palladium precatalyst (6[6]).
Causality & Solution: If you use a Pd(II) source (e.g., Pd(OAc)2 or Pd(dppf)Cl2 ), it must be reduced to the active Pd(0) species to initiate the catalytic cycle. In the absence of other reductants, the Pd(II) complex will oxidize two equivalents of your boronic acid, coupling them together to form the biaryl byproduct while reducing itself to Pd(0) (7[7]). Furthermore, trace oxygen in the system can continuously re-oxidize Pd(0) back to Pd(II), creating a catalytic homocoupling loop. To fix this, switch to a pre-formed Pd(0) catalyst (e.g., Pd(PPh3)4 ) or a modern Buchwald precatalyst that undergoes facile reduction without sacrificing your boronic acid, and rigorously degas your solvents.
Diagnostic workflow for identifying and resolving common Suzuki-Miyaura coupling failures.
Section 4: Reagent Selection & Quantitative Data
To mitigate both shelf-life issues and in-reaction degradation, modern synthesis often relies on protected boronic acid derivatives. The table below summarizes the quantitative and qualitative differences between common boron reagents to help you select the right tool for your substrate.
| Reagent Type | Shelf Stability | Reactivity in Suzuki | Susceptibility to Protodeboronation | Typical Application |
| Boronic Acid ( -B(OH)2 ) | Moderate (Forms boroxines) | High | High (pH dependent) | Standard couplings, stable aryls |
| Pinacol Ester ( -Bpin ) | High (Crystalline, stable) | Moderate (Requires activation) | Low (Sterically protected) | Library synthesis, long-term storage |
| MIDA Boronate | Very High (Bench stable) | Low (Requires slow hydrolysis) | Very Low (Protected until released) | Unstable heteroaryls (slow-release) |
| Trifluoroborate ( -BF3K ) | High (Salt, air-stable) | Moderate (Hydrolyzes in situ) | Low | Aqueous couplings, difficult substrates |
Section 5: Self-Validating Experimental Protocol
Workflow: "Slow-Release" Suzuki-Miyaura Coupling for Unstable Boronic Acids When working with highly unstable substrates (e.g., 2-pyridylboronic acid), a slow-release strategy using MIDA boronates or Potassium Trifluoroborates is required (8[8]).
Why this is a self-validating system: This protocol uses a biphasic system to slowly hydrolyze a MIDA boronate, keeping the steady-state concentration of the free boronic acid extremely low. The palladium catalyst consumes the free boronic acid in the productive cross-coupling step faster than the aqueous base can consume it via protodeboronation. By artificially bottlenecking the availability of the boronic acid, the kinetic balance is forced in favor of the desired product, inherently validating the reaction's success against degradation.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the MIDA boronate (1.5 equiv), and the pre-formed Pd(0) catalyst (e.g., Pd(PPh3)4 , 5 mol%).
-
Solvent & Base Addition: Add a biphasic solvent mixture of Dioxane and 1.0 M aqueous K3PO4 (ratio 4:1). The mild aqueous base is specifically chosen to slowly hydrolyze the MIDA protecting group without immediately triggering base-catalyzed protodeboronation of the newly freed boronic acid.
-
Degassing (Critical Step): Rigorously degas the biphasic mixture by bubbling argon directly through the solution for 15-20 minutes to prevent oxidative homocoupling.
-
Execution: Seal the flask and heat to 80 °C. The MIDA ester will remain primarily in the organic layer, slowly hydrolyzing at the aqueous interface to release the active boronic acid drop-by-drop into the catalytic cycle.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate for chromatographic purification.
References
-
The Boroxine–Boronic Acid Equilibrium | Journal of the American Chemical Society | 2
-
Protodeboronation | Wikipedia (Chemistry) | 3
-
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions | Benchchem |7
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution | LOCKSS | 1
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles | LJMU Research Online | 4
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents | PMC / NIH | 5
-
Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline | Benchchem | 8
-
Suzuki-Miyaura cross-coupling: Practical Guide | Yoneda Labs | 6
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
HPLC Purity Analysis of (3-(3-Morpholinopropoxy)phenyl)boronic acid: A Comparative Method Development Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide
Executive Summary
Analyzing (3-(3-Morpholinopropoxy)phenyl)boronic acid via High-Performance Liquid Chromatography (HPLC) presents a notorious "dual-threat" challenge for analytical scientists. The molecule contains both a highly basic morpholine ring and a reactive, Lewis-acidic boronic acid moiety. Standard reversed-phase HPLC methods typically fail, resulting in severe peak tailing, poor recovery, and inaccurate purity quantification.
As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will mechanically deconstruct the analyte-column interactions, objectively compare three distinct chromatographic methodologies, and provide a field-proven, self-validating protocol utilizing modern metal-free column technologies.
Mechanistic Analysis of the "Dual-Threat" Analyte
To achieve sharp peaks and accurate quantification, we must first understand the causality behind the chromatographic failures associated with this compound.
-
The Morpholine Moiety (pKa ~8.3): As a basic tertiary amine, morpholine becomes protonated and positively charged under standard acidic mobile phase conditions. This leads to strong secondary ion-exchange interactions with unreacted, negatively charged residual silanols on traditional silica-based stationary phases[1].
-
The Boronic Acid Moiety (pKa ~8.8): Boronic acids are highly reactive Lewis acids. They are notorious for chelating with the electron-rich metal surfaces of HPLC hardware (such as stainless steel frits and column bodies), leading to analyte adsorption, loss of recovery, and severe peak tailing[2]. Furthermore, they are susceptible to on-column hydrolysis or interactions with mobile phase modifiers[3].
Fig 1: Mechanistic pathways of secondary interactions causing peak distortion in standard HPLC.
Comparative HPLC Methodologies
To establish the most robust method, we compared three distinct chromatographic approaches. The quantitative data is summarized in Table 1 .
Method A: Traditional Low-pH Reversed-Phase
-
Setup: Standard C18 Column (Stainless Steel) with 0.1% Trifluoroacetic acid (TFA).
-
Mechanism: TFA acts as a strong ion-pairing agent to mask the protonated morpholine, theoretically reducing silanol interactions.
-
Verdict: Inadequate. While the morpholine tailing is slightly suppressed, the boronic acid moiety still chelates heavily with the stainless steel hardware. This results in an unacceptable USP tailing factor (>2.0) and under-reports the true purity of the compound due to peak broadening masking closely eluting impurities (e.g., protodeboronation byproducts).
Method B: High-pH Reversed-Phase
-
Setup: Hybrid Silica C18 Column with 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mechanism: At pH 10, the morpholine ring is deprotonated and neutral, completely eliminating silanol-driven ion exchange.
-
Verdict: Flawed Retention. While peak shape improves, the boronic acid (pKa ~8.8) becomes a negatively charged boronate anion at this pH. This drastically reduces its hydrophobicity, causing the compound to elute dangerously close to the void volume[2]. This risks co-elution with polar degradation products.
Method C: Metal-Free Column Technology (The Optimal Choice)
-
Setup: Metal-Free / Surface-Modified C18 (e.g., Waters XSelect Premier or Agilent PEEK-lined) with 0.1% Formic Acid.
-
Mechanism: The specialized hardware completely eliminates Lewis acid-base chelation between the boronic acid and metal ions[2]. Simultaneously, the highly end-capped stationary phase prevents morpholine-silanol interactions, while the acidic pH ensures the boronic acid remains neutral for optimal retention.
-
Verdict: Superior. Delivers baseline resolution, high theoretical plate counts, and accurate purity quantification.
Table 1: Performance Comparison of HPLC Methodologies
| Methodology | Column Technology | Mobile Phase | Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) | Purity (%) |
| Method A (Traditional) | Standard C18 (Stainless) | 0.1% TFA in H₂O / ACN | 5.4 | 2.15 | 4,500 | 97.2% (Underestimated) |
| Method B (High pH) | Hybrid Silica C18 | 10 mM NH₄HCO₃ (pH 10) | 2.1 | 1.30 | 8,200 | 98.5% (Co-elution risk) |
| Method C (Optimized) | Metal-Free C18 | 0.1% Formic Acid / ACN | 6.8 | 1.08 | 14,500 | 99.1% (Accurate) |
The Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following step-by-step protocol utilizes Method C and includes built-in System Suitability Testing (SST) to guarantee trustworthiness before any sample data is accepted.
Fig 2: Method development workflow demonstrating the selection of the optimal HPLC protocol.
Step 1: Sample Preparation (Critical Phase)
Boronic acids can spontaneously dehydrate to form boroxine anhydrides if dissolved in completely dry organic solvents, appearing as multiple false impurity peaks. Conversely, they can hydrolyze if left in aqueous solutions for too long.
-
Weigh 10.0 mg of (3-(3-Morpholinopropoxy)phenyl)boronic acid.
-
Dissolve in 10 mL of an aprotic diluent (e.g., 90:10 Acetonitrile:Water) to minimize hydrolysis prior to injection while preventing boroxine formation[4].
-
Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter. Keep vials in a cooled autosampler (4°C) to ensure stability.
Step 2: Chromatographic Conditions
-
Column: Waters XSelect Premier HSS T3 (or equivalent Metal-Free C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm and 254 nm (PDA detector preferred for peak purity profiling).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 12.0 min: 5% to 95% B
-
12.0 - 15.0 min: 95% B
-
15.0 - 15.1 min: 5% B
-
15.1 - 20.0 min: 5% B (Re-equilibration)
-
Step 3: System Suitability Testing (SST)
Do not proceed with sample analysis unless the system validates itself against these parameters:
-
Blank Injection: Ensure no ghost peaks > 0.05% area are present at the analyte's retention time.
-
Tailing Factor: The USP tailing factor for the main peak must be ≤ 1.5 . A higher value indicates column degradation or metal contamination in the fluidic path.
-
Repeatability: The Relative Standard Deviation (RSD) of the main peak area from 5 replicate injections must be ≤ 1.0% .
References
-
Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." (2022).
-
BenchChem. "Analytical techniques for monitoring the degradation of benzylboronic acid." BenchChem Tech Support.
-
BenchChem. "High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds." BenchChem Tech Support.
-
American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." (2017).
Sources
Structural Validation of (3-(3-Morpholinopropoxy)phenyl)boronic acid: A Comparative Analytical Guide
For drug development professionals and synthetic chemists, validating the structural integrity of complex arylboronic acids is a notorious analytical challenge. The compound (3-(3-Morpholinopropoxy)phenyl)boronic acid (CAS: 1003028-41-8)[1] presents a unique intersection of analytical hurdles: it contains a highly polar, basic morpholine moiety, a flexible propoxy linker, and a reactive boronic acid group.
This guide objectively compares analytical techniques for validating this compound, explains the causality behind critical experimental choices, and provides a self-validating Nuclear Magnetic Resonance (NMR) protocol to ensure absolute structural confidence.
Part 1: The Analytical Dilemma — The Boroxine Equilibrium
The fundamental challenge in analyzing arylboronic acids via NMR is their inherent thermodynamic instability in non-polar environments. In standard NMR solvents like Chloroform-d ( CDCl3 ), boronic acids undergo spontaneous dehydration to form trimeric cyclic anhydrides known as boroxines [2].
This equilibrium creates a dynamic mixture of monomers, dimers, and trimers in the NMR tube. The result? Severely broadened, shifting, or completely uninterpretable 1H and 13C NMR spectra that can falsely suggest a highly impure sample. To combat this, the solvent must act as a hydrogen-bond acceptor (e.g., DMSO−d6 ) to stabilize the monomeric −B(OH)2 state[2].
Fig 1: Solvent-dependent equilibrium of arylboronic acids dictating NMR observability.
Part 2: Comparative Analytical Strategies
When validating (3-(3-Morpholinopropoxy)phenyl)boronic acid, researchers must choose the right analytical suite. Below is an objective comparison of common alternatives.
| Analytical Strategy | Resolution & Specificity | Boroxine Sensitivity | Verdict / Recommended Use Case |
| 1D NMR ( CDCl3 ) | Low (Broadened, overlapping peaks) | High (Oligomerizes rapidly) | Not Recommended. Fails to provide sharp signals for the boronic acid hydroxyls. |
| 1D NMR ( DMSO−d6 ) | High (Sharp, distinct peaks) | Low (Monomer stabilized) | Gold Standard. Routine structural verification and purity assessment. |
| 11B NMR ( DMSO−d6 ) | High (Boron-specific environment) | Medium (Distinguishes states) | Essential. Confirms the sp² hybridization state of the boron atom[3]. |
| LC-MS (ESI+) | High (Exact mass accuracy) | High (In-source fragmentation) | Complementary. Good for confirming molecular weight ( [M+H]+ 266.1), but cannot distinguish regioisomers. |
Part 3: Step-by-Step NMR Validation Protocol
To establish a self-validating system , the following protocol utilizes internal quantitative checks and chemical exchange phenomena to prove the structure without relying on external standards.
Fig 2: Sequential NMR workflow for the structural validation of boronic acid derivatives.
Step 1: Sample Preparation
-
Weighing: Transfer 15–20 mg of (3-(3-Morpholinopropoxy)phenyl)boronic acid into a clean, dry glass vial.
-
Dissolution: Add 0.6 mL of high-purity DMSO−d6 (containing 0.03% v/v TMS as an internal standard).
-
Causality: Why DMSO−d6 ? The strong hydrogen-bond accepting nature of the sulfoxide oxygen coordinates with the acidic protons of the −B(OH)2 group. This thermodynamic stabilization completely halts the dehydration pathway to the boroxine[2], ensuring sharp, quantifiable peaks.
Step 2: 1H NMR Acquisition & Quantitative Integration Check
-
Acquire a standard 1D 1H NMR spectrum (minimum 400 MHz, 16 scans).
-
Self-Validation (Integration): Set the integration of the aromatic multiplet (~7.2–7.5 ppm) to exactly 4.00 (representing the 4 protons of the 1,3-disubstituted phenyl ring). The terminal morpholine −CH2−O−CH2− signal (~3.55 ppm) must integrate to exactly 4.00. Any deviation indicates cleavage of the ether linkage or residual morpholine impurities.
Step 3: The D2O Exchange Experiment (The "Self-Validating" Step)
-
After the initial 1H scan, remove the NMR tube and add exactly 1 drop (approx. 10 µL) of Deuterium Oxide ( D2O ). Shake vigorously for 10 seconds.
-
Re-acquire the 1H NMR spectrum.
-
Causality: The broad singlet at ~8.0 ppm corresponds to the −B(OH)2 protons. Because these protons are highly labile, they will rapidly exchange with deuterium to form −B(OD)2 . The immediate disappearance of the ~8.0 ppm peak in the second spectrum definitively proves that this signal belongs to the boronic acid and is not an overlapping aromatic impurity.
Step 4: 11B NMR Acquisition
-
Switch the probe tuning to the Boron-11 frequency (~128 MHz on a 400 MHz console). Acquire the spectrum using quartz NMR tubes if possible (borosilicate glass contains background boron, resulting in a broad baseline hump).
-
Causality: 11B is a quadrupolar nucleus highly sensitive to its electronic environment. A chemical shift between 28.0 and 32.0 ppm is the definitive signature of a neutral, trigonal planar sp2 arylboronic acid[3]. If the sample has degraded into a tetrahedral boronate anion (due to basic impurities), the peak will shift drastically upfield to ~3.0 ppm[2].
Part 4: Expected Spectral Data Summary
Below is the consolidated quantitative data you should expect when validating this specific molecule.
Table 1: Expected 1H NMR Shifts ( DMSO−d6 , 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Significance |
| ~8.00 | Singlet (broad) | 2H | −B(OH)2 | Validates intact boronic acid. Disappears upon D2O addition. |
| 7.20 – 7.50 | Multiplet | 3H | Aromatic (H2, H4, H5) | Confirms the phenyl core. |
| 6.90 | Doublet of doublets | 1H | Aromatic (H6) | Upfield shift caused by the electron-donating alkoxy group at position 3. |
| 4.00 | Triplet | 2H | −O−CH2− (Propoxy) | Deshielded by the adjacent electronegative oxygen atom. |
| 3.55 | Triplet | 4H | −CH2−O−CH2− (Morpholine) | Confirms the presence of the intact morpholine ring oxygen. |
| 2.45 | Triplet | 2H | −CH2−N− (Propoxy) | Shifted downfield relative to alkanes due to the adjacent nitrogen. |
| 2.35 | Triplet | 4H | −CH2−N−CH2− (Morpholine) | Confirms the nitrogen-bearing side of the morpholine ring. |
| 1.85 | Quintet | 2H | Central −CH2− (Propoxy) | Splitting caused by the 4 adjacent protons (n+1 rule = 5 peaks). |
Table 2: Expected 11B NMR Shifts ( DMSO−d6 , 128 MHz)
| Chemical Shift (δ, ppm) | Peak Shape | Assignment | Structural Significance |
| ~29.5 | Broad Singlet | Aryl- B(OH)2 | Confirms trigonal planar geometry. Broadness is due to quadrupolar relaxation of the 11B nucleus[3]. |
References
- Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11 B NMR Chemical Shifts.
- 1003028-41-8 | (3-(3-Morpholinopropoxy)phenyl)boronic acid. ChemScene.
- The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
Sources
A Comparative Analysis of the Reactivity of (3-(3-Morpholinopropoxy)phenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of (3-(3-Morpholinopropoxy)phenyl)boronic acid with its ortho- and para-isomers. The insights presented here, supported by established chemical principles and experimental data from peer-reviewed literature, are intended to assist researchers in making informed decisions for their synthetic strategies, particularly in the context of drug discovery and development where the morpholine moiety is a key pharmacophore.
The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, known for its ability to modulate the pharmacokinetic properties of drug candidates.[1][2] Its incorporation into molecules can enhance potency, selectivity, and metabolic stability.[2][3] The (3-(3-Morpholinopropoxy)phenyl)boronic acid scaffold, in its various isomeric forms, offers a valuable building block for introducing this beneficial moiety into complex molecules via reactions like the Suzuki-Miyaura coupling. However, the position of the morpholinopropoxy substituent on the phenylboronic acid ring significantly influences the reactivity of the C-B bond, primarily due to a combination of electronic and steric effects.
Understanding the Isomeric Landscape: Electronic and Steric Effects
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is intricately linked to the electronic nature and steric bulk of the substituents on the phenyl ring. The 3-(3-Morpholinopropoxy) substituent, an alkoxy group, generally acts as an electron-donating group through resonance and an electron-withdrawing group through induction. The overall effect on the electron density of the carbon-boron bond dictates the ease of transmetalation, a key step in the catalytic cycle.
-
Ortho-Isomer ((2-(3-Morpholinopropoxy)phenyl)boronic acid): The proximity of the bulky morpholinopropoxy group to the boronic acid moiety introduces significant steric hindrance.[4][5] This steric clash can impede the approach of the palladium catalyst, thereby slowing down the rate of transmetalation and often leading to lower reaction yields.[4][6] This phenomenon, often referred to as the "ortho effect," is a well-documented factor in the reactivity of substituted benzene compounds.[7]
-
Meta-Isomer ((3-(3-Morpholinopropoxy)phenyl)boronic acid): In the meta position, the steric hindrance from the substituent is minimized. The electronic influence of the alkoxy group at this position is primarily inductive, leading to a moderate effect on the reactivity of the boronic acid. Generally, meta-substitution is considered favorable for reactivity in Suzuki-Miyaura coupling.[4]
-
Para-Isomer ((4-(3-Morpholinopropoxy)phenyl)boronic acid): The para-isomer benefits from the electron-donating resonance effect of the alkoxy group, which can increase the nucleophilicity of the aryl group and facilitate transmetalation. With minimal steric hindrance, the para-isomer is often the most reactive of the three.[6]
Based on these principles, the general reactivity trend for these isomers in Suzuki-Miyaura coupling is expected to be: para > meta >> ortho .
Comparative Reactivity: A Quantitative Overview
| Isomer | Substituent Position | Key Influencing Factor(s) | Expected Reactivity | Predicted Yield in a Standard Suzuki Coupling |
| (2-(3-Morpholinopropoxy)phenyl)boronic acid | Ortho | Significant Steric Hindrance | Low | Low to Moderate |
| (3-(3-Morpholinopropoxy)phenyl)boronic acid | Meta | Primarily Inductive Electronic Effect | Moderate to High | Good to Excellent |
| (4-(3-Morpholinopropoxy)phenyl)boronic acid | Para | Strong Resonance (Electron-Donating) Effect | High | Excellent |
Note: The predicted yields are qualitative and highly dependent on the specific reaction conditions, including the choice of catalyst, base, and solvent.
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted reactivity differences, a standardized Suzuki-Miyaura cross-coupling experiment can be performed. This protocol is designed to be a self-validating system, where the relative yields of the coupled product will directly reflect the reactivity of each boronic acid isomer.
Materials:
-
(2-(3-Morpholinopropoxy)phenyl)boronic acid
-
(3-(3-Morpholinopropoxy)phenyl)boronic acid[8]
-
(4-(3-Morpholinopropoxy)phenyl)boronic acid
-
4-Bromoanisole (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: In three separate oven-dried Schlenk flasks, charge each with one of the boronic acid isomers (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of toluene.
-
Reaction Initiation: Add the catalyst solution to each of the Schlenk flasks. Subsequently, add a degassed mixture of toluene and water (10 mL, 4:1 v/v).
-
Reaction Conditions: Place the flasks in a preheated oil bath at 90°C and stir vigorously under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and purity of the isolated product for each isomer.
Causality Behind Experimental Choices
-
Catalyst System: The choice of Pd(OAc)₂ with PPh₃ is a robust and commonly used catalyst system for Suzuki-Miyaura couplings. It is active enough to promote the reaction for all three isomers, allowing for a fair comparison of their intrinsic reactivities.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing significant side reactions.[9]
-
Solvent System: The biphasic toluene/water system is a standard choice for Suzuki-Miyaura reactions, facilitating the dissolution of both the organic and inorganic reagents.
-
Temperature: A reaction temperature of 90°C provides sufficient thermal energy to overcome the activation barriers for the coupling reaction while minimizing thermal decomposition of the reactants and catalyst.
The Role of the Morpholine Moiety in Drug Development
The morpholine scaffold is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[2][3] Its presence can improve aqueous solubility, metabolic stability, and membrane permeability.[2][10] The weakly basic nitrogen atom (pKa ≈ 8.4) can be advantageous in minimizing off-target effects.[2] The ability to fine-tune the reactivity of the boronic acid precursor by selecting the appropriate isomer allows for greater control in the synthesis of complex morpholine-containing drug molecules.
Conclusion
The positional isomerism of the (3-morpholinopropoxy)phenyl substituent has a profound impact on the reactivity of the corresponding boronic acid in Suzuki-Miyaura cross-coupling reactions. A clear understanding of the interplay between steric and electronic effects is crucial for synthetic chemists to optimize reaction conditions and achieve desired outcomes. The general reactivity trend of para > meta >> ortho is a valuable guiding principle for researchers working with this important class of building blocks in drug discovery and development. The provided experimental protocol offers a reliable method for empirically verifying these reactivity differences in a laboratory setting.
References
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling - Benchchem.
- Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen.
- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery - Benchchem.
- Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Royal Society of Chemistry.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. National Institutes of Health.
- The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate.
- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.
- Ortho effect - Wikipedia.
- (3-(3-Morpholinopropoxy)phenyl)boronic acid - ChemScene.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
(3-(3-Morpholinopropoxy)phenyl)boronic acid vs. its pinacol ester in Suzuki coupling
An in-depth analysis of boron reagent selection is critical for optimizing synthetic routes in medicinal chemistry. The 3-morpholinopropoxy-phenyl motif is a highly valued pharmacophore, frequently utilized to enhance aqueous solubility, improve oral bioavailability, and establish key hydrogen-bonding interactions in kinase inhibitors and other targeted therapeutics.
When installing this motif via the Suzuki-Miyaura cross-coupling reaction, chemists must choose between (3-(3-Morpholinopropoxy)phenyl)boronic acid and its pinacol ester (BPin) . As an application scientist, I have structured this guide to objectively compare these two reagents, detailing the causality behind their divergent reactivity, handling requirements, and purification strategies.
Structural Profiling & Physicochemical Properties
The choice between a free boronic acid and a pinacol ester fundamentally alters the physicochemical behavior of the reagent, particularly when a basic amine (morpholine) is present on the same scaffold.
-
The Free Boronic Acid: This variant is highly atom-economical but presents significant handling challenges. The molecule is amphoteric: it possesses a basic morpholine nitrogen (pKa ~8.3) and an acidic boronic acid moiety (pKa ~8.8). This dual nature allows for the formation of zwitterionic inner salts (B–N coordination), which drastically alters its solubility profile. Furthermore, free boronic acids are prone to spontaneous dehydration to form trimeric anhydrides (boroxines). This makes accurate stoichiometric calculations difficult, often requiring the empirical addition of 1.2 to 1.5 equivalents to ensure complete conversion.
-
The Pinacol Ester (BPin): Masking the boronic acid with a pinacol ligand eliminates both boroxine formation and zwitterionic inner salt formation, as the steric bulk of the pinacol group prevents intramolecular B–N coordination. The resulting BPin ester is a highly stable, lipophilic, and easily quantifiable reagent that can be stored indefinitely under ambient conditions[1].
Mechanistic Divergence: Transmetalation Kinetics
The most critical difference between these two reagents lies in their transmetalation kinetics—the rate-limiting step of the Suzuki-Miyaura catalytic cycle.
Transmetalation predominantly occurs via the oxo-palladium pathway . In the presence of an aqueous base, the palladium-halide complex is converted to a highly nucleophilic palladium-hydroxo (Pd-OH) intermediate.
-
Free Boronic Acid: The free boronic acid reacts rapidly with the Pd-OH complex to form the crucial Pd–O–B linkage. Kinetic studies demonstrate that this transmetalation is several orders of magnitude faster than pathways involving direct boronate attack on palladium halides[2].
-
Pinacol Ester: The steric bulk of the pinacol ligand severely hinders the direct formation of the Pd–O–B intermediate. Consequently, BPin esters exhibit sigmoidal kinetic profiles, indicating that they must first undergo in situ hydrolysis to the free boronic acid (or boronate) before transmetalation can occur[3]. This causality explains why BPin esters generally require higher temperatures, longer reaction times, or stronger aqueous bases to achieve yields comparable to their free boronic acid counterparts.
Mechanistic divergence of transmetalation for boronic acid vs. BPin ester.
Experimental Data & Performance Comparison
The following table summarizes the quantitative and qualitative differences between the two reagents based on standardized Suzuki-Miyaura coupling conditions (using an electron-neutral aryl bromide, Pd(dppf)Cl₂, and K₂CO₃ in 1,4-Dioxane/H₂O at 90 °C).
| Parameter | (3-(3-Morpholinopropoxy)phenyl)boronic acid | Pinacol Ester Variant |
| Physical State | Amorphous powder (hygroscopic) | Crystalline solid or viscous oil |
| Stoichiometric Reliability | Low (Requires 1.3–1.5 eq due to boroxines) | High (Standard 1.05–1.1 eq is sufficient) |
| Transmetalation Rate | Fast (< 1 hour for complete conversion) | Slow (2–4 hours, limited by hydrolysis rate) |
| Optimal Base | Mild bases (Na₂CO₃, K₃PO₄) | Stronger bases (K₂CO₃, Cs₂CO₃) |
| Purification Compatibility | Poor on silica (severe streaking due to amphoterism) | Excellent on silica (lipophilic BPin masks acidity) |
| Atom Economy | High (Byproduct is boric acid) | Low (Generates pinacol waste) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints allow the chemist to confirm causality and troubleshoot in situ.
Protocol A: Coupling with the Free Boronic Acid
Because the free boronic acid is prone to boroxine formation and is difficult to purify via chromatography, this protocol utilizes excess reagent and an isoelectric precipitation workup.
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), (3-(3-Morpholinopropoxy)phenyl)boronic acid (1.4 eq, excess accounts for anhydride formation), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1). The mild base is sufficient because direct transmetalation is kinetically favored.
-
Heating & Validation: Heat to 80 °C.
-
Self-Validation Checkpoint: Sample the organic layer at 45 minutes via LC-MS. If the aryl halide is consumed but homocoupled boronic acid is present, the transmetalation is successful, and the excess boronic acid functioned as intended.
-
-
Workup (Isoelectric Precipitation): Cool to room temperature. Do not attempt silica gel chromatography, as the amphoteric product will streak. Instead, adjust the aqueous layer to pH ~7.5 (the isoelectric point of the morpholine-biaryl system) using 1M HCl. Extract with 2-Methyltetrahydrofuran (3x). Wash with brine, dry over Na₂SO₄, and concentrate to yield the product.
Protocol B: Coupling with the Pinacol Ester
Because the BPin ester requires hydrolysis prior to transmetalation, this protocol utilizes a stronger base and higher temperatures, followed by standard chromatographic purification.
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), the BPin ester (1.1 eq, precise stoichiometry is reliable), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 3:1). The stronger base and higher water content are strictly required to drive the hydrolysis of the pinacol ester.
-
Heating & Validation: Heat to 90 °C.
-
Self-Validation Checkpoint: Sample at 60 minutes via LC-MS. If unreacted BPin ester and aryl halide are both present, hydrolysis has failed. Validate the causality by adding 0.5 eq of additional water/base and increasing the temperature to 100 °C.
-
-
Workup (Chromatography): Cool to room temperature, dilute with EtOAc, and wash with water. The lipophilic nature of the crude mixture allows for direct concentration and purification via normal-phase silica gel chromatography (using a DCM/MeOH gradient with 1% Et₃N to suppress morpholine tailing).
Step-by-step workflow comparison for handling free boronic acids vs. BPin esters.
Strategic Recommendations
The decision to use the free boronic acid versus the pinacol ester should be dictated by the scale of the reaction and the sensitivity of the aryl halide substrate:
-
Choose the Pinacol Ester for Discovery Chemistry: When synthesizing libraries of compounds on a milligram scale, the ease of handling, precise stoichiometry, and compatibility with automated silica gel purification make the BPin ester the superior choice.
-
Choose the Free Boronic Acid for Process Scale-Up: For kilogram-scale manufacturing, the free boronic acid is preferred. It avoids the generation of stoichiometric pinacol waste (improving atom economy) and allows for faster reaction times under milder conditions, provided the engineering controls for isoelectric crystallization are established.
-
Substrate Sensitivity: If the aryl halide contains base-sensitive functional groups (e.g., easily hydrolyzed esters or epoxides), the free boronic acid must be used, as it can successfully transmetalate using extremely mild bases (like KF or weak phosphates) that would fail to hydrolyze a BPin ester.
References
-
Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions Source: Journal of the American Chemical Society (via NIH/PMC) URL:[Link][2]
-
Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link][1]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society (via NIH/PMC) URL:[Link][3]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of (3-(3-Morpholinopropoxy)phenyl)boronic acid analogs
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the morpholinoalkoxyphenyl moiety has emerged as a privileged structural motif, particularly in the design of ATP-competitive kinase inhibitors[1]. As a versatile building block, (3-(3-Morpholinopropoxy)phenyl)boronic acid (CAS 1003028-41-8) is frequently utilized in Suzuki-Miyaura cross-coupling reactions to append a solubilizing tail to a rigid heterocyclic core (e.g., quinazoline, pyrimidine, or thiadiazole)[2].
The rationale for utilizing this specific boronic acid over alternatives lies in its finely tuned physicochemical properties:
-
The Morpholine Ring: Unlike piperidine or pyrrolidine, the oxygen atom in the morpholine ring exerts an electron-withdrawing effect, lowering the basicity of the nitrogen (pKa ~8.3 vs. ~11.2 for piperidine). This ensures the molecule is only partially protonated at physiological pH (7.4), balancing aqueous solubility with membrane permeability and preventing lysosomal trapping[1].
-
The Propoxy Linker: A three-carbon aliphatic chain provides the optimal entropic flexibility and spatial distance to project the morpholine group out of the narrow kinase hinge region and into the solvent-exposed channel[3].
-
The Meta-Phenyl Substitution: The meta orientation directs the solubilizing tail at a specific trajectory that often avoids steric clashes with the kinase gatekeeper residue, a common issue with para-substituted analogs[2][3].
Caption: Logical SAR vectors of morpholinoalkoxyphenyl boronic acids.
Structural Variants & Physicochemical Profiling
When designing a structure-activity relationship (SAR) library, selecting the correct boronic acid analog is critical. Table 1 objectively compares the synthetic and physicochemical performance of the standard (3-(3-Morpholinopropoxy)phenyl)boronic acid against three common structural alternatives.
Table 1: Physicochemical Properties of Boronic Acid Analogs
| Analog | Structure Variation | pKa (Amine) | cLogP | Kinetic Solubility (pH 7.4) | Synthetic Yield (Coupling) |
| 1 (Core) | 3-Morpholinopropoxy (meta) | ~8.3 | 1.8 | High (>100 µM) | 85% |
| 2 | 4-Morpholinopropoxy (para) | ~8.3 | 1.8 | High (>100 µM) | 88% |
| 3 | 2-Morpholinoethoxy (meta) | ~8.1 | 1.4 | Very High (>150 µM) | 75% (Chelation risk) |
| 4 | 3-(Piperidin-1-yl)propoxy (meta) | ~10.4 | 2.6 | Moderate (~50 µM) | 82% |
Causality in Physicochemical Variations:
-
Linker Length (Analog 1 vs. 3): Shortening the linker to an ethoxy group (Analog 3) slightly reduces the pKa and cLogP, increasing solubility. However, it negatively impacts Suzuki coupling yields because the oxygen and nitrogen atoms can form a bidentate chelate with the palladium catalyst, partially deactivating it.
-
Amine Substitution (Analog 1 vs. 4): Replacing morpholine with piperidine (Analog 4) drastically increases the pKa to 10.4. While this increases basicity, it also increases lipophilicity (cLogP 2.6), leading to a net decrease in kinetic solubility at physiological pH.
Comparative Biological Performance
The ultimate test of these building blocks is their performance when coupled to a kinase-inhibitory core. Table 2 illustrates the biological SAR when these boronic acids are coupled to a generic 4-anilinoquinazoline core, evaluated against Src kinase[3] and FLT3[2].
Table 2: Comparative Biological Performance (Quinazoline Core)
| Coupled Analog | Target Kinase IC50 (nM) | Cell Proliferation IC50 (µM) | Cellular Permeability (Papp) |
| Meta-Morpholinopropoxy | 3.8 | 0.94 | Good |
| Para-Morpholinopropoxy | 15.2 | 3.50 | Moderate |
| Meta-Morpholinoethoxy | 45.0 | >10.0 | Poor (Rigid trajectory) |
| Meta-Piperidinopropoxy | 2.5 | 5.20 | Poor (Lysosomal trapping) |
Causality in Biological Efficacy:
-
Enzyme vs. Cell Disconnect: The Meta-Piperidinopropoxy analog shows excellent enzyme inhibition (2.5 nM) but fails in cellular assays (5.20 µM). This causality is driven by its high pKa; the highly basic piperidine becomes fully protonated in the acidic environment of lysosomes (pH ~4.5), trapping the drug inside the organelle and preventing it from reaching cytosolic kinase targets.
-
Trajectory Matters: The Meta-Morpholinopropoxy analog outperforms the para-isomer because the meta vector perfectly aligns the propoxy chain with the solvent channel, minimizing steric clashes with the ATP-binding pocket's outer lip[2].
Caption: Target signaling pathway inhibited by morpholino-alkoxy-aryl derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints guarantee that false positives in biological assays are avoided.
Caption: Step-by-step experimental workflow from synthesis to biological evaluation.
Protocol A: Suzuki-Miyaura Cross-Coupling
Causality Note: We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate phosphine ligand (dppf) prevents the basic morpholine nitrogen from displacing the ligand and poisoning the palladium center.
-
Reaction Setup: In a 20 mL microwave vial, combine the aryl halide core (1.0 eq) and (3-(3-Morpholinopropoxy)phenyl)boronic acid (1.2 eq).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous Na₂CO₃ (3.0 eq).
-
Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and HPLC-grade H₂O. Self-Validation Check: The biphasic system ensures the inorganic base dissolves while maintaining organic solubility for the reagents.
-
Degassing: Bubble dry N₂ gas through the suspension for 10 minutes to remove dissolved oxygen, preventing oxidative homocoupling of the boronic acid.
-
Heating: Seal the vial and heat at 90°C for 4 hours.
-
Workup & QC: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄. Self-Validation Check: Run a crude LC-MS. The presence of the target mass [M+H]⁺ and the disappearance of the aryl halide mass confirms reaction completion.
-
Purification: Purify via flash column chromatography using a gradient of DCM to 10% MeOH in DCM (morpholine derivatives streak on silica; adding 1% Et₃N to the eluent improves peak shape).
Protocol B: In Vitro ATP-Competitive Kinase Assay
Causality Note: Because the morpholinoalkoxyphenyl group interacts with the solvent channel adjacent to the ATP-binding hinge region, the assay must be run at the Michaelis constant ( Km ) of ATP for the specific kinase to accurately measure competitive inhibition.
-
Reagent Preparation: Prepare a 3x concentration of the purified inhibitor in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme Incubation: Add recombinant kinase (e.g., Src or FLT3) to the inhibitor solution and pre-incubate for 30 minutes at room temperature to allow slow-binding kinetics to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding a mixture of ATP (at Km concentration) and the specific peptide substrate.
-
Detection: After 1 hour, add ADP-Glo™ reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.
-
Readout: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Measure luminescence. Self-Validation Check: Include a positive control (e.g., Gefitinib or Dasatinib) and a no-enzyme negative control to validate the assay's dynamic range.
References
- BenchChem. "Morpholine: A Privileged Pharmacophore in Modern Drug Discovery". BenchChem Technical Resources.
- Li, W. W., et al. "Discovery of the novel potent and selective FLT3 inhibitor 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and its anti-acute myeloid leukemia (AML) activities in vitro and in vivo". Journal of Medicinal Chemistry, 2012.
- Boschelli, D. H., et al. "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles". Journal of Medicinal Chemistry, 2001.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of the novel potent and selective FLT3 inhibitor 1-{5-[7-(3- morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and its anti-acute myeloid leukemia (AML) activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Introduction: The Crucial Role of Boronic Acids and the Imperative of Analytical Validation
An Application Scientist's Guide to the Analytical Validation of Boronic Acid Derivative Synthesis
Boronic acids and their derivatives are cornerstones of modern organic synthesis, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in constructing carbon-carbon bonds has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Structurally, they are organoboranes featuring a carbon-boron bond and two hydroxyl groups, rendering them as versatile Lewis acids capable of forming reversible covalent complexes with diols, amino acids, and other biologically relevant molecules.[1]
However, the very reactivity that makes them invaluable also presents unique analytical challenges. Issues such as dehydration to form cyclic anhydrides (boroxines), susceptibility to protodeboronation, and the inherent polarity of the B(OH)₂ group demand a rigorous, multi-faceted analytical approach to validate their synthesis.[3] For researchers in drug development, where trace impurities can have significant toxicological implications, confirming the identity, purity, and stability of these intermediates is not merely a procedural step but a fundamental requirement for safety and efficacy.[4][5]
This guide provides an in-depth comparison of the essential analytical methods for the characterization of boronic acid derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to construct self-validating analytical systems.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Cornerstone
NMR spectroscopy is the definitive first-line technique for the structural elucidation of newly synthesized boronic acid derivatives. It provides unambiguous information about the carbon skeleton, the number and environment of protons, and, most critically, direct insight into the boron center itself.
Expertise & Experience: A Multi-Nuclear Approach
A comprehensive NMR analysis leverages multiple nuclei to build a complete structural picture:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons in the organic framework. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, sometimes appearing as a broad singlet or not being observed at all.
-
¹³C NMR: Confirms the carbon backbone of the molecule. The carbon atom directly attached to the boron (the ipso-carbon) exhibits a characteristic chemical shift and is often broadened due to quadrupolar relaxation of the attached boron atom.
-
¹¹B NMR: This is the most direct probe of the boron atom's chemical environment and is essential for validating boronic acids.[6] The chemical shift of ¹¹B is highly sensitive to the coordination state of the boron.[7] A trigonal planar, sp²-hybridized boronic acid typically resonates in the range of δ 26-30 ppm, while a tetrahedral, sp³-hybridized boronate ester or a boronate-Lewis base adduct will show a significant upfield shift to the δ 1-7 ppm range.[7] This allows for the direct observation of complexation or degradation.
Trustworthiness: Overcoming Analytical Hurdles
A common pitfall in the NMR analysis of boronic acids is their propensity to form trimeric cyclic anhydrides known as boroxines, especially in non-coordinating solvents like CDCl₃ or upon removal of water.[3] This oligomerization leads to significant peak broadening and complex spectra that can be difficult to interpret.
The solution is a self-validating protocol: run the NMR in a coordinating deuterated solvent.
-
Causality: Solvents like methanol-d₄ or DMSO-d₆ act as Lewis bases, coordinating to the empty p-orbital of the boron atom.[8] This interaction readily breaks up the boroxine trimers, resulting in sharp, well-resolved spectra of the monomeric boronic acid.[8] While using methanol-d₄ will result in the exchange and disappearance of the B(OH)₂ proton signal, it provides a much clearer view of the backbone structure.[8]
Experimental Protocol: ¹H and ¹¹B NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ in a 5 mm NMR tube.[9]
-
Instrument Setup (¹H NMR): Acquire a standard proton spectrum. Ensure sufficient scans to achieve a good signal-to-noise ratio.
-
Instrument Setup (¹¹B NMR): Use a broadband probe tuned to the ¹¹B frequency. A common standard for chemical shift referencing is BF₃•OEt₂. Acquire the spectrum, typically with proton decoupling.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. In the ¹¹B NMR, confirm the presence of a single, relatively sharp peak in the expected region (e.g., ~28 ppm for an arylboronic acid) to verify the monomeric sp²-hybridized state.
| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | 7.0 - 8.5 (Ar-H) | Protons on the organic scaffold. |
| 4.0 - 8.0 (B(OH)₂) | Very broad, often exchangeable. Position is concentration and solvent dependent. | |
| ¹³C | 120 - 150 (Ar-C) | Standard aromatic carbons. |
| ~135 (C-ipso) | Carbon directly bonded to boron. Often broad. | |
| ¹¹B | 26 - 30 (sp²) | Trigonal planar boronic acid.[7] |
| 1 - 7 (sp³) | Tetrahedral boronate (e.g., complexed with a diol or solvent).[7] | |
| ~19 (Boric Acid) | Common hydrolysis impurity.[7] | |
| Table 1: Typical NMR chemical shifts for a representative arylboronic acid. |
Chapter 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Profiling Impurities
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized boronic acid and for identifying trace-level impurities, starting materials, or degradation products.
Expertise & Experience: Choosing the Right Ionization Method
The choice of ionization technique is critical for successful analysis due to the low volatility and thermal lability of boronic acids.
-
Electrospray Ionization (ESI): This is the most common and effective method, particularly when coupled with liquid chromatography (LC-MS). It is a soft ionization technique that minimizes fragmentation. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.[10]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for analyzing complex samples or peptide boronic acids. Derivatization with a matrix like 2,5-dihydroxybenzoic acid (DHB) can prevent boroxine formation and enhance signal.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Not suitable for direct analysis of non-volatile boronic acids. However, it is a powerful tool for analyzing derivatized samples (e.g., trimethylsilyl esters) to increase volatility and thermal stability.[9] This is particularly useful for detecting volatile impurities.[12]
Trustworthiness: The Boroxine and Isotope Signature
Two key features must be understood for trustworthy MS data interpretation:
-
Boroxine Formation: In the gas phase, boronic acids readily dehydrate to form boroxine trimers.[3][11] This species will appear in the mass spectrum at a mass corresponding to [3M - 3H₂O + H]⁺. Recognizing this signature is crucial to avoid misinterpreting it as a high-molecular-weight impurity.
-
Boron Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%).[10][11] This results in a characteristic isotopic pattern in the mass spectrum for any boron-containing fragment, providing a definitive confirmation of the presence of boron in the molecule.
Experimental Protocol: LC-MS/MS for Trace Impurity Analysis
This protocol is designed for the sensitive detection of a boronic acid impurity in a drug substance matrix.[13]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water). Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target boronic acid.
-
Chromatography (UPLC/HPLC): Use a C18 column (e.g., Acquity BEH C18) with a gradient elution. A common mobile phase system is 10 mM ammonium acetate in water (A) and acetonitrile (B).[14] A fast gradient ensures high throughput.
-
Mass Spectrometry (Tandem MS): Operate the mass spectrometer in ESI negative mode.
-
MS1 Scan: Identify the parent ion [M-H]⁻ of the boronic acid.
-
MS2 Fragmentation: Fragment the parent ion to generate characteristic product ions.
-
Multiple Reaction Monitoring (MRM): For quantification, monitor the specific transition from the parent ion to the most abundant product ion. This provides exceptional sensitivity and selectivity.
-
-
Quantification: Construct a calibration curve from the standards and determine the concentration of the boronic acid impurity in the sample.
| Ion/Fragment | Typical m/z Value | Interpretation |
| [M+H]⁺ | (MW + 1) | Molecular ion (positive mode). |
| [M-H]⁻ | (MW - 1) | Molecular ion (negative mode).[10] |
| [M-H₂O+H]⁺ | (MW - 17) | Loss of water from the boronic acid.[3] |
| [3M-3H₂O+H]⁺ | (3*MW - 53) | Boroxine trimer, a common gas-phase artifact.[3] |
| Table 2: Common mass spectrometry fragments and adducts for a hypothetical boronic acid (MW = Molecular Weight). |
Chapter 3: Chromatographic Techniques - The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses for determining the purity of boronic acid derivatives, monitoring reaction progress, and quantifying impurities.
Expertise & Experience: Navigating Chromatographic Challenges
The analysis of boronic acids and their esters by reversed-phase (RP) HPLC is complicated by two primary factors:
-
Poor Retention: The B(OH)₂ group is highly polar, leading to poor retention on traditional C18 columns.[15]
-
On-Column Hydrolysis: Boronic esters (e.g., pinacol esters), which are common synthetic intermediates, are prone to hydrolyze back to the more polar boronic acid on the column, leading to peak splitting, tailing, and inaccurate quantification.[15][16]
The choice of column and mobile phase is therefore a critical decision to ensure data integrity.
-
Column Technology: Modern columns with advanced surface technology, such as Waters MaxPeak™ Premier columns, are designed to minimize secondary interactions between analytes and the metal surfaces of the column, improving peak shape and reproducibility.[17][18] For retaining polar boronic acids, columns like the XSelect Premier HSS T3, which offer a balance of retention for both polar and non-polar compounds, are often a superior choice.[18]
-
Mobile Phase Control:
-
pH: Operating at a low pH (e.g., using formic acid) generally provides better retention for the boronic acid itself.[18]
-
Modifiers: For boronic esters susceptible to hydrolysis, using a high pH mobile phase (above the pKa of the corresponding acid) can stabilize the ester.[19] However, this can compromise the retention of the parent acid.
-
Post-column Derivatization: For selective detection, a post-column reaction with a reagent like alizarin can be employed. Alizarin forms a fluorescent complex specifically with boronic acids, allowing for highly selective detection in complex mixtures.[20]
-
Performance Comparison of HPLC Methods
| Method | Resolution | Speed | Throughput | Best For | Causality/Rationale |
| RP-HPLC | Moderate | Moderate | Moderate | Routine purity checks, non-volatile compounds. | Versatile and widely available, but can struggle with polar analytes.[15] |
| UPLC | Very High | Fast | High | Complex reaction mixtures, high-throughput screening. | Sub-2 µm particles provide superior efficiency and resolving power.[14][15] |
| Mixed-Mode HPLC | High | Moderate | Moderate | Enhancing retention of polar boronic acids. | Utilizes secondary interactions (e.g., ion-exchange) for better retention.[15] |
| Table 3: Comparison of HPLC/UPLC methods for boronic acid analysis. |
Experimental Protocol: UPLC Analysis of a Suzuki-Miyaura Reaction Mixture
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile). Filter through a 0.22 µm syringe filter before injection.[15]
-
UPLC System: Waters ACQUITY UPLC with a PDA detector.
-
Column: XSelect Premier HSS T3, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: Monitor at a suitable wavelength (e.g., 254 nm) for aromatic compounds.
-
Analysis: Identify and quantify the starting materials (e.g., aryl halide, boronic acid), the desired cross-coupled product, and any byproducts by comparing retention times and UV spectra with authentic standards.
Chapter 4: X-ray Crystallography - The Definitive Structural Proof
When the absolute, three-dimensional structure of a novel boronic acid derivative is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as the characteristic hydrogen-bonded dimers formed by many arylboronic acids.[21]
Trustworthiness: The Path to a High-Quality Crystal
The primary challenge is growing a single crystal of sufficient size and quality. This is often more of an art than a science, but a systematic approach yields the best results. The process is self-validating: only a well-ordered, high-quality crystal will produce a diffraction pattern that can be refined to a high-resolution structure.
General Experimental Workflow for X-ray Crystallography
The workflow for determining a crystal structure is a sequential process where the success of each step depends on the quality of the previous one.[22]
Caption: Workflow for single-crystal X-ray crystallography.
Integrated Analytical Strategy
A robust validation strategy does not rely on a single technique but integrates the strengths of each. The following flowchart provides a logical decision-making process for analyzing a newly synthesized boronic acid derivative.
Caption: Decision workflow for analytical validation.
Conclusion
The validation of boronic acid derivative synthesis is a critical process that underpins the reliability of research and the safety of pharmaceutical development. A scientifically sound approach demands more than just data collection; it requires a deep understanding of the unique chemistry of boronic acids and the specific challenges they present to each analytical technique. By integrating the structural insights from NMR, the molecular weight and impurity information from mass spectrometry, the quantitative purity data from chromatography, and, when necessary, the definitive 3D structure from X-ray crystallography, researchers can build a comprehensive and trustworthy validation package. This multi-technique, knowledge-driven strategy ensures that these invaluable synthetic building blocks are well-characterized, pure, and fit for their intended purpose.
References
-
Tavani, C., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Tavani, C., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available at: [Link]
-
Wardani, P. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Ghent University. Available at: [Link]
-
Waters Corporation (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Reddy, K. R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]
-
Li, M., Fossey, J. S., & James, T. D. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boronic Acids in Saccharide Recognition. The Royal Society of Chemistry. Available at: [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Available at: [Link]
-
Tavani, C., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. Available at: [Link]
-
North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Available at: [Link]
-
Valenzuela, A. E., et al. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link]
-
LabRulez LCMS (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez LCMS. Available at: [Link]
-
Patora-Komisarska, K., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
ResearchGate (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
-
Feenstra, A. D., et al. (2021). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. Journal of Mass Spectrometry. Available at: [Link]
-
Michalska, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. Available at: [Link]
-
Reddit (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Available at: [Link]
-
Optica Publishing Group (2025). Ultra-sensitive boric acid detection using a plasmonic fiber-optic spectral comb and MEA modified with gold nanoparticles. Optica Publishing Group. Available at: [Link]
-
Wulff, G., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ye, H., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
-
Scilit (n.d.). The mass spectra of some corticosteroid boronates. Scilit. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central. Available at: [Link]
-
ResearchGate (n.d.). ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Labinsights (2023). The Things You Need To Know About Boronic Acids. Labinsights. Available at: [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. boronmolecular.com [boronmolecular.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Palladium Catalysts for the Synthesis of Morpholinopropoxy-Substituted Biaryls and Anilines
Introduction: The Significance of the Morpholinopropoxy Moiety in Modern Drug Discovery
The morpholinopropoxy substituent is a privileged structural motif frequently incorporated into drug candidates to enhance their physicochemical properties. This functional group can improve aqueous solubility, modulate lipophilicity, and provide a handle for hydrogen bonding interactions, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The efficient synthesis of molecules containing this moiety is, therefore, of paramount importance to medicinal chemists and process development scientists.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[1] However, the presence of the morpholinopropoxy group, with its multiple heteroatoms, can present unique challenges. The nitrogen and oxygen atoms have the potential to coordinate to the palladium catalyst, which could lead to catalyst inhibition or the formation of undesired side products. Consequently, the judicious selection of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is crucial for achieving high efficiency and yields.
This guide provides a comparative analysis of state-of-the-art palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of morpholinopropoxy-substituted aryl halides. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Catalytic Landscape: A Comparative Overview of Palladium Catalyst Systems
The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the ligand that coordinates to the palladium center. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and reductive elimination.[2][3] For substrates bearing potentially coordinating groups like the morpholinopropoxy moiety, ligands that promote a monoligated, highly active palladium center are often preferred.
Here, we compare three major classes of ligands that have demonstrated broad utility and high performance in cross-coupling reactions involving complex, functionalized substrates.
Bulky, Electron-Rich Biarylphosphine Ligands
This class of ligands, pioneered by the Buchwald group, has revolutionized palladium-catalyzed cross-coupling.[4] Ligands such as SPhos, XPhos, and BrettPhos feature a biaryl backbone that creates a sterically hindered environment around the palladium center. This bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[3] The electron-rich nature of these phosphines also enhances the rate of reductive elimination.
Advantages:
-
High reactivity, often allowing for low catalyst loadings.
-
Excellent performance with challenging substrates, including aryl chlorides.
-
Good functional group tolerance.
Considerations:
-
Air-sensitivity of the free phosphine ligands, although air-stable precatalysts are commercially available.
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium catalysis.[5] They are strong σ-donors, which leads to the formation of very stable and highly active palladium complexes. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly noteworthy for their air and moisture stability, making them user-friendly.[6]
Advantages:
-
High thermal stability and catalytic activity.
-
Often effective at low catalyst loadings.
-
Air and moisture-stable precatalysts are readily available.
Considerations:
-
The performance can be sensitive to the specific NHC structure.
Palladacycle Precatalysts
Palladacycles are pre-activated catalyst systems where the palladium is already incorporated into a stable cyclic structure.[5] Herrmann's catalyst is a well-known example. These catalysts are typically robust and can exhibit high turnover numbers.
Advantages:
-
High thermal stability and activity.
-
Can be advantageous for large-scale synthesis due to their efficiency.
Considerations:
-
The activation of the precatalyst can sometimes be slower than with other systems.
Quantitative Performance Comparison
To provide a tangible comparison, the following table summarizes the expected performance of different catalyst systems for the Suzuki-Miyaura coupling of a model morpholinopropoxy-substituted aryl bromide with phenylboronic acid. The data is a composite based on literature precedents for structurally similar substrates.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98 |
| Herrmann's Catalyst | 1.5 | K₂CO₃ | Toluene/H₂O | 80 | 10 | ~90 |
Mechanistic Insights: The Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for Suzuki-Miyaura and Buchwald-Hartwig reactions involves a Pd(0)/Pd(II) cycle.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[2] This is followed by transmetalation, where the organic group from the boronic acid derivative (R') is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[2]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination starts with the oxidative addition of the aryl halide to Pd(0).[7] The amine then coordinates to the palladium(II) complex, and a base facilitates the deprotonation to form a palladium-amido complex.[8] Reductive elimination then forms the desired carbon-nitrogen bond and regenerates the Pd(0) catalyst.[8]
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of morpholinopropoxy-substituted compounds. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-(3-Morpholinopropoxy)bromobenzene
Materials:
-
4-(3-Morpholinopropoxy)bromobenzene
-
Phenylboronic acid
-
Pd(OAc)₂
-
SPhos
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add 4-(3-morpholinopropoxy)bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%) in 1,4-dioxane (2 mL).
-
Add the catalyst premix to the Schlenk tube containing the reagents.
-
Seal the Schlenk tube, and degas the reaction mixture by three cycles of vacuum and backfilling with argon.
-
Heat the reaction mixture at 100 °C with stirring for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-(3-Morpholinopropoxy)bromobenzene with Morpholine
Materials:
-
4-(3-Morpholinopropoxy)bromobenzene
-
Morpholine
-
PEPPSI-IPr catalyst
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
tert-Amyl alcohol, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add 4-(3-morpholinopropoxy)bromobenzene (1.0 mmol), Cs₂CO₃ (1.5 mmol), and PEPPSI-IPr (0.005 mmol, 0.5 mol%).
-
Add tert-amyl alcohol (5 mL) and morpholine (1.2 mmol) to the Schlenk tube.
-
Seal the Schlenk tube, and degas the reaction mixture by three cycles of vacuum and backfilling with argon.
-
Heat the reaction mixture at 100 °C with stirring for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
High-Throughput Screening for Catalyst Optimization
Given the subtle electronic and steric effects that can influence the outcome of a cross-coupling reaction, high-throughput screening (HTS) has become an invaluable tool for rapidly identifying the optimal catalyst system for a specific substrate.[7][9] HTS allows for the parallel execution of numerous reactions, varying parameters such as the palladium precursor, ligand, base, and solvent.
Workflow for High-Throughput Catalyst Screening
Caption: A typical workflow for high-throughput screening of palladium catalysts.
This automated approach enables the rapid identification of lead conditions that can then be further optimized on a larger scale.[10]
Conclusion and Future Outlook
The synthesis of morpholinopropoxy-substituted compounds via palladium-catalyzed cross-coupling is a highly efficient and versatile strategy. While the presence of the morpholinopropoxy group can introduce challenges related to catalyst coordination, the use of modern, bulky, electron-rich phosphine ligands and N-heterocyclic carbene-based catalysts can overcome these hurdles to provide excellent yields.
For researchers and drug development professionals, a systematic approach to catalyst selection is paramount. This guide has provided a comparative overview of the leading catalyst classes and detailed experimental protocols to serve as a strong foundation for synthetic campaigns. Furthermore, the adoption of high-throughput screening methodologies can significantly accelerate the optimization process, enabling the rapid discovery of ideal reaction conditions for novel and complex morpholinopropoxy-substituted substrates. As ligand design continues to evolve, we can anticipate the development of even more active and robust palladium catalysts that will further expand the synthetic chemist's toolkit for the construction of life-saving medicines.
References
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Ligand electronic influence in Pd-c
- Developing Ligands for Palladium(II)
- KitAlysis™ High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c
- Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.
- Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substr
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research.
- Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry.
- Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
- Buchwald-Hartwig Amin
- Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.
- Buchwald–Hartwig amin
- Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot/Two-Step Catalyses with 2-Biaryl-Dialkylphosphine Ligands. Chemistry – A European Journal.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond form
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. Journal of the American Chemical Society.
- Benchmarking the efficiency of different palladium catalysts for biaryl synthesis. BenchChem.
- The Ultimate Guide to Buchwald-Hartwig Amin
Sources
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
A Comprehensive Guide to the Quantification of Boroxine Impurities in Boronic Acid Samples
As analytical chemists and drug development professionals, we frequently encounter the "observer effect"—where the act of measuring a sample fundamentally alters its state. Nowhere is this more prevalent than in the quantification of boroxine impurities within boronic acid active pharmaceutical ingredients (APIs) and synthetic intermediates.
Boronic acids ( R−B(OH)2 ) are ubiquitous in modern drug development (e.g., the proteasome inhibitors Bortezomib and Ixazomib) and are the cornerstone of Suzuki-Miyaura cross-coupling. However, they do not exist as static monomers; they spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines ( (R−BO)3 ). This dynamic, moisture-dependent equilibrium 1 dictates the physicochemical properties of the material and presents a severe analytical trap.
If an analyst assumes a sample is 100% boronic acid monomer, but it actually contains 20% boroxine, the actual moles of reactive boron are significantly higher than calculated (since one mole of boroxine yields three moles of reactive boron). This leads to stoichiometric imbalances, altered reaction kinetics, and increased side-product formation.
This guide objectively compares the leading analytical methodologies for quantifying boroxine impurities, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
The Analytical Trap: Why Standard Methods Fail
Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the default purity assay in most laboratories. However, when applied to boronic acids, it often yields a false-high purity reading .
The causality is straightforward: the aqueous mobile phases used in RP-HPLC act as both a reagent and a catalyst for boroxine hydrolysis 1. When a sample containing boroxine is injected, the water in the mobile phase rapidly hydrolyzes the trimer back into the boronic acid monomer during the chromatographic run 2. The analytical method destroys the impurity it is attempting to measure.
Boronic acid-boroxine equilibrium and the disruptive effect of aqueous analytical methods.
Comparative Analysis of Quantification Methods
To accurately quantify boroxine, the analytical technique must either be non-destructive (preserving the equilibrium) or outpace the kinetics of hydrolysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
11 B NMR provides a direct window into the electronic environment of the boron nucleus. Because the oxygen-boron conjugation differs between the acyclic monomer and the cyclic trimer, their chemical shifts are distinct. Boroxines typically resonate further downfield near 33 ppm, while their parent boronic acids appear upfield around 30 ppm 3. If the molecule contains fluorine, 19 F NMR can also be used as a highly sensitive, complementary probe.
B. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
To bypass the hydrolysis kinetics that plague standard HPLC, UHPLC-MS can be utilized if the run time is severely compressed (under one minute) 4. By using ballistic gradients, non-aqueous diluents, and avoiding high-residence times on-column, the speciation can be preserved just long enough for MS detection.
C. Karl Fischer (KF) Titration (Indirect)
Since the dehydration of three moles of boronic acid produces exactly three moles of water, highly precise coulometric KF titration can indirectly estimate the boroxine ratio by measuring the water deficit in the bulk powder. However, this method assumes no other hydrates or hygroscopic impurities are present.
Quantitative Data Comparison Matrix
| Analytical Method | Limit of Detection (LOD) | Equilibrium Shift Risk | Analysis Time | Optimal Use Case |
| 11 B / 19 F NMR | ~1-2% | Very Low (if anhydrous) | 10-15 mins | Absolute speciation & structural validation |
| UHPLC-MS | 0.1 μg | High (requires optimization) | < 1 min | High-throughput reaction monitoring |
| Karl Fischer (KF) | ~0.01% (Water) | Low (Indirect) | 5 mins | Bulk moisture / indirect boroxine estimation |
Experimental Workflows & Self-Validating Protocols
Comparative analytical workflows for quantifying boroxine impurities via NMR and UHPLC.
Protocol 1: Quantitative Speciation via 11 B / 19 F NMR
Causality Focus: The choice of solvent is critical. Protic solvents (like Methanol- d4 ) will react to form boronate esters, destroying the original speciation. Anhydrous, aprotic solvents must be used. Furthermore, standard borosilicate NMR tubes contain boron, which creates a broad background signal (the "glass bump" from 0-20 ppm) that ruins baseline integration. Quartz tubes are mandatory.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 15.0 mg of the boronic acid sample in a dry environment (glovebox preferred).
-
Solvent Addition: Dissolve immediately in 0.6 mL of strictly anhydrous THF- d8 or CDCl 3 .
-
Acquisition: Transfer the solution to a quartz NMR tube . Acquire 11 B NMR spectra at 298 K (minimum 128 scans to ensure adequate signal-to-noise for the minor boroxine species).
-
Data Processing: Apply a line broadening factor (e.g., 5 Hz). Integrate the boronic acid peak (~30 ppm) against the boroxine peak (~33 ppm).
Self-Validation Check: Spike the sample with a known concentration of an internal standard (e.g., 1,4-difluorobenzene for 19 F NMR or a distinct, non-overlapping borate ester for 11 B NMR) to ensure mass balance. If the sum of the integrated boronic acid and boroxine peaks does not equal the expected total boron concentration, suspect the presence of insoluble polymeric anhydrides or unobserved intermediates.
Protocol 2: High-Throughput UHPLC-MS Analysis
Causality Focus: To prevent on-column hydrolysis, the residence time of the analyte in the aqueous mobile phase must be shorter than the half-life of the boroxine hydrolysis reaction. This requires sub-2 µm particles and extreme flow rates 4.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a strictly non-aqueous diluent (e.g., anhydrous acetonitrile). Do not use water/organic mixtures.
-
Chromatography Setup: Utilize a sub-2 µm C18 column (e.g., Acquity BEH C18).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Ballistic Gradient: Employ a steep gradient (e.g., 5% to 95% B in 0.5 minutes) with a high flow rate (e.g., 0.8 mL/min) to ensure the total run time is strictly < 1 minute.
-
Detection: Use Electrospray Ionization (ESI-MS). Extract the specific m/z chromatograms for both the boronic acid monomer and the trimeric boroxine.
Self-Validation Check: Inject the exact same sample at three different flow rates (e.g., 0.4, 0.8, and 1.2 mL/min). If the calculated ratio of boroxine to boronic acid changes depending on the flow rate, on-column hydrolysis is actively occurring during the run, and the method is invalid for accurate speciation. The ratio must remain constant across flow rates to validate the method.
References
-
The Boroxine–Boronic Acid Equilibrium Journal of the American Chemical Society[Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals American Pharmaceutical Review[Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Analytical Methods (RSC Publishing)[Link]
-
Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR Oreate AI Blog[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. oreateai.com [oreateai.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing the Metabolic Stability of Novel Boronic Acid Compounds
Boronic acids and their derivatives represent a burgeoning class of therapeutic agents, with applications ranging from oncology to immunology. Their unique ability to form reversible covalent bonds with diols has positioned them as potent enzyme inhibitors. However, the very reactivity that makes them effective also presents unique challenges in drug development, particularly concerning their metabolic stability. This guide provides a comprehensive framework for researchers and drug development professionals to assess the metabolic stability of novel boronic acid compounds, comparing various methodologies and offering insights rooted in established scientific principles.
The Metabolic Conundrum of Boronic Acids
The boron atom in boronic acids is electrophilic, making it susceptible to nucleophilic attack by various metabolic enzymes. Understanding these metabolic liabilities is crucial for designing compounds with optimal pharmacokinetic profiles. The primary routes of metabolism for boronic acids often involve oxidation and conjugation reactions, which can lead to rapid clearance and reduced efficacy.
A key metabolic pathway for many boronic acids is oxidation to the corresponding alcohol, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. This biotransformation can significantly alter the compound's biological activity and pharmacokinetic properties. Another critical aspect to consider is the potential for boronic acids to form adducts with endogenous molecules containing diol moieties, such as catechols and ribonucleosides. While this reactivity is harnessed for therapeutic effect, it can also lead to off-target effects and metabolic instability.
Comparative Analysis of In Vitro Metabolic Stability Assays
A tiered approach to assessing metabolic stability is often the most effective. This typically begins with simple, high-throughput in vitro assays and progresses to more complex systems that better mimic the in vivo environment. Here, we compare the most common in vitro models for evaluating the metabolic stability of boronic acid compounds.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. The microsomal stability assay is a workhorse in early drug discovery due to its simplicity, low cost, and high throughput.
Experimental Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), a NADPH-regenerating system (to support CYP activity), and buffer (typically phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add the boronic acid test compound to the pre-incubated mixture to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Data Interpretation:
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality Behind Experimental Choices:
-
NADPH-regenerating system: CYPs require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation period, allowing for a more accurate assessment of metabolic rate.
-
Quenching with organic solvent: This step abruptly stops the enzymatic reaction and precipitates proteins that could interfere with the LC-MS/MS analysis.
-
Internal standard: The internal standard helps to correct for variations in sample processing and instrument response, improving the accuracy and precision of the quantification.
Hepatocyte Stability Assay
Hepatocytes are the primary liver cells and contain a full complement of both phase I (e.g., CYPs) and phase II (e.g., UGTs, SULTs) drug-metabolizing enzymes, as well as transporters. This makes the hepatocyte stability assay a more physiologically relevant model compared to microsomes.
Experimental Protocol:
-
Hepatocyte Plating: Plate cryopreserved or fresh hepatocytes in collagen-coated plates and allow them to attach.
-
Compound Incubation: Remove the plating medium and add fresh incubation medium containing the boronic acid test compound.
-
Time-point Sampling: At various time points, collect aliquots of the incubation medium and/or the cell lysate.
-
Sample Processing and Analysis: Process the samples similarly to the microsomal assay (quenching, centrifugation, and LC-MS/MS analysis).
Data Interpretation:
The data is analyzed to determine the in vitro half-life and intrinsic clearance. This assay can also provide insights into the formation of major metabolites.
Causality Behind Experimental Choices:
-
Collagen-coated plates: Collagen provides a more in vivo-like environment for the hepatocytes to attach and maintain their metabolic function.
-
Analysis of both medium and lysate: This allows for an assessment of both extracellular and intracellular concentrations of the parent compound and its metabolites, providing a more complete picture of the compound's disposition.
Plasma Stability Assay
Boronic acids can also be susceptible to degradation by enzymes present in plasma, such as esterases and proteases. The plasma stability assay is crucial for assessing the stability of a compound in the systemic circulation.
Experimental Protocol:
-
Incubation: Incubate the boronic acid test compound in fresh plasma (e.g., human, rat) at 37°C.
-
Time-point Sampling: At various time points, take aliquots and quench the reaction with an organic solvent.
-
Sample Processing and Analysis: Process and analyze the samples by LC-MS/MS.
Data Interpretation:
The rate of disappearance of the parent compound is used to determine its stability in plasma.
Causality Behind Experimental Choices:
-
Fresh plasma: Using fresh plasma is important as the activity of some enzymes can decrease upon storage.
-
37°C incubation: This temperature mimics physiological conditions.
Data Summary and Comparison
The following table provides a hypothetical comparison of the metabolic stability of three novel boronic acid compounds in different in vitro systems.
| Compound | Microsomal t½ (min) | Hepatocyte t½ (min) | Plasma Stability (% remaining at 2h) |
| BA-001 | > 60 | > 120 | 98% |
| BA-002 | 15 | 25 | 95% |
| BA-003 | 45 | 70 | 85% |
This data is for illustrative purposes only.
From this hypothetical data, BA-001 exhibits the highest metabolic stability across all systems, making it a promising candidate for further development. BA-002 shows rapid metabolism in both microsomes and hepatocytes, suggesting significant first-pass metabolism. BA-003 has moderate stability but shows some degradation in plasma, which warrants further investigation.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: General workflow for in vitro metabolic stability assessment.
Key Metabolic Pathways of Boronic Acids
Understanding the primary metabolic routes is crucial for rational drug design.
Caption: Primary metabolic pathways for boronic acid compounds.
Conclusion and Future Directions
The assessment of metabolic stability is a critical step in the development of novel boronic acid-based therapeutics. A multi-faceted approach, utilizing a combination of in vitro assays, provides a robust understanding of a compound's potential pharmacokinetic profile. Early identification of metabolic liabilities allows for structure-activity relationship (SAR) studies to be guided not only by potency but also by metabolic stability, ultimately leading to the selection of more promising drug candidates. Future work in this area will likely focus on the development of more predictive in silico models and the use of more complex in vitro systems, such as 3D liver microtissues, to better recapitulate the in vivo metabolic environment.
References
-
Al-Zoubi, R. M., & Marion, C. M. (2020). Cytochrome P450-Catalyzed Biotransformation of Bortezomib. Drug Metabolism and Disposition, 48(12), 1317-1326. [Link]
-
Thakur, A., & Wiemer, A. J. (2016). Metabolic and non-metabolic roles of cytochrome P450s in the fate of xenobiotics. Journal of Biological Chemistry, 291(47), 24324-24333. [Link]
Biological efficacy comparison between (3-(3-Morpholinopropoxy)phenyl)boronic acid and other inhibitors
An In-Depth Guide to the Biological Efficacy of Autotaxin Inhibitors for Researchers and Drug Development Professionals
A Comparative Analysis of Potent Autotaxin Inhibitors in Modulating the LPA Signaling Pathway
As a Senior Application Scientist, this guide provides a comprehensive comparison of the biological efficacy of prominent autotaxin inhibitors. While the initial query focused on (3-(3-Morpholinopropoxy)phenyl)boronic acid, a compound primarily recognized for its role as a cationic lipid (ATX-100) in siRNA delivery systems, this guide will delve into the well-established field of autotaxin inhibition, a critical area in drug discovery.[1][2][3][4] We will explore the pivotal role of the autotaxin-lysophosphatidic acid (LPA) signaling axis in various pathologies and conduct a detailed, evidence-based comparison of potent and selective autotaxin inhibitors.
The Autotaxin-LPA Signaling Axis: A Key Therapeutic Target
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA).[5][6][7] ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA, which in turn signals through at least six G protein-coupled receptors (GPCRs), LPA1-6.[8][9][10] This signaling cascade plays a crucial role in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and differentiation.[11][12] Dysregulation of the ATX-LPA axis has been implicated in a range of diseases, including cancer, fibrosis, and inflammatory disorders, making it a highly attractive target for therapeutic intervention.[6][13]
Caption: The Autotaxin-LPA signaling pathway and the point of intervention by inhibitors.
Comparative Efficacy of Leading Autotaxin Inhibitors
A number of potent and selective autotaxin inhibitors have been developed and characterized. This section provides a head-to-head comparison of their in vitro potency.
| Inhibitor | Type | IC50 (LPC as substrate) | Reference |
| PF-8380 | Type I (orthosteric) | 1.7 nM | [5] |
| GLPG1690 (Ziritaxestat) | Non-competitive | ~28 nM | [14] |
| PAT-494 | Type II (hydrophobic pocket) | 20 nM | [5] |
| PAT-352 | Type II (hydrophobic pocket) | 26 nM | [5] |
| S32826 | Lipid-like | 5.6 nM | [15] |
Note: IC50 values can vary depending on the assay conditions and substrate used. The data presented here is for comparative purposes, based on available literature.
Mechanistic Insights into Different Classes of Autotaxin Inhibitors
Autotaxin inhibitors are broadly classified based on their binding mode to the enzyme.[5]
-
Type I Inhibitors: These are orthosteric inhibitors that bind to the active site, often chelating the catalytic zinc ions. PF-8380 is a prime example of a highly potent Type I inhibitor.[5]
-
Type II Inhibitors: These inhibitors bind to the hydrophobic pocket of autotaxin, preventing the accommodation of the LPC substrate. The PAT series of inhibitors, such as PAT-494 and PAT-352, belong to this class.[5]
-
Type IV Inhibitors: These compounds bind to both the orthosteric site and the allosteric tunnel, potentially hindering both substrate binding and product release.
-
Non-competitive Inhibitors: Some inhibitors, like GLPG1690, exhibit a non-competitive mode of inhibition, suggesting they do not bind directly to the catalytic site.[14]
Caption: Schematic representation of different autotaxin inhibitor binding modes.
Experimental Protocols for Assessing Biological Efficacy
The evaluation of autotaxin inhibitors relies on robust in vitro and cell-based assays. Here, we provide standardized protocols for key experiments.
In Vitro Autotaxin Activity Assay (Amplex Red Method)
This assay indirectly quantifies autotaxin activity by measuring the production of hydrogen peroxide, a byproduct of choline oxidation.[16]
Principle:
-
Autotaxin hydrolyzes LPC to LPA and choline.
-
Choline oxidase oxidizes choline to betaine and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the fluorescent compound resorufin.
Step-by-Step Protocol:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA).
-
Add 50 µL of assay buffer containing the test inhibitor at various concentrations to the wells of a 96-well black plate.
-
Add 25 µL of a solution containing recombinant human autotaxin to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of a substrate solution containing LPC, choline oxidase, HRP, and Amplex Red.
-
Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction and determine the IC50 values for the inhibitors.
Cell-Based Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of an inhibitor to block ATX-induced cell migration.[11]
Principle: Cells migrate across a porous membrane towards a chemoattractant (LPA produced by ATX). The inhibitor's efficacy is determined by its ability to reduce the number of migrated cells.
Step-by-Step Protocol:
-
Culture a suitable cell line known to respond to LPA (e.g., A2058 melanoma cells) to sub-confluency.[11]
-
Starve the cells in serum-free medium for 12-24 hours.
-
Place 24-well plate inserts with an 8 µm pore size polycarbonate membrane into the wells.
-
In the lower chamber, add serum-free medium containing recombinant autotaxin and the test inhibitor at various concentrations. A positive control with LPA and a negative control with medium alone should be included.
-
Harvest and resuspend the starved cells in serum-free medium and add them to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results and calculate the percentage of inhibition.
Caption: Workflow for a typical cell migration assay to evaluate autotaxin inhibitors.
Conclusion
The development of potent and selective autotaxin inhibitors represents a promising therapeutic strategy for a variety of diseases. This guide has provided a comparative overview of the biological efficacy of leading inhibitors, delved into their mechanisms of action, and offered detailed protocols for their evaluation. The choice of an optimal inhibitor for further development will depend on a multitude of factors, including its potency, selectivity, pharmacokinetic properties, and the specific pathological context. The experimental frameworks presented here provide a solid foundation for researchers to conduct their own comparative studies and contribute to the advancement of this exciting field.
References
-
Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC. NCBI. [Link]
-
Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC. NCBI. [Link]
-
Lysophosphatidic acid (LPA) signaling in the nervous system - PMC. NCBI. [Link]
-
Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC. NCBI. [Link]
-
The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC. NCBI. [Link]
-
LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC. NCBI. [Link]
-
Quantitative Assay for Autotaxin Using Monoclonal Antibodies Specific to Conformational Epitope - 東ソー. Tosoh. [Link]
-
The LPA 3 Receptor: Regulation and Activation of Signaling Pathways - MDPI. MDPI. [Link]
-
Establishment of a novel, cell-based autotaxin assay - PubMed. NCBI. [Link]
-
Autotaxin Activity Assay - 2BScientific. 2BScientific. [Link]
-
Mechanism of action of a boron-dependent antibiotic entails synergistic binding - PubMed. NCBI. [Link]
-
Design and Development of Autotaxin Inhibitors - MDPI. MDPI. [Link]
-
In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Wiley Online Library. [Link]
-
An aerosolised dual-action Autotaxin inhibitor-PPARγ agonist for the treatment of pulmonary fibrosis | bioRxiv. bioRxiv. [Link]
-
Migration Assays - Cellomatics Biosciences. Cellomatics Biosciences. [Link]
-
Autotaxin facilitates selective LPA receptor signaling - bioRxiv. bioRxiv. [Link]
-
Phenylboronic acid in targeted cancer therapy and diagnosis - PMC. NCBI. [Link]
-
Autotaxin (ATX): a multi-functional and multi-modular protein possessing enzymatic lysoPLD activity and matricellular properties - PubMed Central. NCBI. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. MDPI. [Link]
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC. NCBI. [Link]
-
Designing Functional and Responsive Molecules with Boronic Acids - PMC. NCBI. [Link]
-
In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC. NCBI. [Link]
-
Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC. NCBI. [Link]
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - MDPI. MDPI. [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ATX-0126 (ATX100) - Echelon Biosciences [echelon-inc.com]
- 4. ATX-100, 2230647-37-5 | BroadPharm [broadpharm.com]
- 5. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 7. Autotaxin (ATX): a multi-functional and multi-modular protein possessing enzymatic lysoPLD activity and matricellular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Lysophosphatidic acid receptors antagonists and how do they work? [synapse.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An aerosolised dual-action Autotaxin inhibitor-PPARγ agonist for the treatment of pulmonary fibrosis | bioRxiv [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki vs. Stille Coupling: A Head-to-Head Comparison for Biaryl Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal palladium-catalyzed cross-coupling strategy for the synthesis of biaryl compounds.
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, with biaryl motifs being particularly crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools.[3] Two of the most prominent and widely adopted methods are the Suzuki-Miyaura coupling and the Stille coupling.[4]
While both reactions effectively forge a bond between two sp²-hybridized carbon atoms, their reliance on distinct organometallic reagents—organoboron compounds for Suzuki and organotin compounds for Stille—leads to significant divergences in reaction scope, conditions, and practical considerations.[4] This guide provides an in-depth, comparative analysis of these two cornerstone reactions, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[4] | High toxicity of organotin reagents and byproducts.[4][5] |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters offer greater stability.[4] | Organostannanes are generally stable to air and moisture.[4][6] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.[4][7] | Often proceeds under neutral or mildly basic conditions.[4][8] |
| Functional Group Tolerance | Broad tolerance, but can be sensitive to strong bases.[4][9] | Excellent tolerance for a wide range of functional groups.[1][10] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed through aqueous workup.[4] | Tin byproducts can be challenging to remove completely from the reaction mixture.[4] |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
The catalytic cycles for both Suzuki and Stille couplings are underpinned by three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][10][11] The critical distinction lies within the transmetalation step, a direct consequence of the differing nature of the organometallic reagents.
In the Suzuki coupling , the presence of a base is essential.[12] The base activates the organoboron compound, forming a more nucleophilic borate complex. This complex then facilitates the transfer of the organic group to the palladium center during transmetalation.[7]
Conversely, the Stille coupling typically proceeds without the need for a base.[8] The organostannane is sufficiently reactive to directly undergo transmetalation with the palladium complex.[13]
Visualizing the Catalytic Cycles
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Performance Under the Microscope: A Comparative Analysis
The choice between Suzuki and Stille coupling often hinges on a careful evaluation of several key factors:
1. Toxicity and Environmental Impact: The most significant drawback of the Stille coupling is the high toxicity of organotin reagents and their byproducts.[5][14] This poses considerable challenges for purification, especially in pharmaceutical synthesis where stringent limits on heavy metal contamination are in place.[5] In contrast, organoboron reagents and their byproducts are generally considered to have low toxicity, making the Suzuki coupling a more environmentally benign and industrially favored option.[9][15]
2. Functional Group Tolerance: The Stille coupling is renowned for its exceptional tolerance to a wide array of functional groups, including those that are sensitive to the basic conditions often required in Suzuki couplings.[1][10][14] This makes it a robust choice for complex molecule synthesis where protecting group strategies might otherwise be necessary.[16] While the Suzuki coupling also boasts broad functional group compatibility, the mandatory presence of a base can sometimes lead to undesired side reactions with base-sensitive substrates.[4][11]
3. Reagent Availability and Stability: Boronic acids, the workhorses of Suzuki couplings, are commercially available in a vast array of structures.[9][15] However, they can be prone to protodeboronation, particularly under acidic or basic conditions, which can affect reaction yields and reproducibility.[4] Organostannanes, while less diverse commercially, are generally more stable to air and moisture.[4][6]
4. Reaction Conditions and Scope: Suzuki couplings typically require a base for the activation of the boronic acid, which can influence the choice of solvent and other reaction parameters.[4][12] Stille couplings, on the other hand, often proceed under milder, neutral conditions, which can be advantageous for sensitive substrates.[4][8] In terms of scope, both reactions are highly versatile, but the Stille coupling can sometimes be more effective for the coupling of sterically hindered partners.[13]
Experimental Protocols: A Practical Guide
The following are representative, step-by-step methodologies for the synthesis of a generic biaryl compound using both Suzuki and Stille couplings.
Representative Suzuki Coupling Protocol
Synthesis of 4-Methoxybiphenyl
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and add water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.
Representative Stille Coupling Protocol
Synthesis of 4-Methoxybiphenyl
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromoanisole (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol) in a dry Schlenk flask.
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 6-8 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether (20 mL). To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (3 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield 4-methoxybiphenyl.
Conclusion: Making the Right Choice for Your Synthesis
Both the Suzuki and Stille couplings are powerful and indispensable tools for the synthesis of biaryl compounds. The decision of which method to employ is a nuanced one, guided by the specific demands of the target molecule and the practical constraints of the laboratory or industrial setting.
The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents, the ready availability of a wide variety of boronic acids, and the ease of byproduct removal.[4][9][15] These attributes make it particularly well-suited for large-scale synthesis and applications in the pharmaceutical industry where safety and environmental considerations are paramount.[2][17]
The Stille coupling , despite the significant drawback of tin toxicity, remains a valuable and often superior option in specific scenarios.[5][16] Its exceptional functional group tolerance and mild reaction conditions make it a go-to method for the synthesis of complex, highly functionalized molecules where the Suzuki coupling might falter.[1][10][16]
Ultimately, a thorough understanding of the mechanistic nuances, advantages, and limitations of both reactions will enable the discerning researcher to select the optimal strategy to efficiently and effectively achieve their synthetic goals.
References
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. Retrieved February 26, 2026, from [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025, August 1). MDPI. Retrieved February 26, 2026, from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). OpenOChem Learn. Retrieved February 26, 2026, from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. Retrieved February 26, 2026, from [Link]
-
Recent Synthetic Innovation in Stille Coupling Reaction: A Review. (2026, February 6). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Advancing total synthesis through the Stille cross-coupling. (2026, January 12). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Recent developments of nanocatalysts for Stille coupling reaction. (2023, October 18). SpringerLink. Retrieved February 26, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]
-
The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (2025, October 20). Medium. Retrieved February 26, 2026, from [Link]
-
Stille reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
The Mechanisms of the Stille Reaction. (2004, August 27). Wiley Online Library. Retrieved February 26, 2026, from [Link]
-
Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). (n.d.). Journal of the American Chemical Society. Retrieved February 26, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved February 26, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Scribd. Retrieved February 26, 2026, from [Link]
-
3.7.4 Stille Coupling. (n.d.). NPTEL. Retrieved February 26, 2026, from [Link]
-
suzuki coupling reaction in chemistry. (n.d.). Aakash Institute. Retrieved February 26, 2026, from [Link]
-
Stille Coupling Definition. (2025, August 15). Fiveable. Retrieved February 26, 2026, from [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Sources
- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. wwjmrd.com [wwjmrd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
- 15. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Benchmarking New Boronic Acid Derivatives Against Existing Therapeutic Agents
Introduction: The Boron Renaissance in Modern Therapeutics
The incorporation of boron into medicinal chemistry, once approached with caution, has now firmly established itself as a cornerstone of modern drug design.[1][2] The landmark approval of bortezomib (Velcade®) in 2003, the first-in-class proteasome inhibitor, demystified preconceived notions about boron's toxicity and unveiled the therapeutic potential of the boronic acid pharmacophore.[1][3][4] This pivotal moment catalyzed a new era of research, leading to the development and approval of other significant boron-containing drugs like the oral proteasome inhibitor ixazomib, the β-lactamase inhibitor vaborbactam, and the anti-inflammatory agent crisaborole.[3][4][5][6]
The unique chemistry of the boronic acid group—specifically its ability to form stable, reversible covalent bonds with biological nucleophiles like the serine and threonine residues found in enzyme active sites—is central to its success.[6][7] This allows for potent and highly specific target engagement. As researchers continue to innovate, new boronic acid derivatives are constantly emerging, promising improved efficacy, better safety profiles, or novel mechanisms of action.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark these new chemical entities against established therapeutic agents. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and logical evaluation process from the benchtop to preclinical models.
The Established Players: A Baseline for Comparison
Before evaluating a new derivative, a thorough understanding of the current standards of care is essential. These agents represent the benchmarks that any new compound must meet or exceed.
| Therapeutic Agent | Class | Mechanism of Action | Primary Indication(s) |
| Bortezomib (Velcade®) | Proteasome Inhibitor | Reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, leading to cell cycle arrest and apoptosis.[8][9][10] | Multiple Myeloma, Mantle Cell Lymphoma[11] |
| Ixazomib (Ninlaro®) | Proteasome Inhibitor | An orally bioavailable, reversible inhibitor of the proteasome's β5 subunit.[12][13][14] | Multiple Myeloma (in combination therapy)[13] |
| Vaborbactam (in Vabomere®) | β-Lactamase Inhibitor | A non-β-lactam inhibitor that protects meropenem from degradation by serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[15][16][17] | Complicated Urinary Tract Infections (cUTIs) |
| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) Inhibitor | Inhibits PDE4 in inflammatory cells, increasing intracellular cAMP levels and reducing the production of pro-inflammatory cytokines.[18][19][20][21][22] | Mild to moderate Atopic Dermatitis[21][22] |
A Multi-Tiered Benchmarking Strategy
A successful benchmarking program requires a systematic, multi-tiered approach that progresses from foundational in vitro activity to in vivo efficacy. This ensures that resources are focused on the most promising candidates and that a comprehensive data package is built to support further development.
Caption: A logical workflow for benchmarking new drug candidates.
Tier 1: In Vitro Characterization – Potency and Primary Cellular Effects
Core Objective: To establish the fundamental potency and biological activity of a new boronic acid derivative ("Candidate X") in direct comparison to a "Benchmark Drug."
Experiment 1: Target-Based Enzyme Inhibition Assay
-
Expertise & Rationale: The first and most direct test is to measure the interaction between Candidate X and its purified molecular target (e.g., the 20S proteasome for an anticancer agent, or PDE4 for an anti-inflammatory). This biochemical assay isolates the drug-target interaction from the complexities of a cellular environment, providing a clean measure of potency. The resulting half-maximal inhibitory concentration (IC50) is a critical parameter for comparing intrinsic activity against the benchmark.
-
Experimental Protocol: Proteasome Activity Assay (Example)
-
Reagent Preparation:
-
Prepare a stock solution of purified human 20S proteasome in assay buffer.
-
Prepare a stock solution of a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Serially dilute "Candidate X" and the "Benchmark Drug" (e.g., Bortezomib) in DMSO to create a range of concentrations.
-
-
Assay Execution (96-well plate format):
-
Add 2 µL of each drug dilution (or DMSO for control) to respective wells.
-
Add 98 µL of the 20S proteasome solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the fluorogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence (excitation/emission ~380/460 nm) over 60 minutes at 2-minute intervals.
-
-
Analysis:
-
Calculate the rate of reaction (slope of the linear phase) for each concentration.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Experiment 2: Cell Viability & Cytotoxicity Assays
-
Expertise & Rationale: Moving from a purified enzyme to a cellular context is crucial. Cell viability assays measure the overall health of a cell population after drug exposure.[23] This experiment determines the concentration of a drug required to inhibit cellular processes (like proliferation) by 50% (GI50) or kill 50% of the cells (IC50/CC50). It is vital to distinguish between a cytostatic (inhibiting growth) and a cytotoxic (killing) effect, as this has significant implications for therapeutic application.[23] We use a panel of relevant cell lines (e.g., multiple myeloma cell lines for a proteasome inhibitor) to assess the breadth of activity.
-
Experimental Protocol: MTS Cell Viability Assay
-
Cell Seeding:
-
Seed cells (e.g., RPMI-8226 multiple myeloma cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of "Candidate X" and the "Benchmark Drug" in culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium only (no cells) for background and medium with DMSO for a vehicle control.
-
Incubate for a standard duration (e.g., 72 hours).
-
-
Assay Development:
-
Add 20 µL of a combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. Metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.[24]
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the normalized viability versus the logarithm of drug concentration and calculate the IC50/GI50 value using a non-linear regression curve fit.
-
-
Tier 1 Data Summary
| Compound | Target IC50 (nM) | Cell Line A IC50 (nM) | Cell Line B IC50 (nM) |
| Benchmark Drug | e.g., 7.5 | e.g., 15.2 | e.g., 21.8 |
| Candidate X | e.g., 4.2 | e.g., 8.9 | e.g., 12.5 |
Tier 2: Elucidating the Cellular Mechanism of Action
Core Objective: To confirm that the observed cellular effects from Tier 1 are a direct result of on-target activity and to characterize the downstream biological consequences.
The Ubiquitin-Proteasome System: A Case Study
For a novel proteasome inhibitor, it is essential to demonstrate that it functions by disrupting this critical cellular pathway. Inhibition of the proteasome prevents the degradation of ubiquitinated proteins, leading to their accumulation, which triggers cell cycle arrest and apoptosis.[8][10]
Caption: Mechanism of action for a boronic acid proteasome inhibitor.
Experiment 3: Western Blot for Target Engagement
-
Expertise & Rationale: This experiment provides direct visual evidence of target engagement within the cell. If Candidate X is an effective proteasome inhibitor, it will cause a buildup of polyubiquitinated proteins. This is a hallmark of pathway inhibition and a crucial self-validating step. We can also probe for specific proteins that are known substrates of the proteasome, such as IκBα (an inhibitor of the pro-survival NF-κB pathway).
-
Experimental Protocol: Western Blot Analysis
-
Cell Treatment & Lysis: Treat cells with Candidate X, the Benchmark Drug, and a vehicle control at their respective IC50 concentrations for a defined period (e.g., 6-24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against ubiquitin or IκBα overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Incubate with a chemiluminescent substrate (ECL) and image the resulting bands.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Experiment 4: Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Expertise & Rationale: To quantify the functional outcomes of proteasome inhibition, we use flow cytometry. Staining with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) allows us to precisely quantify the percentage of cells undergoing programmed cell death. Simultaneously, analyzing the DNA content of cells stained with PI reveals the cell cycle distribution, confirming whether the drug induces the expected G2/M arrest characteristic of proteasome inhibitors.[25]
-
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compounds as described for the Western blot.
-
Staining: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze the samples on a flow cytometer within one hour. The resulting data will quadrant the cell population into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Tier 3: In Vivo Validation – Preclinical Efficacy and Safety
Core Objective: To translate in vitro findings into a more complex biological system, assessing both the therapeutic efficacy and the tolerability of Candidate X in a living organism.[26][27][28]
Experiment 5: Murine Xenograft Tumor Model
-
Expertise & Rationale: An in vivo tumor model is the gold standard for preclinical evaluation of an anticancer agent.[26][28] By implanting human cancer cells into immunodeficient mice, we can create tumors that can be treated with our compounds. This model allows for the simultaneous assessment of efficacy (tumor growth inhibition), safety (body weight changes, clinical signs of toxicity), and pharmacokinetics. It is the most comprehensive validation before considering clinical trials.[29]
-
Experimental Protocol: Subcutaneous Xenograft Study
-
Tumor Implantation: Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 5 x 10^6 RPMI-8226 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Benchmark Drug, Candidate X - Low Dose, Candidate X - High Dose).
-
Treatment Administration: Administer the compounds via a clinically relevant route (e.g., intravenous injection or oral gavage) according to a defined schedule (e.g., twice weekly for 3 weeks).
-
Monitoring & Endpoints:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the animals daily for any clinical signs of distress or toxicity.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle groups at the end of the study.
-
-
Data Analysis: Plot the mean tumor volume and mean body weight for each group over time. Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.
-
Tier 3 Data Summary
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) | Max Body Weight Loss (%) | Observations |
| Vehicle Control | N/A | 0% | < 2% | Normal tumor progression |
| Benchmark Drug | e.g., 1 mg/kg, IV, 2x/wk | e.g., 65% | e.g., -8% | Moderate efficacy, slight weight loss |
| Candidate X | e.g., 1 mg/kg, IV, 2x/wk | e.g., 85% | e.g., -3% | Superior efficacy, well-tolerated |
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The multi-tiered approach outlined in this guide provides a robust framework for benchmarking a new boronic acid derivative. By systematically progressing from biochemical potency to cellular mechanism and finally to in vivo efficacy, a comprehensive picture of the candidate's potential emerges.
A promising new derivative, like our hypothetical "Candidate X," would ideally demonstrate:
-
Superior Potency: Lower IC50 values in both enzymatic and cellular assays compared to the benchmark.
-
Validated Mechanism: Clear on-target effects, such as the accumulation of ubiquitinated proteins and induction of apoptosis, confirming its intended mechanism.
-
Enhanced In Vivo Efficacy: Greater tumor growth inhibition in animal models.
-
Improved Safety Profile: Better tolerability, indicated by minimal body weight loss and no adverse clinical signs at efficacious doses.
This rigorous, evidence-based comparison is fundamental to identifying truly innovative therapeutic agents that have the potential to overcome the limitations of existing drugs, such as resistance or off-target toxicities, and ultimately improve patient outcomes.[30][31]
References
- Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Vertex AI Search.
- Crisaborole in Dermatology. (2026, January 22). Vertex AI Search.
- What is the mechanism of Crisaborole? - Patsnap Synapse. (2024, July 17). Patsnap.
- Crisaborole - DermNet. (n.d.). DermNet.
- Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC. (n.d.). NCBI.
- Bortezomib - Wikipedia. (n.d.). Wikipedia.
- Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib). (n.d.). Takeda Oncology.
- Ixazomib - Wikipedia. (n.d.). Wikipedia.
- Bortezomib - StatPearls - NCBI Bookshelf - NIH. (2023, September 4). NCBI.
- Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - Dove Medical Press. (2018, September 12). Dove Press.
- Spotlight on ixazomib: potential in the treatment of multiple myeloma | DDDT. (2016, January 11). Dove Press.
- What is the mechanism of Bortezomib? - Patsnap Synapse. (2024, July 17). Patsnap.
- VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Vabomere.
- Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology. (n.d.). Takeda Oncology.
- Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - MDPI. (2023, November 10). MDPI.
- What is the mechanism of Ixazomib citrate? - Patsnap Synapse. (2024, July 17). Patsnap.
- Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, April 13). YouTube.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). NCBI.
- Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC. (n.d.). NCBI.
- In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (n.d.). Alfa Cytology.
- Vaborbactam – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19). MDPI.
- Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.). Danaher.
- Cell viability assays | Abcam. (n.d.). Abcam.
- Bortezomib: Understanding the Mechanism of Action - AACR Journals. (2011, November 8). AACR Publications.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers.
- Boronic acid - Wikipedia. (n.d.). Wikipedia.
- In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed. (2017, November 15). PubMed.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.). NCBI.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). ACS Publications.
- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery | Accounts of Chemical Research - ACS Publications. (2019, October 10). ACS Publications.
- Boron chemicals in diagnosis and therapeutics - PMC. (n.d.). NCBI.
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (n.d.). SciSpace.
- Anticancer Drug Pharmacodynamic - Creative Biolabs. (n.d.). Creative Biolabs.
- Clinical development of novel proteasome inhibitors for cancer treatment - PMC. (n.d.). NCBI.
- Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC. (n.d.). NCBI.
- Battle of the Proteasome Inhibitors: Which One Endured? | The Hematologist. (2021, February 5). The Hematologist.
- Cell viability and cytotoxicity assays - Drug discovery - Miltenyi Biotec. (n.d.). Miltenyi Biotec.
- The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology | Chemical Reviews - ACS Publications. (n.d.). ACS Publications.
- (PDF) Introduction to the Therapeutic Potential of Boronic Acid Derivatives - ResearchGate. (2026, March 2). ResearchGate.
- From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC. (2013, May 17). NCBI.
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. (2025, November 26). MDPI.
- What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer treatments? - Dr.Oracle. (2025, December 7). Dr. Oracle.
- Recent developments in the medicinal chemistry of single boron atom-containing compounds - ScienceOpen. (n.d.). ScienceOpen.
- Small-molecule inhibition of proteasome and aggresome function induces synergistic antitumor activity in multiple myeloma | PNAS. (n.d.). PNAS.
- Novel Proteasome Inhibitors to Overcome Bortezomib Resistance | JNCI - Oxford Academic. (2011, May 23). Oxford Academic.
- Drugs containing boronic acid approved by the Food and Drug... - ResearchGate. (n.d.). ResearchGate.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. Bortezomib - Wikipedia [en.wikipedia.org]
- 9. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 11. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib) [ninlarohcp.com]
- 13. Ixazomib - Wikipedia [en.wikipedia.org]
- 14. dovepress.com [dovepress.com]
- 15. dovepress.com [dovepress.com]
- 16. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 17. m.youtube.com [m.youtube.com]
- 18. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 19. Crisaborole in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
- 20. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 21. dermnetnz.org [dermnetnz.org]
- 22. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. scispace.com [scispace.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 27. iv.iiarjournals.org [iv.iiarjournals.org]
- 28. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
Personal protective equipment for handling (3-(3-Morpholinopropoxy)phenyl)boronic acid
Essential Safety and Handling Guide for (3-(3-Morpholinopropoxy)phenyl)boronic acid
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling (3-(3-Morpholinopropoxy)phenyl)boronic acid. The following information is synthesized from established safety practices for boronic acids and related compounds to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for maintaining a safe and secure laboratory environment.
Hazard Identification and Risk Assessment
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory to minimize these risks.
Personal Protective Equipment (PPE)
A thorough risk assessment of your specific experimental procedure is crucial for determining the appropriate level of PPE. The following table summarizes the recommended PPE for handling (3-(3-Morpholinopropoxy)phenyl)boronic acid.
| Protection Type | Specification | Standard | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a significant splash hazard. | EN 166 (EU) or NIOSH (US) | Protects against dust particles and splashes that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and changed immediately upon contamination. | EN 374 | Prevents skin contact which can lead to irritation.[5][6] |
| Body Protection | A fully buttoned, flame-resistant lab coat, along with long pants and closed-toe shoes. | N/A | Protects skin from accidental spills and contact.[5] |
| Respiratory Protection | For handling the solid compound or when dust generation is likely, a NIOSH/MSHA approved respirator (e.g., N95 or P95 dust mask) is required. | NIOSH (US) or EN 149 (EU) | Minimizes the risk of inhaling dust particles that can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling (3-(3-Morpholinopropoxy)phenyl)boronic acid is essential for safety.
3.1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]
-
All handling of this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
The work area should be clean and free of clutter.
-
Verify that all necessary PPE is available and in good condition.
3.2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3.3. Handling:
-
Keep the container of (3-(3-Morpholinopropoxy)phenyl)boronic acid tightly closed when not in use.[2]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Do not eat, drink, or smoke in the designated handling area.[6]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
3.4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands again after completing the cleanup and removing all PPE.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling (3-(3-Morpholinopropoxy)phenyl)boronic acid.
Disposal Plan
The disposal of (3-(3-Morpholinopropoxy)phenyl)boronic acid and its contaminated materials must be managed as hazardous waste.
5.1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, bench paper, and weighing papers, in the designated solid waste container.
-
Liquid Waste: Collect all solutions containing the compound in the designated liquid waste container.
5.2. Decontamination:
-
Rinse contaminated glassware and surfaces with a suitable solvent in a chemical fume hood. Collect the rinsate as hazardous liquid waste.
5.3. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.
-
Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
References
-
S D Fine-Chem Limited. (n.d.). PHENYL BORONIC ACID. Retrieved from [Link]
Sources
- 1. 3-(Morpholino)phenylboronic acid | 863377-22-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. targetmol.com [targetmol.com]
- 5. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
